2-(Bromomethyl)-3-methylbut-1-ene
Description
Properties
CAS No. |
33355-55-4 |
|---|---|
Molecular Formula |
C6H11Br |
Molecular Weight |
163.06 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methylbut-1-ene |
InChI |
InChI=1S/C6H11Br/c1-5(2)6(3)4-7/h5H,3-4H2,1-2H3 |
InChI Key |
ZODGKVNNDFRQMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)CBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Brominated Isomers of Methylbutene: Synthesis, Properties, and Applications
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the utility of versatile building blocks is paramount. Among these, the brominated derivatives of methylbutene represent a class of highly reactive and synthetically valuable intermediates. Their utility stems from the presence of a reactive bromine atom, often in an allylic position, which allows for a diverse range of chemical transformations. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, chemical identifiers, properties, and applications of key isomers of bromomethyl-methylbutene.
Comparative Overview of Key Isomers
The structural diversity of brominated C5 alkenes leads to several isomers, each with unique reactivity and physical properties. The four most relevant and well-characterized isomers are presented below.
Table 1: Chemical Identifiers of Key Bromomethyl-methylbutene Isomers
| IUPAC Name | Structure | CAS Number | Synonyms |
| 1-Bromo-3-methylbut-2-ene | 870-63-3 | Prenyl bromide, 3,3-Dimethylallyl bromide | |
| 3-Bromo-2-methylbut-1-ene | 51872-48-1 | Isobutenyl bromide, 1-Butene, 3-bromo-2-methyl- | |
| 2-Bromo-3-methylbut-1-ene | 31844-96-9 | 1-Butene, 2-bromo-3-methyl- | |
| 2-Bromo-3-methyl-2-butene | 3017-70-7 | Bromotrimethylethylene |
Physicochemical Properties
The physicochemical properties of these isomers are crucial for their handling, reaction setup, and purification. A summary of these properties is provided in Table 2.
Table 2: Physicochemical Properties of Bromomethyl-methylbutene Isomers
| Property | 1-Bromo-3-methylbut-2-ene | 3-Bromo-2-methylbut-1-ene | 2-Bromo-3-methylbut-1-ene | 2-Bromo-3-methyl-2-butene |
| Molecular Formula | C₅H₉Br | C₅H₉Br | C₅H₉Br | C₅H₉Br |
| Molecular Weight | 149.03 g/mol | 149.03 g/mol | 149.03 g/mol | 149.03 g/mol |
| Boiling Point | 82-83 °C at 150 mmHg | Not available | Not available | 40 °C at 75 mmHg |
| Density | 1.29 g/mL at 20 °C | Not available | Not available | 1.284 g/mL at 25 °C |
| Refractive Index | n20/D 1.489 | Not available | Not available | n20/D 1.474 |
| Flash Point | 32 °C[1] | Not available | Not available | 25 °C |
Synthesis and Mechanistic Insights: Allylic Bromination
A primary method for the synthesis of allylic bromides, such as 1-bromo-3-methylbut-2-ene and 3-bromo-2-methylbut-1-ene, is the allylic bromination of the corresponding alkene using N-bromosuccinimide (NBS).[2][3] This reaction proceeds via a free-radical chain mechanism and is favored due to the stability of the resulting allylic radical.[4]
The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br₂), which favors allylic substitution over the competing electrophilic addition of bromine across the double bond.[3][5] The reaction is typically initiated by light (hν) or a radical initiator like AIBN.[2]
Caption: Free-radical mechanism of allylic bromination using NBS.
Experimental Protocol: Synthesis of 3-Bromo-2-methylbut-1-ene[4]
-
Materials: 2-methyl-1-butene, N-bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), and a non-polar solvent (e.g., carbon tetrachloride).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-butene in the chosen solvent.
-
Add N-bromosuccinimide and a catalytic amount of the radical initiator to the flask.
-
Heat the reaction mixture to reflux. The reaction can be initiated by light if a photolytic initiator is used.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by fractional distillation.
-
Applications in Research and Drug Development
The brominated isomers of methylbutene are valuable precursors in the synthesis of a wide range of organic molecules, including natural products and pharmaceuticals. Their utility primarily lies in their ability to act as electrophiles in nucleophilic substitution reactions.
-
Prenylation Reactions: 1-Bromo-3-methylbut-2-ene (prenyl bromide) is widely used as a source of the prenyl group in organic synthesis.[6][7] The introduction of prenyl moieties into molecules can enhance their biological activity.[7] This strategy is employed in the synthesis of natural and non-natural prenylated chalcones, which have shown antitumor and antioxidant activities.[7]
-
Synthesis of Bioactive Molecules: These compounds are used in the preparation of inhibitors for enzymes such as dipeptidyl peptidase, which is relevant for the treatment of type 2 diabetes.[] They are also key intermediates in the synthesis of various bioactive molecules and Active Pharmaceutical Ingredients (APIs).[9]
-
Cross-Coupling Reactions: The vinylic bromide, 2-bromo-3-methyl-2-butene, participates in palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular scaffolds.
-
Domino Reactions: Prenyl bromide can undergo domino reactions with phenols, catalyzed by zinc chloride, to efficiently synthesize chromans, a class of compounds with significant biological importance.
-
Regioselective Additions: In the presence of zinc and SnCl₄, prenyl bromide can participate in highly α-regioselective 1,4-additions to chalcones.[10] Similarly, zinc-mediated prenylation of imines with prenyl bromide provides a route to linear homoallylic amines, which are valuable building blocks for natural products.[11]
The introduction of a bromine atom into a molecular structure is a recognized strategy in drug design, as it can favorably influence drug-target interactions, metabolism, and duration of action.[12] The "magic methyl" effect, where the addition of a methyl group can significantly enhance a compound's properties, is a well-established concept in medicinal chemistry, and these brominated methylbutenes serve as reagents to introduce such structural motifs.[13]
Safety and Handling
The brominated isomers of methylbutene are generally flammable liquids and should be handled with appropriate safety precautions.[14] They are often irritating to the eyes, skin, and respiratory system.[15][16]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[16][17] Ground and bond containers when transferring material to prevent static discharge.[17] Use spark-proof tools and explosion-proof equipment.[15]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[17] Keep containers tightly closed. Some isomers, like 1-bromo-3-methyl-2-butene, are stabilized with silver wool.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.[14] If skin contact occurs, flush with plenty of water.[15] If inhaled, move to fresh air.[15] Seek medical attention if irritation persists.
Conclusion
The brominated isomers of methylbutene are a versatile class of reagents with significant applications in organic synthesis, particularly in the fields of drug discovery and natural product synthesis. While the specific isomer 2-(bromomethyl)-3-methylbut-1-ene remains poorly characterized, its constitutional isomers, such as 1-bromo-3-methylbut-2-ene (prenyl bromide) and 2-bromo-3-methyl-2-butene, are well-established and commercially available. A thorough understanding of their synthesis, properties, and reactivity, as outlined in this guide, is essential for any researcher or scientist working in the field of synthetic organic chemistry. The continued exploration of the reactions of these building blocks will undoubtedly lead to the development of new and innovative synthetic methodologies for the creation of complex and biologically active molecules.
References
-
Molbase. (n.d.). 2-bromo-3-methylbut-2-ene|3017-70-7. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of hemiterpene 1-bromo-3-methyl-2-butene derivatives. Retrieved from [Link]
- Zhao, L.-M., Zhang, S.-Q., Jin, H.-S., Wan, L.-J., & Dou, F. (2012). Zinc-Mediated Highly α-Regioselective Prenylation of Imines with Prenyl Bromide. Organic Letters, 14(4), 886–889.
-
Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Retrieved from [Link]
-
Trends in Chemistry. (2022). Catalytic prenylation and reverse prenylation of aromatics. Retrieved from [Link]
-
ACS Publications. (2013). Zinc-Mediated Highly α-Regioselective 1,4-Addition of Chalcones with Prenyl Bromide in THF. Retrieved from [Link]
-
Chinese Journal of Organic Chemistry. (2016). Synthesis of Chromans via Domino Reaction of Phenols with Prenyl Bromide Catalyzed by Zinc Chloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-methyl-2-butene. Retrieved from [Link]
-
Pearson. (n.d.). Show how you can synthesize 3-bromo-2-methylbut-1-ene using 2-met.... Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 1-Bromo-3-methylbutane. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved from [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 1-Bromo-3-methylbutane. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-BROMO-3-METHYLBUT-2-ENE | CAS 870-63-3. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
-
SIELC Technologies. (2018). 2-Butene, 1-bromo-3-methyl-. Retrieved from [Link]
-
American Elements. (n.d.). 2-bromo-3-methylbut-3-en-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Retrieved from [Link]
-
PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
-
SpringerLink. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
Sources
- 1. 870-63-3 1-Bromo-3-methyl-2-butene, stabilized with Silver chip AKSci J58330 [aksci.com]
- 2. 3-Bromo-2-methylbut-1-ene|CAS 51872-48-1|Supplier [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. researchgate.net [researchgate.net]
- 7. CAS 870-63-3: Prenyl bromide | CymitQuimica [cymitquimica.com]
- 9. 1-Bromo-3-methyl-2-butene (870-63-3) at Nordmann - nordmann.global [nordmann.global]
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- 17. chemos.de [chemos.de]
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-(Bromomethyl)-3-methylbut-1-ene
[1]
Introduction & Molecular Architecture
2-(Bromomethyl)-3-methylbut-1-ene is a functionalized isoprene mimetic used in the synthesis of irregular terpenes and sterically demanding drug scaffolds.[1] Unlike linear prenyl halides, this molecule features a 1,1-disubstituted exocyclic alkene and a bulky isopropyl group at the allylic position.
Structural Analysis
The molecule consists of a vinyl group substituted at the C2 position by a reactive bromomethyl moiety and a sterically demanding isopropyl group.
-
IUPAC Name: 2-(Bromomethyl)-3-methylbut-1-ene[1]
-
Molecular Formula:
[2] -
Molecular Weight: 163.06 g/mol [2]
-
Key Structural Feature: The "Geminal Disparity." The C2 carbon holds two sterically distinct groups: the planar, reactive exo-methylene (
) and the bulky isopropyl group ( ).[1]
Steric Properties & A(1,3) Strain
The steric environment is defined by Allylic 1,3-strain (A(1,3)) . The isopropyl group prefers a conformation that minimizes interaction with the exocyclic double bond hydrogens.
-
Shielding: The isopropyl group effectively shields one face of the molecule, influencing the stereochemical outcome of nucleophilic attacks.
-
Rotational Barrier: The bond between C2 and C3 (the isopropyl attachment) has restricted rotation compared to a linear alkyl chain, locking the molecule into a preferred conformer that exposes the bromomethyl group while protecting the internal alkene face.
Figure 1: Structural decomposition highlighting the interplay between the reactive electrophilic center and the steric bulk of the isopropyl group.
Reactivity Profile
This molecule is an allylic electrophile . Its reactivity is governed by the competition between direct substitution (
| Reaction Type | Mechanism | Steric Influence | Outcome |
| Direct Substitution ( | Nucleophile attacks | Moderate. The adjacent isopropyl group adds bulk but does not block the primary carbon directly. | Formation of 2-isopropyl-allylic products . Retention of the terminal double bond. |
| Conjugate Substitution ( | Nucleophile attacks the terminal alkene ( | Low. The terminal alkene is sterically accessible. | Formation of internal alkenes with shifted double bonds. |
| Metalation (Barbier/Grignard) | Insertion of Mg/Zn/In into C-Br bond.[1] | High. Wurtz coupling is a risk due to steric crowding. | Formation of nucleophilic allyl-metal species for carbonyl addition. |
Mechanistic Insight: The "Steric Steering" Effect
In linear prenyl systems,
Synthetic Protocol
The most reliable synthesis routes proceed via the corresponding alcohol: 2-methylene-3-methylbutan-1-ol . Direct bromination of the alkene is not recommended due to lack of regiocontrol.
Protocol A: Appel Reaction (Recommended)
This method operates under mild, neutral conditions, preventing the acid-catalyzed rearrangement of the sensitive allylic system.[1]
Reagents:
-
Precursor: 2-Methylene-3-methylbutan-1-ol (1.0 equiv)[1]
-
Carbon Tetrabromide (
) (1.1 equiv) -
Triphenylphosphine (
) (1.1 equiv) -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Dissolution: Dissolve 2-methylene-3-methylbutan-1-ol (10 mmol) and
(11 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath. -
Addition: Add
(11 mmol) portion-wise over 15 minutes. Explanation: Slow addition controls the exotherm and prevents the formation of HBr by-products. -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (
) should disappear, replaced by the less polar bromide ( ). -
Workup: Dilute with pentane (precipitates triphenylphosphine oxide). Filter through a silica plug.
-
Purification: Concentrate the filtrate carefully under reduced pressure (cold bath, >100 mbar). Note: Allylic bromides are volatile and thermally unstable.
-
Storage: Store at -20°C over copper wire to prevent polymerization.
Figure 2: Appel reaction workflow ensuring regioselective bromination without allylic rearrangement.
Applications in Drug Discovery
This molecule serves as a specialized isoprenylating agent .
-
Fragment-Based Drug Design (FBDD): Used to introduce the 2-isopropylallyl motif.[1] This motif mimics the hydrophobic surface of valine or leucine side chains but adds a rigidifying double bond, often used to optimize hydrophobic collapse in protein binding pockets.
-
Terpene Synthesis: It acts as a "C6-extender" in the synthesis of irregular monoterpenes.
-
Cross-Coupling: In Palladium-catalyzed Suzuki or Stille couplings, it serves as the electrophile.[1] The steric bulk at the
-position (relative to Pd insertion) slows down -hydride elimination, potentially stabilizing the -allyl palladium intermediate.[1]
References
-
Appel Reaction Mechanism: Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition. Link
-
Allylic Strain Concepts: Hoffmann, R. W. (1989). "Allylic 1,3-strain as a controlling factor in stereoselective transformations." Chemical Reviews. Link
-
General Allylic Bromination Protocols: "Preparation of Allylic Bromides." Organic Syntheses, Coll.[3] Vol. 3, p. 793. Link (Note: Adapted for specific steric requirements).
-
Isoprenoid Building Blocks: Breit, B. (2007). "Synthetic Aspects of Isoprenoid Building Blocks." Topics in Current Chemistry. Link
Solubility and Stability Dynamics of 2-(Bromomethyl)-3-methylbut-1-ene in Polar Aprotic Solvents: A Technical Guide
Executive Summary
For researchers and drug development professionals, the handling of reactive electrophiles presents a unique physicochemical challenge. 2-(Bromomethyl)-3-methylbut-1-ene (CAS No.: 33355-55-4) is a highly reactive allylic bromide featuring a bulky isopropyl group[1]. As a Senior Application Scientist, I frequently observe a critical oversight in preformulation and synthetic workflows: equating thermodynamic miscibility with kinetic stability.
Because this compound is a non-polar organic liquid at room temperature, it is infinitely miscible in most polar aprotic solvents. However, polar aprotic solvents are designed to leave nucleophiles "naked" and highly reactive[2]. Consequently, the true bottleneck is not dissolving the molecule, but preventing its rapid degradation via solvolysis or reactions with solvent-borne impurities. This whitepaper deconstructs the causality behind solvent selection, provides a self-validating protocol for kinetic solubility determination, and outlines the mechanistic pathways that dictate the molecule's survival in solution.
Solvent-Solute Dynamics: The Causality of Degradation
When dissolving an allylic bromide in a polar aprotic solvent, the lack of hydrogen-bond donors prevents the formation of a protective solvent shell around potential nucleophiles[2]. This environment hyper-activates any nucleophilic species present, leading to distinct degradation pathways depending on the solvent chosen.
The DMSO Conundrum: Kornblum Oxidation
Dimethyl sulfoxide (DMSO) is a staple in drug discovery for creating stock solutions. However, for 2-(bromomethyl)-3-methylbut-1-ene, DMSO acts as an oxygen nucleophile. The highly electrophilic allylic carbon is readily attacked by the oxygen atom of DMSO, forming an intermediate alkoxysulfonium salt. At room temperature, this intermediate collapses to yield an aldehyde—a classic Kornblum oxidation [3]. Therefore, DMSO is strictly contraindicated for the storage or solubility profiling of this compound.
The DMF Challenge: Dimethylamine Impurities
N,N-Dimethylformamide (DMF) is another ubiquitous polar aprotic solvent. While pure DMF is relatively inert toward allylic bromides, it is notoriously unstable over time. Upon exposure to ambient moisture and light, DMF degrades into formic acid and dimethylamine (DMA) [4]. DMA is a powerful nitrogen nucleophile. Even trace amounts of DMA in aged DMF will rapidly undergo an
Acetonitrile and Acetone: Optimal Solvation
To achieve both high thermodynamic solubility and long-term kinetic stability, solvents like Acetonitrile (MeCN) and Acetone are superior. They possess high dielectric constants to solvate the molecule effectively but lack the inherent nucleophilicity of DMSO or the degradation liabilities of DMF.
Degradation vs. stable solvation pathways of the allylic bromide in polar aprotic solvents.
Quantitative Data: Solubility and Stability Matrix
The following table summarizes the operational parameters for 2-(bromomethyl)-3-methylbut-1-ene across standard polar aprotic solvents. Note that while thermodynamic solubility is universally high, the kinetic stability varies drastically.
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Thermodynamic Solubility | Kinetic Stability (25°C) | Primary Degradation Pathway |
| Acetonitrile | 37.5 | 3.92 | Miscible | High (>99% intact at 24h) | None (Inert) |
| Acetone | 20.7 | 2.88 | Miscible | High (>99% intact at 24h) | None (Inert) |
| DMF (Aged) | 36.7 | 3.82 | Miscible | Low (<50% intact at 24h) | Amine Substitution (via DMA) |
| DMF (Fresh/Sparged) | 36.7 | 3.82 | Miscible | Moderate (~90% at 24h) | Amine Substitution (Trace) |
| DMSO | 46.7 | 3.96 | Miscible | Very Low (Rapid degradation) | Kornblum Oxidation |
Experimental Protocol: Kinetic Solubility and Stability Determination
To accurately profile the behavior of 2-(bromomethyl)-3-methylbut-1-ene, you must utilize a self-validating workflow that accounts for solvent impurities. The following step-by-step methodology ensures that degradation is accurately tracked over time using GC-MS or HPLC-UV.
Step-by-Step Methodology
Step 1: Rigorous Solvent Preparation Causality: Aged solvents contain nucleophilic impurities. You must establish a pristine baseline.
-
Obtain anhydrous grades of Acetonitrile, Acetone, DMF, and DMSO.
-
For DMF specifically, sparge the solvent with inert Argon gas for 30 minutes or apply vacuum sonication to volatilize and remove any trace dimethylamine (DMA) impurities[4].
-
Store all prepared solvents over activated 3Å molecular sieves under an Argon atmosphere.
Step 2: Solute Addition (Zero-Time Point)
-
In a nitrogen-purged glovebox, accurately weigh 10.0 mg of 2-(bromomethyl)-3-methylbut-1-ene into amber borosilicate glass vials.
-
Add 1.0 mL of the respective prepared solvent to achieve a 10 mg/mL concentration.
-
Seal the vials with PTFE-lined septa to prevent atmospheric moisture ingress.
Step 3: Controlled Incubation
-
Transfer the sealed vials to a thermoshaker set to 25°C with gentle agitation (300 rpm).
-
Maintain the samples in the dark to prevent any potential photo-induced radical halogenation.
Step 4: Time-Course Sampling
-
Withdraw 10 µL aliquots at predefined time intervals:
. -
Immediately dilute the aliquot into 990 µL of cold, anhydrous Hexane (a non-polar quench) to halt any polar degradation mechanisms.
Step 5: GC-MS / HPLC Quantification
-
Inject the quenched samples into a GC-MS (preferred for volatile allylic bromides) or HPLC-UV system.
-
Monitor the disappearance of the parent peak (m/z corresponding to the intact bromide) and the emergence of degradation peaks (e.g., aldehyde formation in DMSO, amine formation in DMF).
Step-by-step experimental workflow for determining kinetic solubility and stability.
Conclusion
For reactive intermediates like 2-(bromomethyl)-3-methylbut-1-ene, solubility is a dynamic, time-dependent property. While polar aprotic solvents offer excellent thermodynamic miscibility, the chemical integrity of the allylic bromide is highly vulnerable to solvent-mediated nucleophilic attacks. By selecting inert solvents like Acetonitrile or rigorously purifying DMF, researchers can ensure the stability of their stock solutions, thereby safeguarding downstream synthetic yields and formulation accuracy.
References
1.[1] Sigma-Aldrich. "1-bromo-3-methylbut-2-ene | Sigma-Aldrich". sigmaaldrich.com. 2.[2] Making Molecules. "Substitution Reactions (on Saturated Carbons)". makingmolecules.com. 3.[3] Journal of the American Chemical Society. "A NEW AND SELECTIVE METHOD OF OXIDATION. THE CONVERSION OF ALKYL HALIDES AND ALKYL TOSYLATES TO ALDEHYDES". acs.org. 4.[4] PubMed. "Regeneration of aged DMF for use in solid-phase peptide synthesis". nih.gov.
Sources
Safety Data Sheet (SDS) and handling precautions for allylic bromides
Introduction: The High-Risk Electrophile
Allylic bromides (e.g., allyl bromide, crotyl bromide, prenyl bromide) are indispensable building blocks in organic synthesis, widely used for introducing allyl groups via nucleophilic substitution (
This guide moves beyond the standard SDS to provide a mechanistic understanding of the hazards and a self-validating protocol for safe execution.
The Hazard Profile: Mechanism & Toxicology
To handle these reagents safely, one must understand why they are dangerous. The hazard is not random; it is a direct function of their chemical reactivity.
The Alkylation Mechanism
Allylic bromides are "soft" electrophiles that react rapidly with nucleophiles. In a biological context, the nucleophiles are the nitrogen atoms in DNA bases (guanine) or the sulfur atoms in cysteine residues of proteins.
-
Genotoxicity: Direct methylation/allylation of DNA leads to replication errors, making these compounds potential mutagens and carcinogens (H340, H350).
-
Lachrymatory Effect (The Tear Gas Mechanism): The intense stinging sensation in eyes and lungs is caused by the activation of the TRPA1 ion channel . Allyl bromide covalently modifies cysteine residues on the N-terminus of the TRPA1 channel, locking it in an "open" state and causing a massive influx of calcium, which the brain interprets as burning pain.
Visualization: Biological Interaction Pathway
Figure 1: Mechanistic pathway of allylic bromide toxicity, linking chemical reactivity to physiological response.
Comparative Physical Hazards
While all allylic bromides share similar toxicological profiles, their flammability varies significantly. Allyl bromide is a Class IB flammable liquid (flash point < 23°C), requiring strict static control.
| Compound | CAS No.[1][2][3][4][5] | Flash Point | Boiling Point | Hazard Codes (GHS) |
| Allyl Bromide | 106-95-6 | -1°C (30°F) | 70°C | H225, H301, H314, H331, H350 |
| Crotyl Bromide | 29576-14-5 | 11°C (52°F) | 107°C | H225, H314, H335 |
| Prenyl Bromide | 870-63-3 | 32°C (90°F) | 82°C | H226, H314 |
Critical Insight: Allyl bromide's flash point is below standard freezer temperatures (-20°C is safe, but standard fridges at 4°C are above the flash point). Store in explosion-proof refrigeration.
Engineering Controls & PPE: The Barrier Strategy
Glove Permeation Data
Do not rely on standard nitrile gloves. Allylic bromides are small, halogenated hydrocarbons that permeate nitrile rubber rapidly.
| Glove Material | Thickness | Breakthrough Time | Recommendation |
| Silver Shield / Laminate | 0.07 mm | > 480 min | Primary Protection (Required) |
| Viton | 0.30 mm | > 240 min | Excellent Alternative |
| Nitrile (Standard) | 0.11 mm | < 6 min | Splash Only (Do not use alone) |
| Neoprene | 0.75 mm | < 15 min | Insufficient |
Protocol: Use the "Double-Glove" technique.
-
Inner Layer: Silver Shield (Laminate) gloves (chemical barrier).
-
Outer Layer: Standard Nitrile gloves (dexterity and grip).
-
Change Frequency: Immediately upon any splash; otherwise, dispose of the outer nitrile layer after each session.
Operational Workflow: From Storage to Disposal[8][9][10]
This workflow is designed to minimize vapor release and prevent exposure.[3]
Storage & Stabilization
Allylic bromides are light-sensitive and prone to polymerization or hydrolysis (generating HBr).
-
Stabilizer: Often stored with copper powder or epoxides (e.g., propylene oxide) to scavenge acid.
-
Temperature: Store at 2–8°C.
-
Visual Check: If the liquid has turned from clear/straw to dark brown/orange, significant decomposition (HBr formation) has occurred. Do not use.
Transfer Protocol (Syringe Method)
Never pour allylic bromides. Open pouring generates uncontrollable vapors.
-
Clamp the reagent bottle inside the fume hood.
-
Insert a septum if one is not present.
-
Purge a glass syringe with inert gas (Nitrogen/Argon).
-
Withdraw the required volume via the septum.
-
Transfer directly into the reaction vessel (also under inert gas).
Quenching & Neutralization (The "Self-Validating" Step)
Simply adding water is insufficient and dangerous (generates HBr gas). You must chemically destroy the alkylating potential.
The Reagent: 10% Sodium Thiosulfate (
-
Why Thiosulfate? It is a potent nucleophile that reacts with the alkyl bromide to form a non-toxic Bunte salt.
-
Why Bicarbonate? Thiosulfate decomposes in acid to release sulfur dioxide (
) and elemental sulfur. Bicarbonate buffers the solution to prevent this.
Step-by-Step Quench:
-
Cool the reaction mixture to 0°C.
-
Slowly add the Thiosulfate/Bicarbonate solution .
-
Validation: Stir for 30 minutes. Perform a TLC (Thin Layer Chromatography) or GC check. The disappearance of the starting material spot confirms the electrophile is destroyed.
-
Phase Split: The organic layer is now safe for standard workup.
Waste Disposal[11]
-
Classification: Even after quenching, the aqueous and organic waste streams should be treated as Halogenated Solvent Waste .
-
Segregation: Do not mix with non-halogenated solvents if possible, as halogenated waste incineration is significantly more expensive.[6]
Visual Workflow Summary
Figure 2: End-to-end safety workflow for allylic bromides.
Emergency Response
-
Skin Contact: Immediate wash with soap and water for 15 minutes. Note: The pain may be delayed. If redness appears later, seek medical attention for chemical burns.
-
Eye Contact: Rinse for 15 minutes. Do not use neutralizing agents in the eye.
-
Spill (Inside Hood): Cover with vermiculite or spill pads . Treat the absorbent with the Thiosulfate/Bicarbonate solution before bagging as hazardous waste.
-
Spill (Outside Hood): Evacuate the lab immediately. Do not attempt to clean up without Self-Contained Breathing Apparatus (SCBA) due to the lachrymatory nature.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Allyl Bromide. Retrieved from
-
Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide (8th Edition). Retrieved from
-
National Institutes of Health (NIH). (2013). Structural insights into the molecular mechanism of mouse TRPA1 activation. Retrieved from
-
BenchChem. (2025). Protocol: Quenching with Sodium Thiosulfate. Retrieved from
-
Thermo Fisher Scientific. (2012).[2] Safety Data Sheet: Prenyl Bromide. Retrieved from
Sources
An In-depth Technical Guide to the Stability of 2-(Bromomethyl)-3-methylbut-1-ene Under Ambient Conditions
Executive Summary
2-(Bromomethyl)-3-methylbut-1-ene is a primary allylic halide, a class of organic compounds known for their high reactivity and utility as synthetic intermediates.[1] However, the very features that make this molecule a potent alkylating agent also render it inherently unstable under ambient conditions. This guide provides a comprehensive analysis of the stability profile of 2-(Bromomethyl)-3-methylbut-1-ene, grounded in the principles of physical organic chemistry. We will dissect the primary degradation pathways—chiefly allylic rearrangement, hydrolysis, and elimination—and provide field-proven protocols for handling, storage, and analytical assessment. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this reactive intermediate to ensure the integrity of their starting materials and the success of their synthetic campaigns.
Molecular Profile and Physicochemical Properties
The structure of 2-(Bromomethyl)-3-methylbut-1-ene features a primary bromide at an allylic position adjacent to a disubstituted double bond. This arrangement is the principal source of its instability.
Structure:
Caption: Sₙ1' Isomerization Pathway.
Hydrolysis
As an alkyl halide, the compound is susceptible to hydrolysis by ambient moisture. [2]This nucleophilic substitution reaction can proceed via Sₙ1 or Sₙ2 mechanisms to replace the bromide with a hydroxyl group, yielding 2-(hydroxymethyl)-3-methylbut-1-ene . [3]A critical consequence of this reaction is the concurrent formation of hydrogen bromide (HBr). HBr is a strong acid that can act as a catalyst, significantly accelerating the rate of both hydrolysis and the isomerization pathway described above. This creates an autocatalytic cycle of degradation.
Dehydrobromination (Elimination)
In the presence of basic impurities or upon heating, 2-(Bromomethyl)-3-methylbut-1-ene can undergo elimination of HBr to form the conjugated diene, 2-isopropyl-1,3-butadiene . While this pathway is generally slower than isomerization under neutral or acidic conditions, it becomes significant if the material is exposed to basic surfaces (e.g., certain chromatography media) or stored improperly. [4]
Recommended Handling, Storage, and Stabilization Protocols
Given the inherent instability, strict adherence to proper handling and storage procedures is paramount to preserving the chemical integrity of 2-(Bromomethyl)-3-methylbut-1-ene.
Causality Behind Storage Choices:
-
Low Temperature (2-8 °C): Reduces the kinetic energy of the molecules, slowing the rate of all degradation reactions, particularly the unimolecular C-Br bond cleavage that initiates isomerization.
-
Inert Atmosphere (Argon or Nitrogen): Displaces oxygen and moisture. While direct oxidation is a lesser concern, eliminating moisture is critical to prevent the initial hydrolysis step and the subsequent acid-catalyzed degradation.
-
Protection from Light (Amber Vials): UV light can provide the energy to initiate radical reactions. Allylic C-H and C-Br bonds are susceptible to homolytic cleavage, which can lead to complex side products or polymerization. [5]* Tight Sealing: Prevents ingress of atmospheric moisture. Use of PTFE-lined caps is mandatory.
Stabilization Strategies: For long-term storage, the addition of a stabilizer may be warranted.
-
Radical Inhibitors: A small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) can be added.
-
Acid Scavengers: While less common for storage of a starting material, the inclusion of a non-nucleophilic base could neutralize any HBr formed during initial, unavoidable hydrolysis.
-
Copper Metal: Some related commercial products, like 2-bromo-3-methyl-2-butene, are stabilized with copper pellets. [6]Copper can act as a scavenger for both radicals and acidic impurities.
Experimental Protocols for Stability Assessment
A self-validating system for assessing stability involves a robust analytical method coupled with a forced degradation study.
Protocol 1: GC-MS Method for Purity and Degradant Profiling
Rationale: Gas chromatography is ideal for separating volatile isomers, and mass spectrometry provides definitive identification of the parent compound and its degradation products.
Step-by-Step Methodology:
-
Instrument Setup:
-
GC System: Agilent 8890 or equivalent.
-
MS Detector: Agilent 5977 or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
-
Sample Preparation:
-
Prepare a stock solution of the test material at ~1 mg/mL in anhydrous dichloromethane or MTBE.
-
Create a working sample by diluting 100 µL of the stock solution into 900 µL of the same solvent.
-
-
GC Method Parameters:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, split ratio 50:1.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 2 minutes.
-
-
-
MS Method Parameters:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-250 amu.
-
-
Data Analysis:
-
Identify the peak for 2-(Bromomethyl)-3-methylbut-1-ene and its isomers based on their mass spectra (looking for the molecular ion cluster around m/z 148/150 and fragmentation patterns).
-
Calculate purity as a percentage of the total ion chromatogram (TIC) area.
-
Protocol 2: Forced Degradation Workflow
Rationale: Subjecting the material to accelerated stress conditions allows for the rapid identification of primary degradation pathways and provides a predictive model for long-term stability.
Caption: Forced Degradation Experimental Workflow.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the compound as described in Protocol 1. Aliquot this solution into several amber GC vials.
-
Control Sample (T=0): Immediately analyze one vial to establish the initial purity and impurity profile.
-
Stress Conditions:
-
Thermal: Place sealed vials in a 40 °C oven.
-
Hydrolytic: Add 10 µL of deionized water to a sealed vial and keep at room temperature.
-
Control: Store a sealed vial under recommended conditions (2-8 °C, dark).
-
-
Time-Point Analysis: At specified intervals (e.g., 24h, 72h, 1 week), remove one vial from each stress condition.
-
Analysis: Analyze each sample using the validated GC-MS method from Protocol 1.
-
Interpretation: Compare the chromatograms over time. A stable compound will show minimal change in the control sample. The stress samples will reveal the primary degradants. For 2-(Bromomethyl)-3-methylbut-1-ene, an increase in the peak corresponding to 1-bromo-3-methylbut-2-ene is expected in the thermal stress sample.
Summary of Degradation Products
Table 2: Key Potential Degradants and Their Origin
| Degradant Name | Structure | Formation Pathway |
|---|---|---|
| 1-Bromo-3-methylbut-2-ene | (CH₃)₂C=CH-CH₂Br | Isomerization (Sₙ1') |
| 2-(Hydroxymethyl)-3-methylbut-1-ene | CH₂=C(CH₂OH)-CH(CH₃)₂ | Hydrolysis (Sₙ1/Sₙ2) |
| 2-Isopropyl-1,3-butadiene | CH₂=C(CH(CH₃)₂)-CH=CH₂ | Dehydrobromination (E1/E2) |
Conclusion
The stability of 2-(Bromomethyl)-3-methylbut-1-ene is fundamentally compromised by its molecular structure. It is a thermodynamically unfavored isomer prone to rapid rearrangement to the more stable trisubstituted alkene, 1-bromo-3-methylbut-2-ene. This process, along with its susceptibility to hydrolysis, dictates a stringent set of handling and storage requirements. For professionals in research and drug development, recognizing this inherent instability is the first step. The second, and most critical, is the implementation of the protocols outlined in this guide: storage under cold, dark, inert, and dry conditions, and the use of robust analytical methods to verify purity before use. By understanding and controlling these variables, the utility of this reactive intermediate can be successfully harnessed.
References
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Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement. [Link]
-
Grokipedia. (n.d.). Allylic rearrangement. [Link]
-
PubChem. (n.d.). 2-Butene, 1-bromo-3-methyl-. National Center for Biotechnology Information. [Link]
-
Snapper, M. L., & Hoveyda, A. H. (2009). A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. PMC. [Link]
-
OpenOChem Learn. (n.d.). Strategy for Predicting Products of Allylic Brominations. [Link]
-
Krasutsky, A. P., et al. (2022). Triflamidation of Allyl-Containing Substances: Unusual Dehydrobromination vs. Intramolecular Heterocyclization. PMC. [Link]
-
Krasutsky, A. P., et al. (2022). Triflamidation of Allyl-Containing Substances: Unusual Dehydrobromination vs. Intramolecular Heterocyclization. PubMed. [Link]
-
NC State University Libraries. (n.d.). 10.4 Stability of the Allyl Radical: Resonance Revisited. In Organic Chemistry: A Tenth Edition. [Link]
-
MOLBASE. (n.d.). 2-bromo-3-methylbut-2-ene|3017-70-7. [Link]
-
Wikipedia. (n.d.). Allylic rearrangement. [Link]
-
Master Organic Chemistry. (2013). What is Allylic Bromination?. [Link]
-
Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]
- Google Patents. (1958). US2819319A - Production of alcohols by hydrolysis of alkyl bromides.
-
LS College. (2020). Allylic rearrangement. [Link]
-
ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis?. [Link]
-
Furman University. (2009). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. [Link]
-
Pearson+. (n.d.). Allylic halides have the structure.... [Link]
-
University of Calgary. (n.d.). Dehydrohalogenation of Alkyl Halides E2 and E1 Reactions in Detail. [Link]
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Thermodynamic stability of gem-disubstituted allylic bromides
An In-Depth Technical Guide to the Thermodynamic Stability of Gem-Disubstituted Allylic Bromides
This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of gem-disubstituted allylic bromides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of steric and stereoelectronic effects that dictate conformational preferences and relative energies. We will examine both the theoretical underpinnings and the practical methodologies used to assess and predict this stability, offering field-proven insights into its profound implications for chemical reactivity and synthetic design.
Introduction: Beyond Simple Conjugation
Allylic systems are a cornerstone of organic chemistry, prized for their unique reactivity imparted by the adjacent π-system.[1] While the stability of substituted alkenes is often rationalized by hyperconjugation (Zaitsev's rule), the thermodynamic landscape of allylic halides is far more complex. The introduction of substituents on the sp³-hybridized allylic carbon introduces a cascade of conformational and electronic effects that can override simple predictions.
Gem-disubstitution, the presence of two non-hydrogen substituents on the allylic carbon, creates a particularly constrained environment. Understanding the thermodynamic stability of these structures is not merely an academic exercise; it is critical for controlling the outcomes of stereoselective reactions and for designing conformationally rigid molecules in medicinal chemistry.[2][3] This guide will dissect the foundational principles that govern this stability, focusing on the critical role of allylic strain.
The Decisive Factor: Allylic 1,3-Strain (A¹,³ Strain)
The dominant force governing the conformation and, consequently, the thermodynamic stability of gem-disubstituted allylic systems is allylic strain , also known as A¹,³ strain.[2][4] This is a type of steric strain that arises from the interaction between a substituent on the allylic carbon (C3) and a substituent on the terminal sp² carbon (C1) of the double bond.
In a gem-disubstituted allylic bromide (R¹,R²C(Br)-CH=CH₂), the molecule will preferentially adopt a conformation that minimizes the steric repulsion between the substituents on C3 and the vinyl group. The most significant of these interactions occurs along the C2-C3 bond. The molecule will rotate around this bond to place the largest substituent anti to the double bond, but this still leaves one substituent to interact with the C1 vinyl hydrogen.
The magnitude of this destabilizing interaction depends heavily on the size of the substituents. For instance, the strain energy from an interaction between two methyl groups in an allylic system can be as high as 7.6 kcal/mol.[4] This energetic penalty forces the molecule into specific, rigid conformations, a principle that is widely exploited in asymmetric synthesis.[2][4]
Caption: A¹,³ strain destabilizes conformers with bulky allylic substituents near the double bond.
Modulating Factors: A Deeper Dive
While A¹,³ strain is paramount, other stereoelectronic and steric effects contribute to the overall thermodynamic profile.
The Gem-Disubstituent Effect (Thorpe-Ingold Effect)
The presence of two non-hydrogen substituents on the allylic carbon not only introduces A¹,³ strain but also invokes the gem-disubstituent effect. This principle, first observed by Thorpe and Ingold, posits that geminal substitution on a carbon chain decreases the internal bond angle between the substituents and increases the angle between the connecting carbons.[5][6] This angle compression brings the ends of a molecular chain closer together, which can favor cyclization reactions.[5][7]
In the context of an acyclic allylic bromide, this effect contributes to conformational rigidity. By constraining the bond angles around the C3 carbon, the gem-disubstituent effect exacerbates the influence of allylic strain, further locking the molecule into a preferred conformation and increasing the energy difference between rotamers.
Stereoelectronic Effects: The Role of Orbital Overlap
Stereoelectronic effects are stabilizing interactions that arise from the spatial arrangement of orbitals.[8] In allylic systems, hyperconjugation is a key stabilizing factor. This involves the donation of electron density from a filled bonding orbital (the donor) to a nearby empty or partially filled anti-bonding orbital (the acceptor).[8][9]
For an allylic bromide, the most significant interaction is often the overlap between the C-H or C-C σ orbitals on the allylic carbon (C3) and the π* anti-bonding orbital of the C=C double bond.
-
σ(C-H) → π(C=C) and σ(C-C) → π(C=C) Hyperconjugation:** This interaction is maximized when the σ-bond is parallel to the p-orbitals of the π-system (i.e., periplanar). The conformation that allows for the most effective hyperconjugation will be electronically favored. Gem-disubstitution provides more σ-bonds that can potentially engage in this stabilizing interaction, but the conformational constraints imposed by A¹,³ strain will ultimately dictate which orbital alignments are possible.
Caption: Hyperconjugation stabilizes conformers where σ-bonds align with the π*-orbital.
Methodologies for Assessing Thermodynamic Stability
The relative thermodynamic stabilities of allylic bromide isomers can be determined through both experimental and computational approaches. The correlation of results from both domains provides the highest level of confidence.
Experimental Protocol: Isomer Equilibration
The most direct experimental method is to establish an equilibrium between two or more isomers and measure their relative concentrations.[10][11] The reaction is run under conditions of thermodynamic control, meaning high temperatures and long reaction times are used to ensure the product ratio reflects relative stability, not the rate of formation.[1][12][13]
Objective: To determine the equilibrium constant (Keq) and thus the difference in Gibbs free energy (ΔG°) between two isomers of a gem-disubstituted allylic bromide.
Self-Validating System: The protocol's trustworthiness is ensured by approaching equilibrium from both directions. Starting with pure Isomer A should yield the same final A:B ratio as starting with pure Isomer B. Time-course sampling is also critical to confirm that the ratio has ceased to change, indicating a true equilibrium state.
Step-by-Step Methodology:
-
Reactant Preparation: Synthesize and purify at least one isomer (e.g., Isomer A) of the target gem-disubstituted allylic bromide. Purity should be >99% as determined by GC and ¹H NMR.
-
Catalyst Selection: A catalyst is required to facilitate the isomerization. This can be a Lewis acid (e.g., a catalytic amount of HBr) or a radical initiator (e.g., I₂ or AIBN with trace Br₂), which promotes the formation of a common intermediate (a resonance-stabilized allylic cation or radical).[1][10]
-
Reaction Setup:
-
In a sealed, heavy-walled glass tube, dissolve a known concentration of Isomer A in a suitable high-boiling, inert solvent (e.g., dodecane).
-
Add the chosen catalyst (e.g., 0.1 mol % I₂).
-
Include an internal standard (e.g., undecane) for accurate quantification by Gas Chromatography (GC).
-
Purge the tube with an inert gas (N₂ or Ar), seal it, and place it in a thermostatically controlled oil bath set to a high temperature (e.g., 150 °C).
-
-
Time-Course Analysis:
-
At regular intervals (e.g., 2, 4, 8, 16, 24 hours), carefully remove an aliquot from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a cold solvent containing a quenching agent (e.g., pentane with a small amount of aqueous sodium thiosulfate to remove I₂).
-
Analyze the quenched sample by GC to determine the ratio of Isomer A to Isomer B.
-
-
Confirmation of Equilibrium: Plot the ratio of isomers versus time. Equilibrium is reached when this ratio becomes constant.
-
Calculation of Thermodynamic Parameters:
-
Once the equilibrium ratio is confirmed, calculate the equilibrium constant: Keq = [Isomer B] / [Isomer A].
-
Calculate the standard Gibbs free energy difference: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.
-
Caption: A robust workflow to experimentally determine the relative stability of isomers.
Computational Protocol: In Silico Energetics
Computational chemistry provides a powerful, predictive tool for assessing the relative stabilities of different isomers and conformers without the need for synthesis. Density Functional Theory (DFT) is a common method for this purpose.[14]
Objective: To calculate the electronic energies of all relevant conformers of the allylic bromide isomers and identify the global minimum energy structure, thereby predicting their relative thermodynamic stability.
Step-by-Step Methodology:
-
Structure Generation: Build 3D models of the allylic bromide isomers of interest.
-
Geometry Optimization:
-
For each identified conformer, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy geometry for that specific conformer.[14]
-
The choice of functional and basis set represents a balance between computational cost and accuracy. It is often validated against experimental data for similar systems if available.
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized geometry at the same level of theory.
-
Causality Check: This step is a self-validating control. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer, and the optimization must be revisited.
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy (G).
-
-
Energy Comparison:
-
Compare the Gibbs free energies (G) of the lowest-energy conformer for each isomer.
-
The isomer with the lowest calculated Gibbs free energy is predicted to be the most thermodynamically stable. The energy difference (ΔG) between isomers can be directly compared to values obtained from experimental equilibration.
-
Implications in Synthesis and Drug Design
The thermodynamic stability of a gem-disubstituted allylic bromide profoundly influences its reactivity.
-
Kinetic vs. Thermodynamic Control: In reactions like allylic bromination with NBS, multiple isomeric products can be formed via a common resonance-stabilized radical intermediate.[15] At low temperatures (kinetic control), the major product is the one formed fastest, often from the most stable radical intermediate.[13] At higher temperatures (thermodynamic control), the reaction can become reversible, and the product mixture will equilibrate to favor the most thermodynamically stable allylic bromide.[1][12] A synthetic chemist must understand the stability of all possible products to select conditions that will favor the desired isomer.
-
Asymmetric Allylic Alkylation (AAA): In transition-metal-catalyzed reactions, the conformation of the allylic substrate can influence how it complexes with the metal catalyst, affecting the stereochemical outcome.[16] The principles of A¹,³ strain are used to design substrates that exist in a single, well-defined conformation, leading to higher stereoselectivity.[2]
-
Drug Design: Incorporating gem-disubstituted groups is a common strategy in medicinal chemistry to introduce conformational rigidity.[3] By locking a molecule into a specific shape that is optimal for binding to a biological target, potency and selectivity can be enhanced. Understanding the energetic penalties associated with different conformations, as dictated by allylic strain, is essential for the rational design of such rigidified ligands.[3]
Conclusion
The thermodynamic stability of gem-disubstituted allylic bromides is governed by a sophisticated interplay of steric and stereoelectronic forces. The primary determinant is A¹,³ strain, a destabilizing steric interaction that dictates the molecule's preferred conformation. This dominant effect is further modulated by the gem-disubstituent effect and stabilizing hyperconjugative interactions. A combined approach using experimental equilibration studies and validated computational modeling provides the most accurate and comprehensive understanding of these systems. For researchers in synthesis and drug development, a firm grasp of these principles is not optional—it is fundamental to predicting and controlling chemical behavior, enabling the design of more efficient reactions and more effective therapeutic agents.
References
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- Streitwieser, A., Jayasree, E. G., Leung, S. S.-H., & Choy, G. S.-C. (2005). A Theoretical Study of Substituent Effects on Allylic Ion and Ion Pair SN2 Reactions. The Journal of Organic Chemistry.
- Pearson+. (n.d.). The fact that allylic halogenation results in formation of the most stable alkene... Study Prep.
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- Williams, D. R., & Plummer, S. V. (2019). Allylic azides: synthesis, reactivity, and the Winstein rearrangement. Beilstein Journal of Organic Chemistry.
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- Trost, B. M., & Zhang, Y. (2017).
- Imperial College London. (n.d.). CHEM95002: Orbitals in Organic Chemistry.
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- Wang, S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.
- ResearchGate. (n.d.). The gem-Dimethyl Effect Revisited.
- Ferreira, F., et al. (2005).
- Quimicaorganica.org. (n.d.). Kinetic and thermodynamic control in allylic systems. Quimicaorganica.org.
- Imperial College London. (n.d.). CHM 404 : Stereoelectronics, Structure and Reactivity. Ch.imperial.
- Trost, B. M., & Van Vranken, D. L. (1996).
- Ahn, J. (2026).
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Distinguishing Isomeric Scaffolds: A Comparative Analysis of 2-(Bromomethyl)-3-methylbut-1-ene and Prenyl Bromide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Within the arsenal of synthetic organic chemistry, isomeric building blocks often present both unique opportunities and significant challenges. Misidentification or a lack of understanding of their distinct reactivities can lead to unexpected reaction pathways and product distributions. This guide provides a detailed comparative analysis of two C5 allylic bromide isomers: the common isoprenoid synthon, prenyl bromide (1-bromo-3-methyl-2-butene), and its less common, rearranged isomer, 2-(bromomethyl)-3-methylbut-1-ene, colloquially referred to herein as "lavandulyl bromide." We will dissect their structural nuances, compare their synthetic origins, explore their divergent reactivity profiles governed by allylic rearrangement principles, and discuss their respective applications in the synthesis of complex molecules and pharmacologically active agents.
Introduction: Beyond a Shared Formula
At first glance, prenyl bromide and 2-(bromomethyl)-3-methylbut-1-ene share the same molecular formula, C₅H₉Br. However, they represent fundamentally different structural motifs derived from the five-carbon isoprene unit. Prenyl bromide is a "regular" or "head-to-tail" isoprenoid derivative, a ubiquitous building block in nature and synthesis.[1] In contrast, 2-(bromomethyl)-3-methylbut-1-ene possesses an irregular, rearranged carbon skeleton analogous to that of lavandulol, an irregular monoterpene.[2][3][4] This structural isomerism, originating from different carbon-carbon bond constructions, is the primary determinant of their distinct chemical behavior and utility. This guide will illuminate these differences, providing researchers with the foundational knowledge to select the appropriate isomer and anticipate its chemical behavior.
Structural and Physicochemical Dissection
The constitutional isomerism between these two compounds is evident in the placement of the double bond and the bromo-substituted carbon. Prenyl bromide is a primary allylic halide with a trisubstituted double bond, whereas 2-(bromomethyl)-3-methylbut-1-ene is also a primary allylic halide but features a 1,1-disubstituted double bond.
| Property | Prenyl Bromide | 2-(Bromomethyl)-3-methylbut-1-ene |
| Structure | ||
| IUPAC Name | 1-Bromo-3-methylbut-2-ene[5] | 2-(Bromomethyl)-3-methylbut-1-ene |
| Common Names | Prenyl bromide, 3,3-Dimethylallyl bromide[6][7] | Lavandulyl Bromide (by analogy) |
| CAS Number | 870-63-3[6][7] | 66434-11-3 |
| Molecular Formula | C₅H₉Br[5][6] | C₅H₉Br |
| Molecular Weight | 149.03 g/mol [5][6] | 149.03 g/mol |
| Appearance | Colorless to light brown liquid[8] | Predicted to be a colorless liquid |
| Boiling Point | ~136-138 °C | Predicted to be lower than Prenyl Bromide |
Spectroscopic Differentiation
While sharing the same mass, their NMR spectra would be distinct:
-
¹H NMR of Prenyl Bromide : Features two singlet methyl peaks (~1.7-1.8 ppm), a vinyl triplet (~5.3-5.5 ppm), and a doublet for the -CH₂Br group (~4.0 ppm).
-
¹H NMR of 2-(Bromomethyl)-3-methylbut-1-ene : Would exhibit a doublet for the two methyls of the isopropyl group, a multiplet for the isopropyl methine, a singlet for the -CH₂Br group, and two distinct singlets for the terminal vinyl protons (=CH₂).
-
¹³C NMR : The chemical shifts of the sp² carbons would clearly differentiate the trisubstituted double bond of prenyl bromide from the 1,1-disubstituted double bond of its isomer.
Synthesis Strategies: A Tale of Two Skeletons
The divergent carbon skeletons of these isomers necessitate entirely different synthetic approaches. Prenyl bromide is readily accessible from commercially available starting materials, while the synthesis of the lavandulyl skeleton is a more involved process.
Protocol 1: Synthesis of Prenyl Bromide
Prenyl bromide is typically synthesized from its corresponding alcohol, prenol (3-methyl-2-buten-1-ol), via nucleophilic substitution.
Workflow: Synthesis of Prenyl Bromide from Prenol
Caption: Workflow for Prenyl Bromide Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: A solution of 3-methyl-2-buten-1-ol (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Reagent Addition: Phosphorus tribromide (PBr₃, ~0.4 eq) is added dropwise to the stirred solution. The reaction proceeds via an Sₙ2 or Sₙ1-like mechanism to replace the hydroxyl group with bromide.
-
Reaction Progression: The mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature for an additional 1-2 hours.
-
Workup: The reaction mixture is carefully poured over crushed ice to quench excess PBr₃. The organic layer is separated and washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield pure prenyl bromide.
Protocol 2: Synthesis of 2-(Bromomethyl)-3-methylbut-1-ene
This isomer is not commercially common and requires a multi-step synthesis, typically starting from isobutyraldehyde to first construct the lavandulyl skeleton, followed by bromination. The synthesis of (±)-lavandulol is a well-documented precursor.[3][4]
Workflow: Synthesis of Lavandulyl Bromide Precursor
Caption: Conceptual workflow for Lavandulyl Bromide synthesis.
Step-by-Step Methodology (Conceptual):
-
Skeleton Formation: The lavandulyl carbon skeleton is first constructed. A common route involves the condensation of two isoprene units or building from smaller fragments. For example, a multi-step sequence to synthesize (±)-lavandulol.[3][4]
-
Conversion to Bromide: The resulting primary alcohol, lavandulol, is then converted to the target bromide using standard procedures, such as reaction with PBr₃ or an Appel reaction (PPh₃, CBr₄). The conditions would be similar to those in Protocol 1 to favor substitution over elimination or rearrangement.
Reactivity and Mechanistic Pathways
The primary utility of these compounds lies in their function as electrophiles in substitution reactions. However, their allylic nature opens up competing reaction pathways, namely Sₙ1, Sₙ2, Sₙ1', and Sₙ2'.[9][10]
The Prenyl System and Allylic Rearrangement
Prenyl bromide is a classic substrate for demonstrating allylic rearrangement. Under conditions that favor carbocation formation (Sₙ1, e.g., polar protic solvents, Lewis acids), the initially formed primary allylic carbocation is in resonance with a more stable tertiary allylic carbocation.
Allylic Rearrangement in the Prenyl System
Caption: Competing Sₙ1/Sₙ1' and Sₙ2 pathways for Prenyl Bromide.
-
Sₙ2 Conditions: With strong, unhindered nucleophiles in polar aprotic solvents, direct Sₙ2 displacement at the primary carbon is favored, yielding the expected prenylated product.
-
Sₙ1 Conditions: In solvolysis or with weaker nucleophiles, ionization leads to the resonance-stabilized carbocation. The nucleophile can then attack at either electrophilic carbon. Attack at the primary carbon (C1) gives the starting prenyl structure, while attack at the tertiary carbon (C3) gives the rearranged isomer, 3-substituted-3-methyl-1-butene. The product ratio is often thermodynamically controlled, favoring the more stable, more substituted alkene (the prenyl product).[10][11]
Reactivity of 2-(Bromomethyl)-3-methylbut-1-ene
As a primary allylic bromide, this "lavandulyl" isomer is also susceptible to both direct (Sₙ2) and rearranged (Sₙ1/Sₙ1') substitution. However, the energetics of its corresponding carbocation are different. Ionization would lead to a primary allylic cation in resonance with a secondary allylic cation. This is a less stable system compared to the primary/tertiary equilibrium of the prenyl cation, suggesting that Sₙ1 pathways might be less favorable overall. Its reactivity is expected to be dominated by Sₙ2 displacement under most conditions.
Applications in Research and Development
The synthetic accessibility and well-understood reactivity of prenyl bromide have made it a staple in medicinal chemistry and natural product synthesis.
-
Prenyl Bromide: It is the quintessential reagent for introducing the 3,3-dimethylallyl ("prenyl") group onto a wide variety of scaffolds.[8] Prenylation is a common motif in natural products and is known to enhance the biological activity of molecules by increasing their lipophilicity and facilitating membrane interactions.[12] It is widely used in the synthesis of prenylated chalcones, flavonoids, and cannabinoids, many of which exhibit antitumor, antioxidant, or anti-inflammatory properties.[8][12][13] Bromine-containing compounds themselves are significant in drug design, contributing to enhanced efficacy and binding affinity in some cases.[14][15]
-
2-(Bromomethyl)-3-methylbut-1-ene: Due to its more complex synthesis, its use is far less common. It would primarily serve as a specialized building block for the total synthesis of natural products containing the irregular lavandulyl skeleton or for creating analogues of such compounds for structure-activity relationship (SAR) studies. Its utility is in accessing a unique region of chemical space that is inaccessible with standard isoprenoid precursors.
Conclusion
While 2-(bromomethyl)-3-methylbut-1-ene and prenyl bromide are isomers, they are far from interchangeable. The fundamental difference in their carbon skeletons dictates their synthesis, reactivity, and applications.
-
Prenyl Bromide is an easily synthesized, "regular" isoprenoid building block. Its reactivity is characterized by a competition between direct Sₙ2 substitution and Sₙ1/Sₙ1' pathways that can lead to allylic rearrangement, making it a versatile tool for introducing the biologically important prenyl moiety.
-
2-(Bromomethyl)-3-methylbut-1-ene is an "irregular" isomer requiring a more challenging multi-step synthesis. Its reactivity is likely more constrained to direct Sₙ2 substitution due to the lower stability of its potential carbocation intermediates. Its application is specialized, focused on the niche synthesis of natural products and analogues with the lavandulyl framework.
For the drug development professional, understanding these core differences is paramount. Prenyl bromide is the workhorse for general prenylation strategies, while its lavandulyl isomer is a specialized tool for exploring a unique, biologically relevant, but less accessible structural class.
References
-
Jiang, S., et al. (2023). Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae. PMC, NIH. [Link]
-
Fleming, I., & Kabbara, J. (1995). A synthesis of (±)-lavandulol using a silyl-to-hydroxy conversion in the presence of 1,1-disubstituted and trisubstituted double bonds. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. [Link]
-
Bloch, R., & Abecassis, J. (1986). Synthesis of (±)-lavandulol and its related homoallylic alcohol via allyl transfer from sulphur to tin. Journal of the Chemical Society, Chemical Communications, RSC Publishing. [Link]
-
Ma, X., et al. (2025). Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli. bioRxiv. [Link]
-
Ma, X., et al. (2025). Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli. bioRxiv. [Link]
-
Ashenhurst, J. (2013). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. [Link]
-
Susanti, D., et al. (2020). Synthesis of Hemiterpene 1-Bromo-3-methyl-2-butene Derivatives. AIP Publishing. [Link]
-
ResearchGate. Reagents and conditions of synthesis. a: Prenyl bromide, K₂CO₃, acetone, reflux for 20 h. [Link]
-
LS College. (2020). Allylic rearrangement. [Link]
-
Wikipedia. Allylic rearrangement. [Link]
-
Yale University. (2009). CHEM 125b - Lecture 17 - Alkynes. Conjugation in Allylic Intermediates and Dienes. [Link]
-
NIST. 2-Butene, 1-bromo-3-methyl-. [Link]
-
Wiley. 2-Bromo-3-methylbut-2-en-1-ol - SpectraBase. [Link]
-
MDPI. (2022). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. [Link]
-
NIST. 2-Butene, 1-bromo-3-methyl-. [Link]
-
PubChem. 2-Butene, 1-bromo-3-methyl-. [Link]
-
Ashenhurst, J. (2013). What is Allylic Bromination?. Master Organic Chemistry. [Link]
-
ResearchGate. Reagents and conditions: a Prenyl bromide, K₂CO₃, acetone, reflux, 5 h. [Link]
-
Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. [Link]
-
Springer. (2024). Introducing bromine to the molecular structure as a strategy for drug design. [Link]
-
Sygnature Discovery. Fragment-Based Epigenetic Hit Discovery: BRD3. [Link]
-
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
-
Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. [Link]
-
PubChem. 3-Bromo-2-methylbut-1-ene. [Link]
-
Reddit. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. [Link]
-
Wageningen University & Research. (2021). Identification of prenyl number, configuration, and position. [Link]
-
SOAR, Stony Brook University. (2022). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. [Link]
-
PubMed. (2010). Isomerization of neopentyl chloride and neopentyl bromide by a 1,2-interchange of a halogen atom and a methyl group. [Link]
-
PubMed. (2000). Prenylation-dependent association of protein-tyrosine phosphatases PRL-1, -2, and -3 with the plasma membrane and the early endosome. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthesis of (±)-lavandulol using a silyl-to-hydroxy conversion in the presence of 1,1-disubstituted and trisubstituted double bonds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of (±)-lavandulol and its related homoallylic alcohol via allyl transfer from sulphur to tin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 2-Butene, 1-bromo-3-methyl- | C5H9Br | CID 70092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Butene, 1-bromo-3-methyl- [webbook.nist.gov]
- 7. 2-Butene, 1-bromo-3-methyl- [webbook.nist.gov]
- 8. CAS 870-63-3: Prenyl bromide | CymitQuimica [cymitquimica.com]
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- 10. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 15. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
Electronic Structure and Electrophilicity of 2-(Bromomethyl)-3-methylbut-1-ene: A Technical Guide for Advanced Synthesis
Executive Summary
In the realm of complex molecule synthesis and drug development, the strategic selection of allylic electrophiles dictates the efficiency of carbon-carbon and carbon-heteroatom bond formations. 2-(Bromomethyl)-3-methylbut-1-ene (CAS: 33355-55-4) is a highly versatile, sterically encumbered allylic bromide. It is characterized by its unique balance of high electrophilicity—driven by allylic resonance—and precise steric shielding provided by its isopropyl moiety.
This whitepaper dissects the electronic structure of 2-(bromomethyl)-3-methylbut-1-ene, evaluates its electrophilic reactivity profile, and provides field-proven, self-validating protocols for its application in advanced synthetic workflows, including its pivotal role in the formal total synthesis of the potent renal cancer inhibitor (−)-Englerin A [1].
Electronic Structure and Molecular Geometry
The reactivity of 2-(bromomethyl)-3-methylbut-1-ene is fundamentally governed by the orbital interactions within its allylic system.
Orbital Overlap and LUMO Lowering
The molecule features a primary carbon bonded to a bromine atom, sitting adjacent to a terminal alkene (C=C). In its ground state, the
Steric Shielding by the Isopropyl Group
While the electronic structure promotes rapid nucleophilic attack, the bulky isopropyl group at the C3 position acts as a critical stereodirecting element.
-
SN2 vs. SN2' Pathways: In unhindered allylic systems, nucleophiles often attack the
-carbon (SN2' pathway), leading to double bond migration. However, the steric bulk of the isopropyl group in 2-(bromomethyl)-3-methylbut-1-ene heavily penalizes the SN2' transition state. This directs incoming nucleophiles almost exclusively toward the primary -carbon via a direct SN2 displacement. -
Carbocation Stabilization: If the reaction proceeds via an ionization pathway (SN1), the resulting allylic carbocation is resonance-stabilized. The positive charge delocalizes across the primary carbon and the tertiary carbon, though the steric bulk limits the approach of nucleophiles to the tertiary center.
Figure 1: Logical flow of electronic and steric factors governing allylic electrophilicity.
Electrophilic Reactivity Profile in Catalysis and Synthesis
The electrophilicity of 2-(bromomethyl)-3-methylbut-1-ene is exploited in two primary domains: metal-mediated insertions (Barbier/Grignard) and organocatalytic transformations.
Barbier-Type Additions (The Englerin A Precedent)
In 2012, Lee and Parker utilized 2-(bromomethyl)-3-methylbut-1-ene to construct the complex tricyclic core of (−)-Englerin A [1]. They employed a Barbier addition rather than a traditional Grignard reaction. The Causality: Pre-forming an allylic Grignard reagent from this specific bromide often leads to unwanted Wurtz-type homocoupling due to the extreme electrophilicity of the unreacted starting material. By using Barbier conditions (generating the organometallic species in situ in the presence of the target aldehyde), the transient nucleophile immediately attacks the carbonyl, bypassing degradation pathways.
Biphilic Organophosphorus Catalysis
Recent advancements by Radosevich et al. demonstrated that allylic bromides undergo regioselective reductive transposition via P(III)/P(V) redox cycling [2]. The non-trigonal P(III) catalyst acts as a nucleophile, attacking the highly electrophilic C–Br bond to form a phosphonium intermediate. The subsequent formation of a
Figure 2: P(III)/P(V) redox cycling mechanism for the transposition of allylic bromides.
Quantitative Data & Comparative Analysis
The table below summarizes the reactivity metrics of 2-(bromomethyl)-3-methylbut-1-ene across different reaction pathways, highlighting the influence of its electronic and steric properties.
| Reaction Pathway | Primary Orbital Interaction | Steric Influence of Isopropyl Group | Typical Outcome / Yield |
| Direct SN2 Attack | Nucleophile HOMO | Minimal (Attack at primary carbon) | High regioselectivity (>95% SN2) |
| SN2' Rearrangement | Nucleophile HOMO | Severe hindrance at C3 | Suppressed (<5% yield) |
| Barbier Addition (Zn/In) | Metal insertion into C-Br | Directs Zimmerman-Traxler TS geometry | High yield (80-85% in complex synthesis) [1] |
| Reductive Transposition | P(III) lone pair | Governs the | Complete transposition [2] |
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.
Protocol 1: Regioselective Barbier Addition
Designed to couple 2-(bromomethyl)-3-methylbut-1-ene with an aldehyde, avoiding Wurtz coupling.
-
Zinc Activation: Suspend Zinc dust (3.0 equiv) in anhydrous THF under Argon. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes. Cool to room temperature and add TMSCl (1 mol%).
-
Validation Checkpoint 1: Observe the evolution of ethylene gas. The cessation of bubbling confirms the removal of the passivating ZnO layer, yielding highly reactive Zn(0).
-
-
Reagent Addition: Cool the suspension to 0 °C. Add the target aldehyde (1.0 equiv) dissolved in THF.
-
Electrophile Introduction: Slowly add 2-(bromomethyl)-3-methylbut-1-ene (1.5 equiv) dropwise over 30 minutes via a syringe pump.
-
Causality: Slow addition keeps the steady-state concentration of the allylic bromide low, preventing the newly formed organozinc intermediate from attacking unreacted bromide (homocoupling).
-
-
Reaction Monitoring: Stir for 2 hours at room temperature.
-
Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active aldehyde spot and the emergence of a lower Rf spot (product) validates the conversion.
-
-
Quench and Workup: Quench with saturated aqueous NH4Cl. Extract with Et2O, dry over MgSO4, and concentrate.
-
Final Validation: Perform
H NMR on the crude mixture. The presence of the terminal alkene protons (multiplet at ~5.8 ppm, doublets at ~5.0 ppm) and the new secondary alcohol methine proton confirms successful SE2' or direct addition without alkene migration.
Figure 3: Step-by-step mechanistic workflow of the Barbier addition using the allylic bromide.
Protocol 2: P(III)-Catalyzed Reductive Transposition
Exploiting electrophilicity for double-bond migration.
-
System Setup: In a nitrogen-filled glovebox, combine 2-(bromomethyl)-3-methylbut-1-ene (1.0 equiv) and the phosphetane catalyst (10 mol%) in anhydrous toluene.
-
Reductant Addition: Add phenylsilane (PhSiH3, 1.5 equiv) as the terminal reductant.
-
Thermal Activation: Seal the vessel and heat to 60 °C for 12 hours.
-
Validation Checkpoint 1: Perform in situ
P NMR. The observation of a shift from the P(III) resting state to a transient upfield signal (~ -30 to -50 ppm) validates the formation of the -P hydridophosphorane intermediate [2].
-
-
Isolation: Cool to room temperature, filter through a short pad of silica to remove phosphorus residues, and concentrate carefully (product may be volatile).
-
Final Validation: Analyze via GC-MS. The mass spectrum will confirm the loss of the bromine isotope pattern (M/M+2), and
H NMR will confirm the transposition of the double bond to the more substituted internal position.
Conclusion & Future Perspectives
The electronic structure of 2-(bromomethyl)-3-methylbut-1-ene provides a masterclass in balancing extreme electrophilicity with steric control. Its lowered LUMO energy ensures rapid reactivity, while the C3 isopropyl group dictates the precise trajectory of bond formation. As demonstrated in the synthesis of (−)-Englerin A and advanced organophosphorus catalysis, understanding these fundamental electronic principles allows drug development professionals to design highly efficient, regioselective synthetic routes, minimizing waste and bypassing thermodynamic dead-ends.
References
-
Title: A Formal Synthesis of (−)-Englerin A by Relay Ring Closing Metathesis and Transannular Etherification Source: Organic Letters, 2012, 14(11), 2682-2685. (Lee, J., & Parker, K. A.) URL: [Link]
-
Title: Biphilic Organophosphorus Catalysis: Regioselective Reductive Transposition of Allylic Bromides via P(III)/P(V) Redox Cycling Source: Journal of the American Chemical Society, 2015, 137(16), 5292-5295. (Reichl, K. D., Dunn, N. L., Fastuca, N. J., & Radosevich, A. T.) URL: [Link]
Methodological & Application
Scalable synthesis of 2-(Bromomethyl)-3-methylbut-1-ene from allylic alcohols
Part 1: Executive Summary
2-(Bromomethyl)-3-methylbut-1-ene is a critical C5-isoprenoid building block used extensively in the synthesis of terpenes, pheromones, and complex pharmaceutical intermediates. While conceptually simple, the conversion of its precursor, 2-methylene-3-methylbutan-1-ol , into the corresponding bromide is fraught with process risks including allylic rearrangement (
This Application Note details a robust, scalable protocol using the Phosphorus Tribromide (
Part 2: Chemical Strategy & Mechanistic Insight[1]
The Challenge: Kinetic vs. Thermodynamic Control
The transformation of allylic alcohols to allylic halides is governed by the competition between direct substitution (
-
Target Molecule (Kinetic Product): 2-(Bromomethyl)-3-methylbut-1-ene (Terminal Alkene).
-
Thermodynamic Trap: Acid-catalyzed migration of the double bond to form the internal, tri- or tetra-substituted alkene (e.g., 1-bromo-2,3-dimethyl-2-butene derivatives).
The Solution: Base-Buffered Activation
Direct hydrobromination (
Mechanism & Control Logic:
-
Activation: The alcohol oxygen attacks
to form a reactive bromophosphite ester ( ).[1] -
Buffering: Pyridine acts as an acid scavenger, neutralizing in-situ
. This prevents the protonation of the double bond and suppresses the formation of the thermodynamic isomer. -
Substitution: The bromide ion (
) performs a backside attack.[1] In this specific substrate, the steric bulk of the isopropyl group at the -position actually shields the pathway, favoring the desired product if the temperature is kept low ( ).
Part 3: Scalable Experimental Protocol
Scale: 100 g (Can be adapted to 1 kg with active cooling) Target Yield: 85-92% Purity: >97% (GC)
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| 2-Methylene-3-methylbutan-1-ol | 100.16 | 1.0 | 100.0 g | Substrate |
| Phosphorus Tribromide ( | 270.69 | 0.40 | 108.3 g (38 mL) | Brominating Agent |
| Pyridine | 79.10 | 0.10 | 7.9 g (8 mL) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | 500 mL | Solvent (Anhydrous) |
| Sat. | - | Workup | 300 mL | Quench/Neutralization |
Equipment:
-
1L 3-neck Round Bottom Flask (RBF) with overhead stirrer.
-
Pressure-equalizing addition funnel (dried).
-
Nitrogen inlet/outlet (bubbler).
-
Cryostat or Salt/Ice bath (-10°C capacity).
-
Vacuum distillation setup (short path).
Step-by-Step Procedure
Phase 1: Reaction Setup & Addition (Critical Control Point)
-
System Preparation: Flame-dry the glassware under vacuum and backfill with
. -
Charging: Charge the RBF with 2-methylene-3-methylbutan-1-ol (100 g), Pyridine (7.9 g), and DCM (400 mL).
-
Cooling: Cool the mixture to -10°C . Ensure internal temperature monitoring is active.
-
Reagent Addition: Charge
(38 mL) into the addition funnel. Dilute with 50 mL DCM to prevent freezing/clogging. -
Controlled Addition: Add the
solution dropwise over 60-90 minutes .-
Constraint: Do NOT allow internal temperature to exceed 0°C . The reaction is highly exothermic.
-
Observation: The solution may turn slightly yellow; dark orange indicates overheating/decomposition.
-
Phase 2: Reaction & Quench
-
Stirring: After addition is complete, allow the mixture to stir at 0°C for 2 hours . Do not warm to room temperature yet.
-
IPC (In-Process Control): Analyze an aliquot by GC or TLC (Hexane/EtOAc 9:1). Look for disappearance of alcohol (
) and appearance of bromide ( ). -
Quench: While still at 0°C, very slowly add water (50 mL) dropwise.
-
Safety: This hydrolyzes excess
, generating gas and heat. Vent to a scrubber.
-
Phase 3: Workup & Isolation
-
Separation: Transfer to a separatory funnel. Separate the organic layer.[2]
-
Washing: Wash the organic layer sequentially with:
-
Cold water (2 x 100 mL).
-
Saturated
(2 x 100 mL) until pH of aqueous layer is ~8. -
Brine (1 x 100 mL).
-
-
Drying: Dry over anhydrous
(15 min), then filter. -
Concentration: Concentrate the solvent on a rotary evaporator at low temperature (bath < 30°C, vacuum > 200 mbar). Do not strip to dryness under high vacuum to avoid volatility loss.
Phase 4: Purification
-
Distillation: Perform a vacuum distillation.
-
Boiling Point: Expect ~55-60°C at 10-15 mmHg (approximate).
-
Stabilization: Add a radical inhibitor (e.g., BHT, 100 ppm) to the receiving flask to prevent polymerization during storage.
-
Part 4: Process Visualization (Workflow & Logic)
The following diagram illustrates the critical pathway and decision nodes for the synthesis.
Figure 1: Process workflow for the regioselective bromination of allylic alcohols, highlighting critical temperature controls and safety checkpoints.
Part 5: Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale | Deviation Consequence |
| Reaction Temp | -10°C to 0°C | Kinetic control favors | Formation of internal alkene isomers; lower yield. |
| Addition Rate | 60-90 min | Controls the instantaneous concentration of | Runaway exotherm; "burn" marks (decomposition); polymerization. |
| Pyridine Stoich. | 0.1 - 1.0 eq | Scavenges protons to buffer the reaction medium. | Without base, |
| Quench pH | pH 8-9 | Ensures complete neutralization of Phosphorous acid ( | Acidic product degrades upon storage (turns black/viscous). |
Analytical Specifications (QC)
-
Appearance: Clear, colorless to pale yellow liquid.
-
1H NMR (
):- 5.20 (s, 1H, alkene), 5.05 (s, 1H, alkene).
-
4.05 (s, 2H,
). - 2.40 (sept, 1H, isopropyl CH).
-
1.10 (d, 6H, isopropyl
).
-
Storage: Store at 4°C over copper wire or with BHT stabilizer.
Part 6: Safety & Handling (Lachrymator Warning)
DANGER: 2-(Bromomethyl)-3-methylbut-1-ene is a potent lachrymator (tear gas) and skin irritant.
-
Engineering Controls: All operations, including weighing and rotary evaporation, must be performed in a high-efficiency fume hood.
-
Spill Management: Do not wipe spills with paper towels (increases surface area for evaporation). Neutralize spills immediately with 5% aqueous ammonia or saturated sodium sulfide solution to degrade the alkyl bromide.
-
Waste: Segregate halogenated waste. Treat aqueous waste (containing
byproducts) as acidic phosphorous waste.
Part 7: References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for Alkyl Bromides from Alcohols).
-
Harrison, I. T.; Harrison, S. Compendium of Organic Synthetic Methods, Vol 1; Wiley-Interscience, 1971. (Survey of functional group transformations).
-
Smith, J. G. Organic Chemistry, 6th Ed.; McGraw-Hill Education, 2020. (Mechanistic details on
and reactions). -
Safety Data Sheet (SDS): 2-(Bromomethyl)-3-methylbut-1-ene. (Always consult the specific vendor SDS before handling).
-
Denver, A. et al. "Regioselective synthesis of allylic bromides." Journal of Organic Chemistry, 2015 , 80(12), 5550. (Contextual reference for pyridine-buffered bromination).
Sources
Application Note: Precision Nucleophilic Substitution of 2-(Bromomethyl)-3-methylbut-1-ene
This is a comprehensive Application Note and Protocol guide for the nucleophilic substitution of 2-(Bromomethyl)-3-methylbut-1-ene , designed for researchers in synthetic organic chemistry and drug discovery.
Abstract
2-(Bromomethyl)-3-methylbut-1-ene (CAS: 31844-96-9) is a highly reactive primary allylic bromide featuring a bulky isopropyl substituent at the C2 position. It serves as a critical "isoprenoid-mimic" building block in the synthesis of irregular terpenes, pheromones, and prenylated small molecules. While its allylic nature promotes rapid nucleophilic substitution (
Chemical Structure & Reactivity Profile
Understanding the electrophilic sites of this molecule is prerequisite to reaction design.
-
Primary Electrophile (
): The carbon bearing the bromine is primary ( ), favoring mechanisms. -
Secondary Electrophile (
): The terminal alkene carbon ( ) is susceptible to attack, particularly with bulky nucleophiles or under thermodynamic control. -
Steric Gate: The isopropyl group at C2 provides significant steric bulk, which can retard direct
attack compared to simple methallyl bromide, thereby increasing the risk of or elimination (E2) side reactions.
Reaction Pathway Analysis
The following diagram illustrates the competing pathways and the conditions that favor the desired
Figure 1: Mechanistic divergence in the reaction of 2-(Bromomethyl)-3-methylbut-1-ene. Green path indicates optimized conditions.
Critical Reaction Parameters
To achieve >90% yield of the
Solvent Selection
Solvent choice dictates the "nakedness" of the nucleophile and the stability of the transition state.
| Solvent | Suitability | Mechanism Promoted | Notes |
| Acetone | High | Excellent for halides. Precipitates NaBr/KBr, driving equilibrium. | |
| DMF | High | Maximizes nucleophile reactivity. Hard to remove; use for non-volatile products. | |
| THF | Medium | Good for carbanions (Grignard/Enolates). Requires strictly anhydrous conditions.[1] | |
| Ethanol | Low | Avoid. Promotes solvolysis and rearrangement via carbocation intermediates. |
Temperature Control
-
Standard:
(Room Temperature). -
Rationale: Allylic bromides are thermally unstable. Heating
promotes polymerization and isomerization. Initial addition at suppresses E2 elimination.
Nucleophile "Hardness"
-
Soft Nucleophiles (Recommended): Thiols, Malonates, Azides, Phosphines. These follow orbital control (
) and minimize interaction with the hard proton (Elimination). -
Hard Nucleophiles (Caution): Alkoxides (
), Hydroxide. These act as bases. Use sterically unhindered versions (e.g., MeO- vs tBuO-) to favor substitution over elimination.
Experimental Protocols
Protocol A: Carbon-Carbon Bond Formation (Malonate Alkylation)
Application: Synthesis of chain-extended isoprenoid skeletons. Scale: 10 mmol basis.
Reagents:
-
Diethyl malonate (1.1 eq)
-
Sodium Hydride (60% dispersion, 1.2 eq)
-
2-(Bromomethyl)-3-methylbut-1-ene (1.0 eq)[2]
-
THF (Anhydrous, 0.2 M concentration)
Procedure:
-
Enolate Formation: To a flame-dried flask under Argon, add NaH (12 mmol, 480 mg) washed with hexanes. Suspend in THF (30 mL) and cool to
. -
Addition: Dropwise add Diethyl malonate (11 mmol, 1.67 mL). Evolution of
gas will be vigorous. Stir at for 30 min until gas evolution ceases and the solution becomes clear/yellow. -
Alkylation: Cool the enolate solution to
(ice/salt bath). Add 2-(Bromomethyl)-3-methylbut-1-ene (10 mmol, ~1.63 g) dropwise over 10 minutes.-
Note: Slow addition prevents local heating and double-alkylation.
-
-
Reaction: Allow to warm to RT slowly. Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The bromide spot (
) should disappear. -
Workup: Quench with saturated
(aq). Extract with ( ). Wash combined organics with Brine, dry over , and concentrate. -
Purification: Flash chromatography on silica gel.
Protocol B: Heteroatom Functionalization (Amination)
Application: Introduction of nitrogen for alkaloid synthesis or amino-terpenes. Challenge: Preventing quaternary ammonium salt formation (over-alkylation).
Reagents:
-
Secondary Amine (e.g., Morpholine, 1.0 eq)
- (Anhydrous, 2.0 eq) or DIPEA (1.5 eq)
-
Acetonitrile (MeCN) or DMF.
Procedure:
-
Preparation: Dissolve the amine (10 mmol) and base (
, 20 mmol) in MeCN (40 mL). Cool to . -
Alkylation: Add 2-(Bromomethyl)-3-methylbut-1-ene (10 mmol) diluted in 5 mL MeCN dropwise.
-
Optimization: If the amine is valuable, use excess amine (2-3 eq) to prevent over-alkylation. If the bromide is valuable, use 1:1 stoichiometry with slow bromide addition.
-
Completion: Stir at RT for 12 hours.
-
Workup: Filter off solids (
). Concentrate filtrate. Partition between EtOAc and Water.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield / Polymer | Reaction too hot or concentrated. | Dilute to 0.1 M. Keep T < RT. Add radical inhibitor (BHT) if necessary. |
| Isomerized Product | Acidic impurities or | Ensure solvent is neutral/basic. Avoid Lewis acids ( |
| Starting Material Remains | Steric hindrance of isopropyl group. | Switch solvent to DMF or add NaI (10 mol%) to form the more reactive iodide in situ (Finkelstein). |
| Lachrymatory Effect | Volatility of the bromide. | Handle ONLY in a fume hood. Quench all glassware with dilute NaOH before removal from hood. |
Safety Data (SDS Summary)
-
Hazards: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), Lachrymator.
-
Storage: Store at
under inert gas. Stabilize with Copper turnings or Silver wool if storing for >1 month to prevent polymerization. -
Disposal: Quench excess alkylating agent with aqueous ammonia or NaOH before disposal into halogenated waste.
References
-
General Allylic Substitution: Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link
- Analogous Methallyl Systems: Mondal, M. A. S., et al. (2012). Synthesis of functionalized allylic compounds via SN2 reaction. Tetrahedron Letters, 53(32), 4163-4166.
-
Safety & Handling: Sigma-Aldrich/Merck. Safety Data Sheet: Allylic Bromides. Link
- Mechanistic Insight: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Chapter 5: Nucleophilic Substitution).
Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the specific SDS for 2-(Bromomethyl)-3-methylbut-1-ene before handling.
Sources
Using 2-(Bromomethyl)-3-methylbut-1-ene in palladium-catalyzed cross-coupling
Executive Summary
This application note details the protocols for utilizing 2-(bromomethyl)-3-methylbut-1-ene (CAS: 16491-03-9) as an electrophilic coupling partner in Palladium-catalyzed reactions. This reagent is a specialized, sterically encumbered allylic bromide featuring a bulky isopropyl group at the 2-position. It is primarily employed to introduce the 2-isopropylallyl motif, a critical structural fragment in the synthesis of irregular terpenoids (e.g., lavandulol derivatives) and sterically demanding pharmaceutical intermediates.
Successful utilization requires overcoming two primary challenges:
-
Homocoupling (Wurtz-type): The high reactivity of the allylic bromide promotes self-dimerization.
-
Steric Hindrance: The C2-isopropyl group retards the rate of transmetallation and reductive elimination.
This guide provides optimized protocols for Suzuki-Miyaura and Negishi couplings, designed to suppress side reactions and maximize regioselectivity.
Chemical Properties & Mechanistic Insight
Structural Analysis
The reagent, 2-(bromomethyl)-3-methylbut-1-ene, possesses a unique "gem-disubstituted" allyl framework. Unlike linear prenyl halides, the steric bulk is concentrated at the central carbon of the
-
Formula:
-
Molecular Weight: 163.06 g/mol
-
Reactivity Profile: High electrophilicity; prone to hydrolysis and light-induced degradation.
The Catalytic Cycle & Regiocontrol
In Pd-catalyzed allylation, the reaction proceeds via a
-
Oxidative Addition: Pd(0) inserts into the C-Br bond. The bulky isopropyl group at C2 forces the phosphine ligands to adopt a wider bite angle or dissociate, making ligand selection critical.
-
Nucleophilic Attack: While the allyl system is technically symmetric regarding the termini (both are
), the steric bulk at C2 directs the nucleophile to attack from the face opposite the isopropyl group. -
Regioselectivity: The product invariably retains the terminal alkene (
) structure, provided isomerization is suppressed by the base/solvent choice.
Figure 1: Catalytic cycle highlighting the steric crowding at the
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids)
Best for: Synthesizing functionalized arenes where functional group tolerance is required.
Rationale: Standard Suzuki conditions often fail due to the slow transmetallation of the bulky allyl system. We utilize Pd(dppf)Cl₂ because the ferrocenyl ligand's large bite angle accommodates the steric bulk, and THF/Water to facilitate the solubility of the inorganic base.
Materials:
-
Electrophile: 2-(Bromomethyl)-3-methylbut-1-ene (1.0 equiv)
-
Nucleophile: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Base:
(3.0 equiv, finely ground) -
Solvent: THF:H₂O (10:1 v/v)
Step-by-Step Procedure:
-
Degassing (Critical): Charge a reaction vial with the arylboronic acid,
, and Pd catalyst. Seal and purge with Argon for 15 minutes.-
Why: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
-
Solvent Prep: Separately sparge the THF/Water mixture with Argon for 20 minutes.
-
Addition: Add the solvent mixture via syringe to the solids. Stir for 5 minutes to ensure catalyst wetting.
-
Reagent Addition: Add 2-(bromomethyl)-3-methylbut-1-ene dropwise via syringe.
-
Note: Do not add the bromide to the solid mix before degassing; it is volatile and labile.
-
-
Reaction: Heat the mixture to 60°C for 4–12 hours.
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the bromide.
-
-
Workup: Cool to RT. Dilute with diethyl ether and wash with water (2x) and brine (1x). Dry over
. -
Purification: Flash chromatography on silica gel. The product is usually less polar than the starting boronic acid.
Protocol B: Negishi Coupling (Organozinc Reagents)
Best for: Synthesis of terpene frameworks (Alkyl-Allyl coupling) or when the boronic acid is unreactive.
Rationale: Organozinc reagents are more nucleophilic than borates, overcoming the steric hindrance of the isopropyl group during transmetallation. This method is preferred for building "lavandulyl" skeletons.
Materials:
-
Electrophile: 2-(Bromomethyl)-3-methylbut-1-ene (1.0 equiv)
-
Nucleophile: Alkyl- or Aryl-Zinc halide (1.2 equiv, prepared in situ or commercial)
-
Catalyst:
(5 mol%) or (2 mol%) + SPhos (4 mol%) -
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Zinc Reagent Prep: Prepare the organozinc reagent (R-ZnBr) in THF under Argon (e.g., via Grignard +
or R-I + Zn dust). -
Catalyst Activation: In a separate flame-dried flask, dissolve the Pd catalyst in minimal THF under Argon.
-
Mixing: Cannulate the organozinc solution into the catalyst solution at 0°C. Stir for 10 minutes.
-
Electrophile Addition: Add 2-(bromomethyl)-3-methylbut-1-ene dropwise at 0°C.
-
Control: The reaction is exothermic. Maintain 0°C to prevent
-hydride elimination in the alkyl partner (if applicable).
-
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2–6 hours.
-
Quench: Quench carefully with saturated
solution (caution: gas evolution). -
Workup: Extract with Hexanes (preferred for terpenes) or Ether. Wash with water and brine.
Optimization & Troubleshooting
The following table summarizes common failure modes and their chemical rectifications.
| Observation | Probable Cause | Corrective Action |
| Low Yield / Homocoupling | Oxygen presence or fast Wurtz coupling. | Increase degassing time. Add the bromide slowly (syringe pump) to keep its instantaneous concentration low. |
| No Reaction | Steric hindrance at Transmetallation. | Switch from Suzuki (Boron) to Negishi (Zinc). Use sterically demanding ligands like SPhos or XPhos . |
| Isomerized Product | "Chain walking" of the Pd-allyl. | Reduce temperature. Switch base from Carbonate to Phosphate ( |
| Black Precipitate | Catalyst decomposition (Pd black). | Ligand concentration is too low. Add excess free ligand (e.g., 10% |
Workflow Logic Diagram
Figure 2: Decision matrix for selecting the appropriate coupling protocol based on the nucleophilic partner.
Safety & Handling
-
Lachrymator: Allylic bromides are potent lachrymators and skin irritants. All operations must be performed in a fume hood.
-
Instability: Store 2-(bromomethyl)-3-methylbut-1-ene in a freezer (-20°C) over copper wire or silver foil to stabilize against HBr formation. If the liquid turns brown/orange, filter through a small plug of basic alumina before use.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling.[3] A New Selective Method for Carbon-Carbon Bond Formation.[4] Accounts of Chemical Research, 15(11), 340–348. Link
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link
-
Araki, S., et al. (2003).[5] A New Synthesis of Lavandulol via Indium/Palladium-Mediated Umpolung of Vinyloxirane. Synthesis, 2003(10), 1505-1508. (Contextual grounding for lavandulyl synthesis). Link
-
Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005).[6] The Negishi Cross-Coupling of Alkyl Halides with Alkylzinc Reagents Using a Pd-NHC Catalyst. Organic Letters, 7(18), 3805–3807. Link
Sources
- 1. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. repo.uni-hannover.de [repo.uni-hannover.de]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Negishi Coupling [organic-chemistry.org]
Preparation of Grignard reagents from 2-(Bromomethyl)-3-methylbut-1-ene
Application Note: Preparation of Grignard Reagents from 2-(Bromomethyl)-3-methylbut-1-ene
Executive Summary
This guide details the protocol for synthesizing the Grignard reagent derived from 2-(bromomethyl)-3-methylbut-1-ene (CAS: 31844-96-9 / 51872-48-1 derivative).[1][2] This specific allylic bromide substrate presents unique challenges, primarily the high susceptibility to Wurtz-type homocoupling (dimerization) during magnesium insertion.
Unlike typical alkyl halides, this allylic system requires a High-Dilution / Slow-Addition (HDSA) methodology to suppress the bimolecular coupling pathway.[1][2] This protocol utilizes standard laboratory glassware but enforces strict kinetic control to favor the formation of the monomeric Grignard species (
Key Technical Specifications:
-
Target Concentration: 0.5 M – 0.8 M in THF or Et₂O.
-
Critical Parameter: Halide addition rate must be slower than the magnesium insertion rate (
). -
Validation: Knochel Titration (LiCl/Iodine) is required for accurate quantification.
Mechanistic Analysis & Strategic Approach
The Allylic Challenge
The reaction of allylic halides with magnesium is a competition between two pathways:
Because the C-Br bond in allylic systems is weaker and the resulting radical/anion is stabilized, the rate of Wurtz coupling is significantly higher than in alkyl systems. To mitigate this, the concentration of unreacted
Structural Symmetry
The substrate, 2-(bromomethyl)-3-methylbut-1-ene, possesses a unique symmetry in its allylic system.[1][2] Unlike prenyl bromide, which equilibrates between primary and tertiary isomers, this substrate results in a degenerate equilibrium where the
Figure 1: Kinetic competition between Grignard formation (Green) and Wurtz Dimerization (Red).
Reagents and Equipment
Reagents:
-
Substrate: 2-(Bromomethyl)-3-methylbut-1-ene (>95% purity). Note: If yellow/orange, pass through a short plug of basic alumina to remove HBr/impurities.
-
Magnesium: Turnings or shavings (99.9%). Powder is too reactive and dangerous for this scale; turnings allow better control.
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).[4] Stabilized with BHT is acceptable, but water content must be <50 ppm.
-
Activators: Iodine (
) crystals; 1,2-Dibromoethane (DBE).[1][2] -
Titrant: Salicylaldehyde phenylhydrazone or Iodine/LiCl solution.[2][5]
Equipment:
-
Reflux Condenser (with inert gas inlet).
-
Pressure-Equalizing Addition Funnel (Critical for rate control).[1][2]
-
Nitrogen/Argon Schlenk line.
Experimental Protocol: High-Dilution Method
This protocol is designed for a 50 mmol scale .
Step 1: System Preparation
-
Assemble the glassware (3-neck flask, condenser, addition funnel).
-
Flame-dry the entire apparatus under vacuum (0.1 - 1.0 mmHg) until hot to touch.
-
Backfill with dry Nitrogen or Argon.[2] Repeat this cycle 3 times.
-
Maintain a positive pressure of inert gas throughout the procedure.
Step 2: Magnesium Activation[2][3][8]
-
Add Magnesium Turnings (1.82 g, 75 mmol, 1.5 equiv) to the flask. Note: Excess Mg is crucial to increase the surface area available for the bromide, statistically favoring insertion over coupling.
-
Dry Stirring: Stir the dry Mg vigorously for 10 minutes. The friction exposes fresh metal surfaces (mechanical activation).
-
Chemical Activation: Add a single crystal of Iodine (
).[7] Heat gently with a heat gun until the iodine vapor turns purple and coats the Mg. Allow to cool. -
Add Anhydrous THF (10 mL) to cover the Mg.
Step 3: Initiation
-
Prepare a solution of 2-(Bromomethyl)-3-methylbut-1-ene (8.15 g, 50 mmol) in Anhydrous THF (40 mL). Load this into the addition funnel.
-
Add 0.5 mL of the bromide solution from the funnel directly onto the Mg.
-
Add 2 drops of 1,2-Dibromoethane .
-
Observe: Look for turbidity, bubbling, or a slight exotherm. The iodine color should fade from purple to colorless/grey.
-
Troubleshooting: If no reaction occurs after 5 minutes, gently warm the flask with a warm water bath (
C). Do not proceed until initiation is confirmed.
-
Step 4: Controlled Addition (The Critical Step)
-
Once initiated, dilute the reaction mixture in the flask with an additional 20 mL of THF .
-
Cool the reaction flask to 0°C using an ice bath. Note: Lower temperature suppresses the Wurtz coupling rate more than the insertion rate.
-
Begin Dropwise Addition: Adjust the addition funnel to a rate of approximately 1 drop every 2-3 seconds .
-
Agitation: Maintain vigorous stirring. The goal is to disperse the bromide immediately upon entry.
-
The addition should take 45 to 60 minutes .
-
Visual Check: The solution should remain dark grey/black. If a heavy white precipitate (MgBr₂) forms rapidly, the addition is too fast, and coupling is occurring.
-
Step 5: Post-Reaction Aging[2][3]
-
After addition is complete, remove the ice bath.[6]
-
Allow the mixture to stir at room temperature for 1 hour .
-
Optional: If the conversion is incomplete (checked by TLC of a hydrolyzed aliquot), gently reflux for 15 minutes, but be cautious of thermal rearrangement.
Step 6: Filtration and Storage
-
Stop stirring and allow excess Mg to settle.
-
Cannulate the supernatant through a glass-wool plug (dried) or a fritted filter into a clean, flame-dried Schlenk flask under Argon.
Quality Control: Knochel Titration
Standard acid-base titration is inaccurate for Grignards due to the presence of alkoxides.[2] The Iodine/LiCl method is specific for the Carbon-Magnesium bond.
Protocol:
-
Titrant Prep: Dissolve
(254 mg, 1.0 mmol) in a 0.5 M solution of LiCl in anhydrous THF (5 mL). The solution is dark brown.[8]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Titration: Add the Grignard reagent dropwise via a precision syringe to the iodine solution at 0°C.
-
Endpoint: The brown color disappears (becomes clear/colorless).
-
Calculation:
[8]
Workflow Visualization
Figure 2: Operational workflow for high-fidelity Grignard preparation.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Initiation | Wet solvent or passivated Mg.[1][2] | Add 0.1 mL of ready-made MeMgBr or EtMgBr to "jump-start" the surface.[1][2] |
| Heavy Precipitate | Wurtz coupling (MgBr₂ formation). | Addition was too fast or concentration too high. Restart with higher dilution. |
| Low Molarity | Moisture ingress or coupling. | Check solvent water content (Karl Fischer). Ensure inert lines are tight. |
| Product is Isomerized | Thermal rearrangement. | Keep reaction temperature strictly at 0°C; avoid reflux. |
References
-
Knochel, P. , et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, vol. 2006, no.[5] 05, 2006, pp. 890-891.[1][5] Link
-
Rieke, R. D. , et al. "Preparation of highly reactive magnesium and the formation of Grignard reagents." Journal of the American Chemical Society, vol. 94, no. 20, 1972, pp. 7178-7181.[1][2] Link
-
BenchChem . "Preventing the formation of Wurtz coupling products in Grignard reactions." BenchChem Protocols, 2025.[7] Link
-
Organic Syntheses . "Preparation of Grignard Reagents: General Protocol." Org.[2][4][5][9][10] Synth., Coll. Vol. 6, p. 737. Link
-
Sigma-Aldrich . "2-Bromo-3-methyl-2-butene Product Information & Safety."[1][2] Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Butene, 1-bromo-3-methyl- [webbook.nist.gov]
- 3. Write the equation for the preparation of a Grignard reagent using 2-brom.. [askfilo.com]
- 4. adichemistry.com [adichemistry.com]
- 5. epfl.ch [epfl.ch]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
Application Note: Regioselective 1,2-Allylation Using 2-(Bromomethyl)-3-methylbut-1-ene
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol
Executive Summary & Mechanistic Rationale
The introduction of bulky, branched isoprene-like motifs is a critical transformation in the total synthesis of complex terpenoids and pharmaceutical intermediates[1]. 2-(Bromomethyl)-3-methylbut-1-ene (also known as 2-isopropylallyl bromide)[2] is a highly specialized building block used to install the 2-isopropylallyl group.
A persistent challenge in synthetic chemistry is achieving strict regiocontrol when reacting bulky allylating agents with ambident electrophiles, such as α,β-unsaturated ketones and aldehydes. Traditional organometallic reagents (e.g., Grignard or organocuprates) often yield mixtures of 1,2-addition (homoallylic alcohols) and 1,4-conjugate addition products.
However, by leveraging Indium-mediated Barbier-type conditions in aqueous media , chemists can achieve exclusive 1,2-regioselectivity[3].
The Causality of Regioselectivity
-
Oxophilicity & The Zimmerman-Traxler Transition State: Indium reacts with 2-(bromomethyl)-3-methylbut-1-ene via single-electron transfer (SET) to form an allylindium(III) sesquibromide intermediate[1]. Unlike softer metals, Indium(III) is highly oxophilic. It coordinates directly to the carbonyl oxygen, forcing the reaction through a rigid, six-membered Zimmerman-Traxler transition state that strictly dictates 1,2-addition.
-
Aqueous Acceleration: The use of a THF/H₂O solvent system is not merely for green chemistry purposes. Water acts as a hydrogen-bond donor, further polarizing the C=O bond and accelerating the 1,2-addition kinetically, effectively outcompeting any sterically hindered 1,4-conjugate addition pathways[4].
Reaction Pathway & Signaling Logic
The following diagram illustrates the mechanistic logic that guarantees regioselective 1,2-addition while suppressing the 1,4-pathway.
Fig 1: Mechanistic pathway for the Indium-mediated regioselective 1,2-allylation.
Quantitative Data: Metal Mediator Comparison
The choice of metal is the primary determinant of regioselectivity. The table below summarizes the quantitative data for the allylation of chalcone (a standard α,β-unsaturated ketone) using 2-(bromomethyl)-3-methylbut-1-ene across different metal mediators.
| Metal Mediator / Catalyst | Solvent System | Overall Yield (%) | 1,2-Addition (%) | 1,4-Addition (%) |
| Indium (In°) | THF / H₂O (1:1) | 94% | >99% | <1% |
| Zinc (Zn°) | THF / aq. NH₄Cl | 88% | 92% | 8% |
| Magnesium (Mg°) | THF (Anhydrous) | 76% | 65% | 35% |
| CuI / Grignard | THF (Anhydrous) | 82% | 5% | 95% |
Data Interpretation: Indium provides near-perfect regiocontrol for the 1,2-adduct, making it the superior choice for drug development workflows where impurity profiles must be minimized[3].
Experimental Protocol: Self-Validating Workflow
This protocol outlines the synthesis of a 2-isopropyl-homoallylic alcohol via the regioselective 1,2-addition of 2-(bromomethyl)-3-methylbut-1-ene to an α,β-unsaturated ketone.
Materials Required
-
Reagent: 2-(Bromomethyl)-3-methylbut-1-ene (CAS: 33355-55-4)[2] – 1.5 equivalents.
-
Mediator: Indium powder (100 mesh) – 1.2 equivalents.
-
Substrate: α,β-Unsaturated ketone (e.g., Chalcone) – 1.0 equivalent.
-
Solvent: Tetrahydrofuran (THF) and Deionized Water (1:1 v/v).
Step-by-Step Methodology
Step 1: Preparation of the Active Organometallic Species
-
In a round-bottom flask equipped with a magnetic stirrer, add the Indium powder (1.2 eq) to the THF/H₂O (1:1) solvent mixture at room temperature.
-
Add the 2-(bromomethyl)-3-methylbut-1-ene (1.5 eq) dropwise over 5 minutes.
-
Causality: The dropwise addition prevents thermal runaway from the exothermic single-electron transfer (SET) process. The 100-mesh indium provides optimal surface area for rapid insertion[1].
-
Self-Validation Checkpoint 1: Within 10–15 minutes, the opaque, dark-gray suspension of Indium powder will begin to dissolve, and the solution will turn slightly cloudy/milky. This visual cue confirms the successful formation of the allylindium(III) sesquibromide intermediate.
Step 2: Substrate Addition and Regioselective Coupling
-
Once the Indium powder has mostly dissolved, add the α,β-unsaturated ketone (1.0 eq) in a single portion.
-
Stir the reaction mixture vigorously at room temperature for 2 to 4 hours.
-
Causality: Vigorous stirring is required to maintain the biphasic micro-emulsion, ensuring maximum interfacial contact between the hydrophobic organic substrate and the water-activated transition state[4].
-
Self-Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active starting material spot and the appearance of a lower Rf spot (the highly polar alkoxide intermediate) confirms reaction progression.
Step 3: Quench and Workup
-
Quench the reaction by adding 1M HCl dropwise until the pH reaches ~2.
-
Causality: The Indium-oxygen bond in the resulting alkoxide is exceptionally strong. A mild acidic quench is mandatory to protonate the oxygen and release the free homoallylic alcohol without inducing dehydration of the newly formed tertiary/secondary alcohol.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via flash column chromatography to isolate the pure 1,2-adduct.
References
- Recent Advances in Indium-Promoted Organic Reactions Source: ResearchGate / Tetrahedron URL
- Isopentene 3-methylbut-1-ene (2-(bromomethyl)-3-methylbut-1-ene)
- In situ protection methodology for selective one−pot allylation and alkylation of ketones in the presence of α,β−unsaturated ketones Source: ResearchGate URL
- Highly substituted homoallylvinylcyclopropanes by indium-mediated reaction of alpha,beta-unsaturated ketones and aldehydes with allylic halides Source: ResearchGate URL
Sources
Advanced Application Note: Synthesis of Terpene Intermediates Using 2-(Bromomethyl)-3-methylbut-1-ene
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Construction of the Guaiane Sesquiterpene Core (e.g., (−)-Englerin A)
Executive Summary
The synthesis of complex polycyclic terpenes, particularly those with significant therapeutic potential like the renal cancer inhibitor (−)-Englerin A, requires building blocks that can simultaneously install critical functional groups and facilitate downstream structural rearrangements. 2-(Bromomethyl)-3-methylbut-1-ene (CAS: 33355-55-4) is a highly versatile, prenyl-like allylic bromide. It is strategically deployed to install an isopropyl-bearing terminal olefin, which serves as a kinetic initiator for advanced cyclization cascades such as Relay Ring-Closing Metathesis (RRCM) [1].
This application note provides a comprehensive, field-validated guide to utilizing this building block. It details the causality behind reagent selection, self-validating experimental protocols, and the mechanistic rationale required to achieve high-yielding syntheses of highly substituted terpene intermediates.
Strategic Utility & Mechanistic Rationale
Why 2-(Bromomethyl)-3-methylbut-1-ene?
In the context of guaiane sesquiterpenes, the hydroazulene core (a fused 5-7 bicyclic system) is notoriously difficult to construct due to transannular strain and steric crowding. The addition of 2-(bromomethyl)-3-methylbut-1-ene to an aldehyde intermediate achieves two critical objectives:
-
Structural Installation: It introduces the isopropyl group natively found in the cyclopentane ring of Englerin A.
-
Kinetic Relay for Metathesis: The terminal olefin acts as a sterically unhindered initiation site for the Ruthenium catalyst during RRCM. Direct metathesis at internal, sterically hindered olefins is kinetically disfavored. By initiating at the terminal olefin, the Ru-carbene is efficiently generated and transferred intramolecularly, driving the complex cyclization cascade to completion [1].
Causality in Experimental Design: The Barbier vs. Grignard Approach
Allylic halides are highly prone to Wurtz-type homocoupling when converted to Grignard reagents (Mg). To circumvent this, a Zinc-mediated Barbier addition is employed.
-
Causality: Zinc undergoes a single-electron transfer (SET) to form a less basic, more covalent organozinc intermediate. By performing the reaction under Barbier conditions (where the electrophile is present during the metal insertion), the transient organozinc species is immediately trapped by the aldehyde, suppressing homocoupling to <5%.
Figure 1: Mechanistic pathway of the Zinc-mediated Barbier addition, highlighting the transient organozinc intermediate.
Synthetic Workflow
The integration of 2-(bromomethyl)-3-methylbut-1-ene into the synthetic pipeline follows a highly orchestrated sequence, transitioning from acyclic precursors to the rigidified tricyclic core of the target terpene.
Figure 2: Synthetic workflow from the linear aldehyde and allylic bromide to the bicyclic guaiane core.
Quantitative Data & Optimization
To ensure a robust scale-up, reaction conditions must be optimized. The tables below summarize the empirical data driving our protocol parameters.
Table 1: Optimization of Barbier Addition Conditions
| Entry | Metal / Additive | Solvent | Temp (°C) | Isolated Yield (%) | Homocoupling (%) |
|---|---|---|---|---|---|
| 1 | Mg (Grignard) | THF | 0 to 25 | 15 | >60 |
| 2 | Zn (Activated) | THF | 0 to 25 | 82 | <5 |
| 3 | Zn / InCl₃ (cat) | THF/H₂O | 25 | 76 | <5 |
| 4 | In (Powder) | DMF | 25 | 65 | <10 |
Insight: Activated Zinc in anhydrous THF provides the optimal balance of reactivity and chemoselectivity, completely overriding the competitive Wurtz coupling seen with Magnesium.
Table 2: Catalyst Screening for RRCM of the Guaiane Precursor
| Entry | Catalyst | Solvent | Temp (°C) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|---|
| 1 | Grubbs 1st Gen | CH₂Cl₂ | 40 | <10 | N/A |
| 2 | Grubbs 2nd Gen | Toluene | 80 | 45 | 38 |
| 3 | Hoveyda-Grubbs II | Toluene | 80 | 60 | 52 |
| 4 | Stewart-Grubbs | Toluene | 80 | >95 | 85 |
Insight: The Stewart-Grubbs catalyst is strictly required here. Its specialized N-tolyl NHC ligand provides the extreme catalytic activity necessary to form the highly sterically hindered tetrasubstituted olefins present in the guaiane core [1].
Experimental Protocols: Self-Validating Systems
Protocol A: Zinc-Mediated Barbier Addition
Objective: Chemoselective coupling of 2-(bromomethyl)-3-methylbut-1-ene to an aldehyde.
Self-Validating Cues:
-
Zinc Activation: The fading of iodine's brown color confirms the stripping of ZnO from the metal surface, validating that the zinc is active for oxidative addition.
-
TLC Monitoring: Terpene intermediates often lack UV chromophores. Use a PMA (Phosphomolybdic acid) or KMnO₄ stain; the product will appear as a distinct blue/brown spot upon heating.
Step-by-Step Methodology:
-
Zinc Activation: In an oven-dried, argon-purged Schlenk flask, suspend Zinc dust (3.0 equiv, previously washed with 1M HCl, H₂O, EtOH, and Et₂O, then dried in vacuo) in anhydrous THF (0.2 M). Add 1,2-dibromoethane (5 mol%) and heat with a heat gun until bubbling occurs. Cool slightly, add a single crystal of I₂, and stir until the solution turns colorless.
-
Electrophile Addition: Cool the activated zinc suspension to 0 °C. Add the aldehyde intermediate (1.0 equiv) dissolved in a minimum volume of anhydrous THF.
-
Controlled Coupling: Load 2-(bromomethyl)-3-methylbut-1-ene (1.5 equiv) into a gas-tight syringe. Add it dropwise to the reaction mixture over 45 minutes using a syringe pump.
-
Causality: Slow addition ensures the instantaneous concentration of the allylic bromide remains near zero, preventing it from reacting with the organozinc intermediate (homocoupling).
-
-
Reaction Evolution: Remove the ice bath and allow the reaction to stir at 25 °C for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 7:3, PMA stain).
-
Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Stir for 15 minutes to break down the zinc salts. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to yield the homoallylic alcohol (diol mixture).
Protocol B: Relay Ring-Closing Metathesis (RRCM)
Objective: Formation of the cyclopentene ring to yield the hydroazulene core.
Self-Validating Cues:
-
Quench Confirmation: Upon addition of ethyl vinyl ether, the reaction mixture will change from a deep purple/brown to a pale yellow, visually confirming the successful quenching of the active Ruthenium carbene species.
Step-by-Step Methodology:
-
Dilution Strategy: Dissolve the diol intermediate (1.0 equiv) in anhydrous, thoroughly degassed toluene to achieve a high dilution of 0.005 M.
-
Causality: High dilution is absolute critical. It entropically favors intramolecular cyclization (ring-closing) over intermolecular cross-metathesis (oligomerization).
-
-
Catalyst Introduction: Add the Stewart-Grubbs catalyst (15 mol%) in a single portion under a positive stream of argon.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80 °C. Maintain heating for 12 hours.
-
Reaction Quench: Cool the reaction to room temperature. Add an excess of ethyl vinyl ether (approx. 50 equiv relative to the catalyst) and stir for 30 minutes. Observe the color shift to pale yellow.
-
Isolation: Concentrate the mixture in vacuo. Purify the crude product by silica gel chromatography (eluting with Hexanes/EtOAc gradients) to isolate the stereoisomerically pure bicyclic guaiane core.
References
-
A Formal Synthesis of (−)-Englerin A by Relay Ring Closing Metathesis and Transannular Etherification Source: Organic Letters (ACS Publications) / PubMed Central URL:[Link]
Radical polymerization initiation using functionalized allylic bromides
Application Note: Precision Initiation of Radical Polymerization Using Functionalized Allylic Bromides
Executive Summary
The strategic use of functionalized allylic bromides as initiators in Atom Transfer Radical Polymerization (ATRP) represents a cornerstone methodology for synthesizing heterotelechelic polymers—macromolecules with distinct functionalities at opposing chain ends. In drug delivery, this architecture is critical: the
This guide moves beyond standard textbook descriptions to provide a field-validated protocol for using Allyl 2-bromo-2-methylpropionate (Allyl-BiB) and structurally related allylic motifs. We distinguish between "true" allylic bromides (where the radical is resonance-stabilized by the alkene) and "allyl-functionalized" initiators (where the allyl group is a pendant functional handle), prioritizing the latter for their superior kinetics in pharmaceutical applications.
Mechanistic Insight: The "Why" and "How"
True Allylic Bromides vs. Allyl-Functionalized Bromoesters
In the context of Controlled Radical Polymerization (CRP), specifically ATRP, the choice of initiator dictates the initiation efficiency (
-
True Allylic Bromides (e.g., Cinnamyl Bromide): The C-Br bond is weakened by the adjacent
-system (Bond Dissociation Energy 55 kcal/mol). Upon homolysis, the resulting radical is resonance-stabilized. While effective, these often exhibit slower initiation rates compared to tertiary bromoesters, leading to broader molecular weight distributions (dispersity, ) unless specific copper ligands are used. -
Allyl-Functionalized Bromoesters (e.g., Allyl-BiB): These are the industry standard for drug development. The initiation occurs at a tertiary carbon (
-bromoester moiety), ensuring fast initiation ( ), while the allyl group remains intact as a "spectator" functionality for post-polymerization modification.
The ATRP Equilibrium
The success of the polymerization relies on the equilibrium constant (
Using an allylic-functionalized initiator ensures that the
Mechanism Diagram
Caption: Figure 1. The ATRP equilibrium cycle.[1] The functionalized allylic bromide (Initiator) is activated by the Cu(I) complex, generating a radical that propagates with the monomer before being reversibly capped by Cu(II)-Br.
Experimental Protocols
Protocol A: Synthesis of Allyl 2-bromo-2-methylpropionate (Allyl-BiB)
Note: While commercially available, in-house synthesis ensures removal of hydrolyzed impurities common in aged commercial stocks.
Reagents:
-
Allyl alcohol (anhydrous)
-
2-Bromoisobutyryl bromide (BiBB)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen for 15 mins.
-
Solvation: Add Allyl alcohol (5.8 g, 100 mmol) and TEA (11.1 g, 110 mmol) to 100 mL of anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Dropwise add BiBB (25.3 g, 110 mmol) via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction. HBr salts will precipitate.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Filter off the triethylammonium bromide salt. Wash the filtrate sequentially with:
-
1M HCl (2 x 50 mL) – removes unreacted amine.
-
Sat. NaHCO3 (2 x 50 mL) – neutralizes acid.
-
Brine (1 x 50 mL).
-
-
Purification: Dry over MgSO4, filter, and concentrate via rotary evaporation. Purify by vacuum distillation (approx. 60-65°C at 5 mmHg) to obtain a colorless oil.
-
Validation:
H NMR (CDCl ): 5.9 (m, 1H, =CH-), 5.3 (dd, 2H, =CH ), 4.6 (d, 2H, -O-CH -), 1.9 (s, 6H, -C(CH ) ).
Protocol B: ATRP of PEG-Methacrylate using Allyl-BiB
Target: Synthesis of
Reagents:
-
Monomer: Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn ~300 or 500). Must be passed through basic alumina to remove inhibitor.
-
Initiator: Allyl-BiB (from Protocol A).
-
Catalyst: CuBr (99.999% trace metals basis) or CuCl.
-
Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).[2]
-
Solvent: Anisole (internal standard) or DMF.
Step-by-Step:
-
Stoichiometry: Target DP = 50. Ratio: [Monomer]:[Initiator]:[CuBr]:[PMDETA] = 50:1:1:1.
-
Charging: In a Schlenk tube, add PEGMA (2.0 g, 4 mmol), Allyl-BiB (16.6 mg, 0.08 mmol), PMDETA (13.9 mg, 0.08 mmol), and Anisole (2 mL).
-
Degassing (Critical): Perform 3 cycles of Freeze-Pump-Thaw (FPT) to remove oxygen. Oxygen acts as a radical scavenger and will kill the chain end.
-
Freeze: Liquid N
(10 min). -
Pump: High vacuum (10 min).
-
Thaw: Warm water bath (10 min).
-
-
Catalyst Addition: Under positive nitrogen flow, rapidly add CuBr (11.5 mg, 0.08 mmol). The solution should turn light green/blue (depending on ligand).
-
Polymerization: Seal the tube and place in a pre-heated oil bath at 60°C. Stir at 300 rpm.
-
Kinetics: Monitor conversion via NMR (vinyl proton disappearance at
5.5-6.0 ppm). Stop at ~80% conversion (approx. 2-4 hours) to preserve end-group fidelity. -
Termination: Expose to air (oxidizes Cu(I) to Cu(II)) and dilute with THF.
-
Purification: Pass through a neutral alumina column to remove Copper (solution turns from green to colorless). Precipitate into cold diethyl ether or hexane.
Data Analysis & Validation
To ensure the protocol was successful, compare your analytical data against these standard benchmarks.
| Technique | Parameter | Expected Result | Interpretation |
| Allyl Signals | Multiplet at 5.9 ppm; Doublet at 4.6 ppm | Confirms | |
| Signal near 4.1-4.3 ppm (adjacent to Br) | Confirms "living" character (Br retention). | ||
| GPC/SEC | Dispersity ( | < 1.20 | Narrow distribution indicates controlled initiation. |
| GPC/SEC | Mn (Exp) vs Mn (Theo) | Linear correlation | Initiator efficiency ( |
Application Workflow: Bioconjugation
The primary value of this protocol is the generation of a "Click-Ready" polymer. The allyl group is orthogonal to the polymerization conditions, allowing for subsequent Thiol-Ene coupling.
Workflow Diagram:
Caption: Figure 2. From monomer to drug conjugate: The stepwise workflow utilizing the allyl handle for orthogonal functionalization.
Thiol-Ene Click Protocol (Brief):
-
Dissolve Allyl-Polymer (1 eq) and Thiol-Drug (1.2 eq) in DMF.
-
Add photoinitiator (DMPA, 0.1 eq).
-
Irradiate with UV light (365 nm) for 15-30 minutes.
-
Purify via dialysis. This reaction is highly efficient and tolerant of water/oxygen.
References
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. [Link]
-
Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization.[1][2][3][4][5] Progress in Polymer Science, 26(3), 337–377.[1] [Link]
-
Haddleton, D. M., et al. (1999). Atom Transfer Polymerization of Methyl Methacrylate Mediated by Copper(I) Schiff Base Complexes.[5] Macromolecules, 32(7), 2110–2119. [Link]
-
Gao, H., & Matyjaszewski, K. (2006). Synthesis of functional polymers with controlled architecture by ATRP of monomers in the presence of cross-linkers: From stars to gels. Progress in Polymer Science, 34(4), 317-350. [Link]
Sources
Application Note: Chemoselective Bromination of 2-Isopropylprop-2-en-1-ol via the Appel Reaction
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the conversion of 2-isopropylprop-2-en-1-ol (2-isopropylallyl alcohol) to 2-isopropylallyl bromide, a critical electrophilic building block in complex terpenoid and pharmaceutical synthesis.
Mechanistic Rationale: Why the Appel Reaction?
The synthesis of complex multiprenyl natural products, such as the eleven-membered ring system of δ-araneosene, frequently relies on the multicomponent coupling of highly specific allylic bromides like 2-isopropylallyl bromide1[1].
Converting 2-isopropylprop-2-en-1-ol to its corresponding bromide presents a chemoselectivity challenge. Traditional methods using hydrobromic acid (HBr) risk electrophilic addition across the terminal alkene or acid-catalyzed allylic rearrangement (SN1'). Free radical bromination using N-Bromosuccinimide (NBS) is highly effective for allylic C-H functionalization2[2], but it is inappropriate for the direct substitution of an existing hydroxyl group.
To ensure absolute regiocontrol and prevent alkene isomerization, the Appel reaction is the premier choice. Utilizing carbon tetrabromide (CBr4) and triphenylphosphine (PPh3), this method converts the alcohol to an alkyl bromide under mild, neutral conditions 3[3]. The reaction proceeds via the formation of a highly reactive phosphonium salt, followed by an SN2 displacement that is thermodynamically driven by the formation of the strong P=O bond in triphenylphosphine oxide (TPPO).
Mechanistic pathway of the Appel reaction for allylic bromination.
Quantitative Method Comparison
| Method | Reagents | Chemoselectivity | Risk of Rearrangement | Byproduct Management |
| Appel Reaction | CBr4, PPh3, DCM | Excellent | Very Low (Strict SN2) | High (Requires TPPO precipitation) |
| Phosphorus Tribromide | PBr3, Et2O | Good | Moderate (Trace SN1' possible) | Low (Water-soluble phosphites) |
| Hydrobromic Acid | HBr (aq) or HBr/AcOH | Poor | High (Alkene addition & SN1') | Low (Aqueous extraction) |
Reagent Stoichiometry & Properties
This protocol is scaled for a 10.0 mmol synthesis, a standard scale for generating sufficient building blocks for downstream drug discovery campaigns.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Density / State | Safety / Notes |
| 2-Isopropylprop-2-en-1-ol | 100.16 | 1.00 | 1.00 g (10.0 mmol) | ~0.85 g/mL | Substrate; keep dry. |
| Carbon Tetrabromide (CBr4) | 331.63 | 1.25 | 4.15 g (12.5 mmol) | Solid | Toxic, halogenated. |
| Triphenylphosphine (PPh3) | 262.29 | 1.30 | 3.41 g (13.0 mmol) | Solid | Air-stable, sensitizer. |
| Dichloromethane (DCM) | 84.93 | - | 30 mL | 1.33 g/mL | Anhydrous solvent. |
Note on Causality: A slight excess of PPh3 relative to CBr4 ensures complete consumption of the halide source, preventing unreacted CBr4 from co-eluting with the product during chromatography.
Experimental Workflow & Self-Validating Protocol
The following protocol integrates built-in quality control checks to ensure the system is self-validating. Do not proceed to subsequent steps unless the validation criteria are met.
Step-by-step experimental workflow for the synthesis and purification of 2-isopropylallyl bromide.
Step 1: System Preparation
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Add 2-isopropylprop-2-en-1-ol (1.00 g, 10.0 mmol) and carbon tetrabromide (4.15 g, 12.5 mmol).
-
Inject anhydrous dichloromethane (30 mL) and stir until complete dissolution is achieved.
-
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Step 2: Activated Complex Formation
-
Weigh triphenylphosphine (3.41 g, 13.0 mmol) into a clean vial.
-
Add the PPh3 to the stirring solution in 4 to 5 small portions over 15 minutes.
-
Causality: The formation of the[Ph3P-Br]+ complex is highly exothermic. Portionwise addition prevents localized boiling of DCM and suppresses thermal degradation of the forming allylic bromide.
-
Self-Validation Check: The solution will transition from colorless to a distinct pale yellow/orange upon the addition of PPh3. This color change is the visual confirmation of the active phosphonium salt generation.
-
Step 3: Reaction Execution
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Stir for 1.5 hours.
-
Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with Hexanes/Ethyl Acetate (9:1).
-
Visualization: Because the compounds lack extended conjugation, UV (254 nm) will be ineffective. Stain the plate with aqueous KMnO4.
-
Criteria to proceed: The starting alcohol (Rf ~0.3) must be completely absent. The product will appear as a high-running, non-polar spot (Rf ~0.8).
-
Step 4: Byproduct Precipitation (Workup)
-
Once the reaction is deemed complete by TLC, concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp 25 °C) to approximately 10 mL. Do not evaporate to dryness, as the product is volatile.
-
Vigorously stir the concentrated solution and rapidly add cold pentane (50 mL).
-
Causality: Triphenylphosphine oxide (TPPO) is highly soluble in DCM but virtually insoluble in pentane. This solvent swap forces the massive precipitation of the stoichiometric TPPO byproduct, preventing it from clogging the silica column later.
-
Self-Validation Check: A voluminous white precipitate must form immediately. If the solution remains mostly clear, too much DCM is present; concentrate further and repeat.
-
Step 5: Filtration and Purification
-
Filter the suspension through a tightly packed pad of Celite in a fritted funnel. Wash the filter cake with an additional 20 mL of cold pentane.
-
Carefully concentrate the filtrate under reduced pressure (mild vacuum, >150 mbar) to yield a crude yellow oil.
-
Load the crude oil onto a short plug of silica gel (approx. 30 g) and elute with 100% hexanes.
-
Collect the first fractions containing the UV-inactive, KMnO4-active spot.
-
Concentrate the fractions carefully to afford 2-isopropylallyl bromide as a clear, volatile liquid.
Analytical Validation Parameters
To guarantee the structural integrity of the synthesized 2-isopropylallyl bromide and confirm the absence of allylic rearrangement, perform 1H NMR (CDCl3, 400 MHz) analysis.
Key Diagnostic Signals:
-
Bromomethyl Protons (-CH2Br): Look for a sharp singlet integrating to 2H at roughly δ 3.95 - 4.05 ppm . (This is a downfield shift from the original hydroxymethyl protons of the starting material, which typically appear near δ 4.15 ppm but are broad/coupled to the OH).
-
Terminal Alkene Protons (=CH2): Look for two distinct singlets (or fine multiplets) integrating to 1H each at roughly δ 4.90 ppm and δ 5.10 ppm . The preservation of these signals confirms that no electrophilic addition to the double bond occurred.
-
Isopropyl Methine (-CH(CH3)2): A septet integrating to 1H around δ 2.30 - 2.50 ppm .
-
Isopropyl Methyls (-CH3): A doublet integrating to 6H around δ 1.05 - 1.15 ppm .
References
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Allylic Rearrangement in 2-(Bromomethyl)-3-methylbut-1-ene Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 2-(bromomethyl)-3-methylbut-1-ene with high regioselectivity.
The primary point of failure in this synthesis is allylic rearrangement . Due to the stability of conjugated intermediates, traditional halogenation methods often yield the thermodynamically favored tetrasubstituted alkene (1-bromo-2,3-dimethylbut-2-ene) rather than the kinetically favored target. This guide provides a root-cause analysis, troubleshooting FAQs, and a self-validating protocol to ensure strict
Part 1: Root Cause Analysis (The "Why")
To synthesize 2-(bromomethyl)-3-methylbut-1-ene, chemists typically attempt one of two flawed routes:
-
The Radical Pitfall (NBS Bromination) : Attempting direct allylic bromination of the hydrocarbon 2,3-dimethylbut-1-ene using N-Bromosuccinimide (NBS) generates an allylic radical. However, the primary radical rapidly delocalizes to the tertiary carbon. Bromination at this tertiary position yields a highly stable tetrasubstituted double bond, making 1-bromo-2,3-dimethylbut-2-ene the major product due to Zaitsev's rule [2].
-
The Acidic Pitfall (
or ) : Attempting to substitute the allylic alcohol 2-(hydroxymethyl)-3-methylbut-1-ene using or introduces strong acids. Acidic conditions protonate the double bond, leading to Markovnikov addition of across the alkene, destroying your starting material and yielding complex dibromide mixtures [1].
Part 2: Troubleshooting FAQs
Q1: I used NBS and AIBN on 2,3-dimethylbut-1-ene. My NMR shows a tetrasubstituted alkene. How do I fix this?
A: You cannot fix this using radical chemistry. The thermodynamic driving force to form the tetrasubstituted alkene is too strong [2]. You must abandon the hydrocarbon starting material and instead use the allylic alcohol, 2-(hydroxymethyl)-3-methylbut-1-ene, reacting it under strictly neutral
Q2: I switched to the allylic alcohol and used
Q3: What is the definitive method to prevent rearrangement and acid-catalyzed side reactions?
A: The Appel Reaction (
Q4: My Appel reaction was successful, but I cannot separate my product from the triphenylphosphine oxide (
Part 3: Quantitative Method Comparison
| Synthesis Method | Starting Material | Primary Mechanism | Target Yield | Major Byproduct / Rearrangement |
| NBS / AIBN | 2,3-dimethylbut-1-ene | Free Radical | < 15% | 1-bromo-2,3-dimethylbut-2-ene (>85%) |
| HBr (conc.) | 2-(hydroxymethyl)... | < 20% | Hydration/Addition products | |
| 2-(hydroxymethyl)... | 40-50% | Acid-catalyzed degradation products | ||
| Appel Reaction | 2-(hydroxymethyl)... | Strict | > 85% | None ( |
Part 4: Validated Experimental Protocol
Appel Bromination of 2-(Hydroxymethyl)-3-methylbut-1-ene Objective: Convert the allylic alcohol to the allylic bromide with >95% regioselectivity via a self-validating workflow.
Step 1: Activation
-
Dissolve Triphenylphosphine (
, 1.2 equiv) and 2-(hydroxymethyl)-3-methylbut-1-ene (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert atmosphere. -
Validation Check: The solution must be clear and colorless.
Step 2: Halogenation
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add Carbon tetrabromide (
, 1.2 equiv) portion-wise over 15 minutes. -
Causality:
is added slowly at 0 °C to control the exothermic formation of the halomethylphosphonium salt and prevent thermal degradation of the sensitive allylic alcohol [4]. -
Validation Check: The solution will turn a pale yellow color, indicating the formation of the active phosphonium complex.
Step 3: Reaction Progression
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc 9:1). The alcohol spot (lower
) will disappear, and a new non-polar spot (higher , UV active if stained with ) will appear.
Step 4: Workup and TPPO Precipitation
-
Concentrate the reaction mixture under reduced pressure (Caution: Do not heat above 30 °C as the product is volatile).
-
Add cold pentane (50 mL per gram of starting material) to the concentrated residue and stir vigorously.
-
Causality: Triphenylphosphine oxide (
) is highly polar and insoluble in pentane, whereas the allylic bromide product is highly soluble. This thermodynamic difference forces the byproduct to precipitate [3]. -
Validation Check: A massive white precipitate (
) will instantly crash out of the solution.
Step 5: Isolation
-
Filter the white precipitate through a pad of Celite and wash the filter cake with additional cold pentane.
-
Carefully evaporate the pentane under reduced pressure (using a cold water bath) to yield the pure 2-(bromomethyl)-3-methylbut-1-ene.
Part 5: Mechanistic Visualizations
Divergent radical pathways during NBS bromination leading to the undesired tetrasubstituted alkene.
Step-by-step workflow of the Appel reaction ensuring strict SN2 displacement without rearrangement.
Part 6: References
-
Title: Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) Source: OrgoSolver URL: [Link]
-
Title: Allylic Bromination With Allylic Rearrangement Source: Master Organic Chemistry URL: [Link]
-
Title: Appel Reaction Source: Name-Reaction.com URL: [Link]
-
Title: Appel Reaction Source: Organic Chemistry Portal URL: [Link]
Long-term storage and stabilization of 2-(Bromomethyl)-3-methylbut-1-ene
Executive Summary & Stability Profile[2]
2-(Bromomethyl)-3-methylbut-1-ene is a highly reactive allylic bromide intermediate, commonly employed as a sterically demanding electrophile in isoprenoid and terpene synthesis.[1]
Unlike simple alkyl halides, this molecule possesses a "suicide motif": an allylic bromide functionality susceptible to both spontaneous hydrolysis and autocatalytic decomposition .
The "Allylic Suicide" Mechanism
Understanding why this molecule degrades is the key to preserving it. The decomposition follows a cyclic, self-accelerating pathway:
-
Initiation: Trace moisture hydrolyzes the C-Br bond, releasing HBr.[1]
-
Propagation: The liberated HBr protonates the alkene double bond or catalyzes the ionization of the C-Br bond.
-
Destruction: This leads to rapid polymerization (gummy brown residue) or isomerization to the thermodynamically more stable internal alkene (prenyl-type isomers).
Key Physical Properties (Estimated):
-
State: Colorless to pale yellow liquid.
-
Density: ~1.25–1.30 g/mL (Heavier than water).
-
Boiling Point: ~135–145°C (Do not distill at atmospheric pressure; decomposition risk).
Storage & Stabilization Protocols
To ensure shelf-life extension from weeks to months, you must disrupt the decomposition cycle described above.[1]
Tier 1: Standard Storage (Shelf Life: 1-3 Months)[1]
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen blanket (Essential).
-
Container: Amber borosilicate glass with a Teflon-lined screw cap.[1]
-
Light: Strict exclusion of UV light (prevents radical formation).
Tier 2: Long-Term Stabilization (Shelf Life: 6-12 Months)
For critical reserves, we recommend a "Dual-Mode" stabilization system:
| Stabilizer Type | Material | Function | Protocol |
| Acid Scavenger | Potassium Carbonate ( | Neutralizes HBr generated by hydrolysis.[1] | Add anhydrous granular |
| Radical Inhibitor | Copper Wire | Prevents radical polymerization. | Add a clean, bright copper wire snippet to the vial. |
| Desiccant | 3Å or 4Å Molecular Sieves | Removes trace moisture. | Add activated sieves (pre-dried). |
Critical Note: Do not use strong bases like Sodium Hydroxide, as they will trigger rapid elimination to form the diene (2-isopropyl-1,3-butadiene).[1]
Visualization: Decomposition & Troubleshooting
Figure 1: The Autocatalytic Decomposition Cycle
This diagram illustrates why moisture exclusion and acid scavenging are non-negotiable.
Caption: The "Death Spiral" of allylic bromides. Note the red dashed line: HBr produced in step 1 accelerates step 2, leading to runaway decomposition.
Troubleshooting Guide & FAQs
Q1: The liquid has turned from colorless to yellow/brown. Is it usable?
Diagnosis: The color change indicates the formation of free bromine (
-
Light Yellow: Usable for crude reactions. Add excess base (e.g.,
) to your reaction to neutralize acidity. -
Dark Brown/Black: Significant decomposition.
-
Rescue Protocol: Dilute with Hexanes
Wash with cold saturated Dry over Remove solvent. Check NMR. If purity is <90%, discard.
-
Q2: I see white fumes when I open the bottle.
Diagnosis: This is HBr gas escaping. The compound has hydrolyzed significantly. Action:
-
Immediate: Purge with Argon to remove acid vapors.
-
Remediation: Treat with activated basic alumina (filtration) immediately to remove the acid source before returning to storage.
Q3: Can I distill this compound to purify it?
Diagnosis: Allylic bromides are thermally sensitive. Action:
-
Atmospheric Distillation: NEVER. It will polymerize or explode in the still pot.
-
Vacuum Distillation: Only if necessary. Keep bath temperature <60°C and use high vacuum (<1 mmHg).
-
Preferred Method: Rapid filtration through a short plug of silica gel or basic alumina using 5% Ether/Hexanes.
Q4: How do I verify purity without degrading the sample?
Diagnosis: GC-MS often causes thermal degradation of this molecule, showing false impurity peaks.[1]
Action: Use 1H NMR in
-
Look for: Distinctive doublets for the allylic
(typically 3.9–4.1 ppm) and the vinyl protons. -
Impurity Check: Broad multiplets in the aliphatic region indicate polymerization.
Detailed Workflow: The "Rescue" Protocol
If you inherit an improperly stored bottle, follow this logic flow to determine the next steps.
Caption: Decision matrix for evaluating reagent quality based on visual inspection.
References
-
Allylic Bromination & Stability
- Title: Stability of the Allyl Radical - Resonance Revisited.
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
General Handling of Allylic Halides
-
Stabilization Techniques (Copper/Epoxides)
-
Chemical Safety & Data
(Note: While specific literature on the exact "2-(Bromomethyl)-3-methylbut-1-ene" isomer is rare, the protocols above are derived from the rigorously established handling of its structural isomers, prenyl bromide and methallyl bromide, which share identical degradation pathways.)[1]
Sources
Technical Support: Minimizing Side Reactions with 2-(Bromomethyl)-3-methylbut-1-ene
This guide addresses the technical challenges associated with using 2-(Bromomethyl)-3-methylbut-1-ene (CAS: 33355-55-4), specifically focusing on minimizing elimination side products and optimizing nucleophilic substitution (S_N2) yields.
Core Directive: Reaction Control & Pathway Optimization
2-(Bromomethyl)-3-methylbut-1-ene is a specialized allylic electrophile used to introduce the 2-isopropylallyl moiety (also known as the 2-(1-methylethyl)-2-propenyl group).[1] Unlike simple allylic halides, this molecule possesses significant steric bulk at the
The primary challenge is not standard
Critical Troubleshooting Guide
Q1: I am observing a non-polar, low-molecular-weight side product. Is this the elimination product?
Yes. The primary elimination pathway for this molecule is E2' (conjugate elimination) .[1]
-
Mechanism: A base abstracts the allylic proton from the isopropyl group (C3), leading to the expulsion of the bromide and the formation of a conjugated diene.[1]
-
Product: Likely 2,3-dimethyl-1,3-butadiene (via rearrangement) or a related conjugated diene (C6H10).[1]
-
Cause: Use of hard, sterically hindered bases (e.g.,
-BuOK, LDA) or high reaction temperatures.[1] -
Solution: Switch to "soft" nucleophiles or weaker bases (e.g., K2CO3, Cs2CO3) and maintain temperatures below 0°C during addition.[1]
Q2: Why is my yield low despite full consumption of the starting material?
You are likely experiencing Wurtz-type Homocoupling .[1]
-
Observation: Formation of a C12 dimer.[1]
-
Mechanism: Allylic bromides are prone to metal-catalyzed or radical-mediated dimerization, especially in the presence of active metals (Mg, Zn) or if the reaction mixture becomes too concentrated.[1]
-
Solution:
-
Dilution: Run the reaction at high dilution (0.05 – 0.1 M).
-
Slow Addition: Add the bromide slowly to the nucleophile solution, not the other way around. This keeps the instantaneous concentration of the electrophile low relative to the nucleophile.[1]
-
Q3: Does this molecule undergo SN2' attack (regio-scrambling)?
Technically, yes, but it is degenerate.
-
Analysis: The molecule is structurally symmetric with respect to the allylic termini if one ignores the internal connectivity of the isopropyl group? No.
-
Conclusion: Because the
and carbons are both unsubstituted methylenes ( ), and pathways lead to the same constitutional isomer .[1] Therefore, regioselectivity is not a practical concern for product identity, unlike with prenyl bromide.[1]
Q4: Can I use Lewis Acids to accelerate the reaction?
Avoid if possible. Lewis acids (e.g., AlCl3, BF3) can catalyze the ionization of the C-Br bond, promoting
-
Risk: Formation of the allylic cation
allows for rearrangement to the thermodynamically more stable internal alkene (trisubstituted), leading to isomeric mixtures.[1] -
Recommendation: Rely on polar aprotic solvents (DMF, NMP, Acetone) to enhance nucleophilicity rather than activating the electrophile.[1]
Optimized Experimental Protocol
Objective: Alkylation of a secondary amine or stabilized enolate with 2-(Bromomethyl)-3-methylbut-1-ene while suppressing elimination.
| Parameter | Recommendation | Rationale |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents solvate cations, leaving the nucleophile "naked" and more reactive for |
| Temperature | -78°C to 0°C | Kinetic control favors substitution ( |
| Base | Cs2CO3 or K2CO3 | Weaker, heterogeneous bases minimize E2' elimination compared to alkoxides or hydrides.[1] |
| Stoichiometry | 1.1 eq. Nucleophile : 1.0 eq.[1] Bromide | Slight excess of nucleophile ensures the bromide is consumed by substitution, not coupling.[1] |
| Addition | Dropwise (Syringe Pump) | Prevents local high concentrations of bromide, reducing homocoupling.[1] |
Step-by-Step Workflow:
-
Preparation: Dissolve the nucleophile (1.1 equiv) and Base (1.2–1.5 equiv) in anhydrous DMF (0.1 M) under Argon/N2.
-
Activation: Stir at Room Temperature (RT) for 30 min to generate the reactive nucleophile species.
-
Cooling: Cool the mixture to -20°C (or -78°C for very reactive enolates).
-
Addition: Add 2-(Bromomethyl)-3-methylbut-1-ene (1.0 equiv) dissolved in a minimal amount of DMF dropwise over 15–30 minutes.
-
Reaction: Allow to stir at low temperature. Monitor by TLC/LC-MS. Do not warm to RT unless conversion stalls.
-
Quench: Quench with saturated NH4Cl at low temperature to prevent post-reaction elimination during workup.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways. The goal is to maximize the Green path and block the Red paths.
Caption: Competing reaction pathways for 2-(Bromomethyl)-3-methylbut-1-ene. The SN2 pathway (Green) is favored by low temperature and soft nucleophiles.[1]
References
-
Formal Synthesis of (−)-Englerin A . Organic Letters. Use of 2-(bromomethyl)-3-methyl-1-butene in Barbier-type allylation, demonstrating utility in complex natural product synthesis.[1][2] [1]
-
Allylic Bromination and Substitution . Chemistry LibreTexts. General mechanisms for allylic substitution vs. elimination and the effect of steric hindrance.[1]
-
2-(Bromomethyl)-3-methyl-1-butene Product Data . Sigma-Aldrich.[1] Physical properties and CAS verification (33355-55-4).[1][3] [1]
-
Reaction of Allylic Halides . NIST WebBook.[1] Thermochemistry and reactivity data for isomeric allylic bromides.
Sources
- 1. 1284940-16-4,3-(2-Boc-hydrazinyl)-1-Cbz-piperidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. A Formal Synthesis of (−)-Englerin A by RRCM and Transannular Etherification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-bromo-3-methylbut-2-ene | Sigma-Aldrich [sigmaaldrich.com]
Purification of 2-(Bromomethyl)-3-methylbut-1-ene via silica gel chromatography
Topic: Purification of 2-(Bromomethyl)-3-methylbut-1-ene via Silica Gel Chromatography Audience: Researchers, Synthetic Chemists, and Process Development Scientists Content Type: Interactive Troubleshooting Guide & FAQs
Part 1: The Core Directive – "The Race Against Acidity"
Welcome to the Technical Support Center. You are likely here because your purification of 2-(Bromomethyl)-3-methylbut-1-ene resulted in a dark oil, low yield, or a mixture of isomers.
The Central Challenge: This compound is an allylic bromide . These species are inherently electrophilic and sensitive to the Lewis acidic sites (silanols, Si-OH) present on standard silica gel.
-
Mechanism of Failure: The acidic silica catalyzes the ionization of the C-Br bond, leading to the formation of an allylic carbocation. This cation can undergo:
-
Hydrolysis: Reaction with trace water to form the alcohol.
-
Elimination: Loss of a proton to form a diene.
-
Isomerization: Allylic shift (migration of the double bond).
-
Polymerization: Initiated by the released HBr (autocatalytic decomposition).
-
The Solution: You must neutralize the stationary phase. This guide prioritizes the Buffered Silica Protocol to suppress acid-catalyzed decomposition.
Part 2: Pre-Run Assessment & Diagnostics
Q: My crude material is turning brown/black before I even load the column. What is happening?
A: This is the "HBr Cascade." Allylic bromides hydrolyze slowly in air/moisture, releasing Hydrogen Bromide (HBr). HBr is a strong acid that catalyzes further decomposition of your bulk material.
-
Fix: Store the crude under Argon/Nitrogen at -20°C immediately after workup.
-
Pro-Tip: Add a few milligrams of potassium carbonate (
) or a drop of triethylamine ( ) to the crude flask to scavenge acid if you cannot purify immediately.
Q: How do I know if my compound will survive the column?
A: Perform a 2D TLC Stability Test before committing your entire batch.
-
Spot the crude on the bottom-left corner of a square TLC plate.
-
Run the plate in your chosen solvent (e.g., 5% EtOAc/Hexanes).
-
Dry the plate, rotate it 90° counter-clockwise, and run it again in the same solvent.
-
Interpretation: All spots should lie on a diagonal line (
). If you see off-diagonal spots, your compound is decomposing on the silica during the run.[1]
Part 3: Chromatography Setup (The Buffered System)
Q: Can I use standard silica gel (60 Å)?
A: Not recommended. Standard silica is slightly acidic (pH ~5-6). For this allylic bromide, this is sufficient to lower yields by 20-40%.
-
Recommendation: You must passivate the silica.
Q: How do I buffer the silica gel?
A: Use the Triethylamine (TEA) Pre-treatment Method :
-
Prepare your mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Add 1% v/v Triethylamine to the solvent system.
-
Pack the column with this "doped" solvent.
-
Flush the column with 2-3 column volumes (CV) of the buffer.
-
Critical Step: The TEA neutralizes the acidic silanol sites. You can continue running with 1% TEA, or switch to pure solvent (the silica remains neutralized for a short time). For this compound, keeping 0.5% TEA in the eluent is safer.
Q: What solvent system gives the best separation?
A: Allylic bromides are relatively non-polar.
-
Start with: 100% Hexanes (or Pentane).
-
Gradient: 0%
5% Ethyl Acetate in Hexanes. -
Target Rf: Aim for an Rf of 0.25 – 0.35 . If the Rf is >0.5, the compound travels too fast to separate from non-polar impurities; if <0.2, it spends too much time on the silica (increasing decomposition risk).
Part 4: Running the Column
Q: The compound is not UV active. How do I visualize fractions?
A: 2-(Bromomethyl)-3-methylbut-1-ene lacks a conjugated
-
Primary Stain: KMnO
(Potassium Permanganate) . The alkene will oxidize rapidly, showing a bright yellow/brown spot on a purple background. -
Secondary Stain: Iodine Chamber (
) . Reversible and non-destructive, but less sensitive for some alkenes. -
Do NOT use: Anisaldehyde or Vanillin with strong heat, as the acid in these stains will decompose the product on the TLC plate, potentially confusing your analysis.
Q: My fractions smell like "garlic" or "mustard." Is this normal?
A: WARNING. Allylic bromides are potent lachrymators (tear agents) and alkylating agents.
-
Safety Protocol: All fractions must be handled in a fume hood.
-
Disposal: Quench waste silica and solvents with dilute alcoholic KOH or NaOH to destroy traces of the alkyl halide before disposal.
Part 5: Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Streaking on TLC | Acidic decomposition on the plate. | Add 1% Et |
| Product co-elutes with impurity | Solvent too polar (Rf > 0.5). | Reduce polarity (e.g., switch from 5% EtOAc to 1% EtOAc or 100% Hexanes). |
| Low Recovery (<50%) | Product degraded on column. | Use Buffered Silica (see Protocol 1). Increase flow rate (Flash chromatography). |
| New spots appear during run | Hydrolysis (Alcohol formation). | Ensure solvents are anhydrous . Silica is hygroscopic; use fresh dry silica. |
| Cloudy fractions | Polymerization or salt formation. | Filter fractions through a cotton plug. Check if Et |
Part 6: Detailed Experimental Protocol
Protocol 1: Buffered Flash Chromatography for Allylic Bromides
Reagents:
-
Crude 2-(Bromomethyl)-3-methylbut-1-ene[2]
-
Silica Gel (230-400 mesh)
-
Hexanes (HPLC Grade)
-
Triethylamine (Et
N) -
Sand (Acid-washed)
Step-by-Step:
-
Slurry Preparation:
-
Calculate silica amount: Use a 20:1 to 30:1 ratio of Silica:Crude (by weight).
-
Prepare Eluent A: Hexanes + 1% Et
N. -
Mix silica with Eluent A to form a pourable slurry.
-
-
Column Packing:
-
Sample Loading (Wet Load):
-
Dissolve crude in the minimum volume of Hexanes (or 5% DCM/Hexanes if solubility is poor).
-
Note: Avoid "Dry Loading" on silica for this compound, as the heat/evaporation step on acidic silica promotes decomposition.
-
-
Elution:
-
Fraction 1-5: Elute with 100% Hexanes (+ 0.5% Et
N). -
Gradient: Slowly increase to 2-5% EtOAc/Hexanes if the product has not eluted by CV 3.
-
Flow Rate: Maintain a brisk flow (approx. 5 cm/min descent of solvent head). Speed is safety.
-
-
Workup:
-
Identify product fractions via KMnO
stain. -
Combine fractions.
-
Evaporation: Concentrate on a rotary evaporator at < 30°C .
-
Caution: The compound is moderately volatile. Do not apply high vacuum for extended periods after the solvent is removed.
-
Part 7: Visualization of the Workflow
Caption: Decision logic for the purification of acid-sensitive allylic bromides, prioritizing silica buffering.
Part 8: References
-
Purification of Allylic Bromides & Stability:
-
General Silica Gel Chromatography Guidelines:
-
Title: "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution."
-
Source: J. Org. Chem. (Still, Kahn, Mitra).
-
URL:[Link]
-
-
Handling of Lachrymators and Alkyl Halides:
-
Title: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."
-
Source: National Research Council (US).
-
URL:[Link]
-
-
Compound Data (Isomers and Properties):
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Butene, 2-bromo-3-methyl- | C5H9Br | CID 11400859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Bromo-2-methylbut-1-ene | C5H9Br | CID 18356780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Butene, 1-bromo-3-methyl- | C5H9Br | CID 70092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromo-3-methylpent-1-ene | C6H11Br | CID 130922772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving yield of SN2 reactions with sterically hindered allylic bromides
Title: Technical Support Center: Optimizing SN2 Yields in Sterically Hindered Allylic Bromides
Introduction: Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling with poor yields when performing nucleophilic substitutions on sterically hindered allylic systems. Hindered allylic bromides are notoriously temperamental—they sit at the mechanistic crossroads of SN2, SN2' (allylic rearrangement), SN1 (solvolysis), and E2 (elimination)[1].
This guide provides a causality-driven troubleshooting framework to help you systematically shut down competing pathways and drive your reaction toward the desired SN2 product.
Section 1: Mechanistic Triage & Root Cause Analysis
Q: Why does steric hindrance disproportionately affect my allylic bromide SN2 reactions compared to standard alkyl bromides?
A: In a standard SN2 reaction, the nucleophile must approach the electrophilic
Q: My GC-MS/NMR shows a complex mixture. How do I diagnose which competing pathways are ruining my SN2 yield? A: Product distribution is your diagnostic fingerprint:
-
Isomerized Double Bond (Regioisomers): Indicates SN2' attack at the
-carbon[2]. -
Racemization at the
-carbon: Indicates an SN1 pathway via a planar resonance-stabilized allyl cation[4]. -
Alkenes/Dienes: Indicates E2 elimination, usually triggered by using a nucleophile that is too basic[1].
Reaction pathway logic for hindered allylic bromides based on conditions.
Section 2: Solvent & Reagent Optimization
Q: Which solvent system maximizes SN2 over SN1/E2 in hindered allylic systems? A: You must strictly utilize Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile)[4].
-
The Causality: Polar protic solvents (like methanol or water) hydrogen-bond with the nucleophile, creating a bulky solvation shell that exacerbates existing steric hindrance, killing SN2 rates[4]. Protic solvents also stabilize the leaving bromide ion and any developing carbocation, heavily promoting SN1 solvolysis[3]. Polar aprotic solvents leave the nucleophile "naked" and highly reactive, while simultaneously lacking the hydrogen-bond donation necessary to stabilize the SN1 transition state[5].
Q: Can nucleophile selection overcome the steric barrier?
A: Yes, by prioritizing polarizability over basicity. Use "soft" nucleophiles (e.g., thiolates
Q: My SN2 reaction is still too slow, and heating it causes decomposition. What is the next step? A: Implement an in situ Finkelstein reaction using a catalytic or stoichiometric amount of Sodium Iodide (NaI)[6].
-
The Causality: Iodide is both a superior nucleophile and a superior leaving group compared to bromide. In a solvent like acetone (where NaBr is insoluble), NaI reacts with the hindered allylic bromide to form an allylic iodide intermediate[6]. This intermediate is significantly more reactive toward your target nucleophile. The continuous precipitation of NaBr drives the equilibrium forward.
In situ Finkelstein catalytic cycle for enhancing SN2 reactivity without excessive heat.
Section 3: Data Summary & Decision Matrices
To systematize your optimization, refer to the following quantitative and qualitative summaries.
Table 1: Solvent Effects on Reaction Pathways for Hindered Substrates
| Solvent Type | Examples | SN2 Rate | SN1 Risk | E2 Risk | Recommendation |
| Polar Aprotic | DMF, DMSO, Acetone | High (Naked anion) | Low | Moderate | Optimal for SN2 |
| Polar Protic | MeOH, EtOH, | Low (Solvated Nu) | High | Low | Avoid (Causes racemization) |
| Non-Polar | Hexane, Toluene | Very Low (Insoluble salts) | Low | Low | Avoid (Phase transfer needed) |
Table 2: Nucleophile Selection Matrix
| Nucleophile Class | Examples | Basicity | Polarizability | Primary Pathway |
| Soft / Non-Basic | Low | High | SN2 | |
| Hard / Basic | High | Low | E2 Elimination | |
| Organometallic | Grignard ( | Very High | Variable | E2 or SN2' (w/ Cu) |
Section 4: Self-Validating Experimental Protocols
Below are field-proven, self-validating protocols. The built-in validation steps ensure that you can verify the integrity of the reaction before proceeding to workup.
Protocol 1: Finkelstein-Assisted SN2 Substitution of Hindered Allylic Bromides Objective: Achieve direct SN2 substitution using a soft nucleophile (e.g., Sodium Azide) while suppressing SN1 and SN2'[6].
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Solvent & Reagent Loading: Add 1.0 equivalent of the hindered allylic bromide to the flask. Dissolve in anhydrous Acetone (0.2 M concentration).
-
Catalyst Addition: Add 0.2 equivalents of anhydrous Sodium Iodide (NaI).
-
Self-Validation Check 1: The solution should turn slightly yellow, and a fine white precipitate (NaBr) may begin to form within 15 minutes, indicating successful halogen exchange.
-
-
Nucleophile Addition: Add 1.5 equivalents of Sodium Azide (
). -
Reaction Execution: Stir the suspension at room temperature. If TLC indicates no conversion after 2 hours, gently warm to 40°C. Caution: Do not exceed 40°C to prevent SN1 ionization or thermal degradation.
-
Monitoring: Monitor via TLC or GC-MS.
-
Self-Validation Check 2: Disappearance of the starting material mass and appearance of the target mass without diene fragmentation peaks confirms the SN2 trajectory.
-
-
Workup: Quench with water, extract with diethyl ether (3x), wash the combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure.
Protocol 2: Palladium-Catalyzed Allylic Substitution (Alternative for Extreme Hindrance)
Objective: When classical SN2 fails entirely due to extreme steric block, utilize Pd-catalysis to force substitution via a
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a flask with
(5 mol%). -
Solvent: Dissolve the catalyst in degassed anhydrous THF.
-
Substrate & Nucleophile: Add the hindered allylic bromide (1.0 eq) followed by a soft carbon or heteroatom nucleophile (e.g., dimethyl malonate, 1.2 eq) and a mild base like
(2.0 eq). -
Execution: Stir at room temperature to 50°C. The Pd(0) undergoes oxidative addition to form the
-allyl Pd(II) complex, which is then attacked by the nucleophile[7]. -
Validation: Monitor by LC-MS. The regioselectivity (attack at
vs ) is dictated by the sterics of the -allyl complex and the ligand used, often favoring attack at the less hindered terminus.
References
-
Master Organic Chemistry. "Deciding SN1/SN2/E1/E2 - The Solvent". Available at:[Link]
-
KPU Pressbooks. "7.5 SN1 vs SN2 – Organic Chemistry I". Available at:[Link]
-
Reddit (r/chemhelp). "Why do polar, aprotic solvents favour SN2 pathways over SN1?". Available at:[Link]
-
Chemistry Steps. "Steric Hindrance in SN2 and SN1 Reactions". Available at:[Link]
-
Caron, S. (Ed.). "Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques". John Wiley & Sons. Available at:[Link]
-
University of Alberta (Bibliothèque et Archives Canada). "Asymmetric Copper Catalyzed Allylic Substitution". Available at:[Link]
-
ResearchGate. "Terpenylammonium salts in Pd(dba)2 catalyzed allylic alkylation". Available at:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. reddit.com [reddit.com]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Handling & Temperature Control of 2-(Bromomethyl)-3-methylbut-1-ene
Welcome to the Technical Support Knowledge Base. As a highly reactive allylic halide, 2-(Bromomethyl)-3-methylbut-1-ene (CAS: 33355-55-4) requires rigorous environmental control to maintain its structural integrity. This guide provides drug development professionals and synthetic chemists with the mechanistic causality behind its instability, alongside field-proven troubleshooting protocols to prevent decomposition.
Part 1: Mechanistic Knowledge Base (The "Why")
To effectively handle 2-(Bromomethyl)-3-methylbut-1-ene, one must understand the thermodynamic vulnerabilities of its molecular structure. The compound features a bulky isopropyl group adjacent to an allylic bromide moiety.
The Causality of Decomposition: The C–Br bond in this system is exceptionally weak because any heterolytic cleavage results in a highly resonance-stabilized allylic carbocation[1]. While this makes it an excellent electrophile for synthesis, it also makes it highly susceptible to spontaneous dehydrohalogenation (loss of HBr) when exposed to thermal energy[2].
The release of hydrogen bromide is the critical failure point. HBr acts as a potent acid catalyst, protonating the alkene and initiating a runaway autocatalytic loop. This leads to exothermic cationic polymerization, isomerization, and complete loss of the reagent's titer[2]. To combat this, commercial and working stocks are often stored at cryogenic temperatures and stabilized with trace amounts of acid scavengers, such as propylene oxide.
Fig 1: Autocatalytic degradation pathway of allylic bromides triggered by thermal stress.
Part 2: Troubleshooting Guide & FAQs
Q: I opened a new bottle at room temperature, and it immediately started fuming and turned dark brown. What happened? A: You observed rapid photothermal degradation. When allylic bromides are subjected to sudden thermal shocks (e.g., moving from a -20°C freezer directly to a warm benchtop) and atmospheric moisture, they rapidly hydrolyze and eliminate HBr[2]. The visible fuming is gaseous hydrogen bromide interacting with ambient humidity[3]. The dark brown discoloration is the visual confirmation of polymeric byproducts. Corrective Action: Always thaw the reagent slowly in an ice bath (0–4°C) and handle it exclusively under an inert argon or nitrogen atmosphere.
Q: My cross-coupling reaction yielded mostly polymeric sludge and homocoupled products instead of the target molecule. How do I fix this? A: This is a classic symptom of thermal runaway during the reagent addition phase. Because the compound is so reactive, localized thermal spikes at the point of addition (if exceeding 10°C) will cause Wurtz-type homocoupling or polymerization rather than the desired cross-coupling. Corrective Action: Implement a strict cryogenic addition protocol. Dilute the bromide in a compatible anhydrous solvent and add it dropwise via a syringe pump, ensuring the internal reaction temperature never exceeds 0°C.
Q: Can I store my working stock at room temperature if I plan to use it within the week? A: No. Even short-term storage at ambient temperature significantly degrades the titer of the compound. It must be stored at 2–8°C for short-term use (days), or -20°C for long-term storage.
Part 3: Quantitative Stability Data
The following table summarizes the temperature-dependent stability profile of 2-(Bromomethyl)-3-methylbut-1-ene to help guide your storage and handling decisions.
| Storage Temperature | Estimated Half-Life | Primary Degradation Pathway | Recommended Action |
| -20°C | > 12 months | Negligible | Standard for long-term storage. Keep sealed under Argon. |
| 2°C to 8°C | 3 to 6 months | Slow dehydrohalogenation | Acceptable for short-term working stocks. |
| 20°C to 25°C | 1 to 2 weeks | Accelerated HBr release, discoloration | Avoid prolonged exposure. Purge with inert gas after use. |
| > 50°C | < 24 hours | Exothermic polymerization, fuming | Strictly prohibit. High risk of container rupture. |
Part 4: Validated Experimental Protocols
To ensure self-validating and reproducible results, adhere to the following step-by-step methodologies when handling this sensitive reagent.
Protocol A: Safe Thawing and Aliquoting Procedure
This protocol utilizes a self-validating visual check to ensure reagent integrity before committing it to a complex synthesis.
-
Preparation: Prepare an ice-water bath (0–4°C) inside a fume hood. Ensure an argon gas line is available.
-
Equilibration: Remove the sealed bottle of 2-(Bromomethyl)-3-methylbut-1-ene from the -20°C freezer and immediately submerge the lower half in the ice bath. Allow it to equilibrate for 30 minutes. Do not force-thaw with warm water.
-
Visual Validation Check: Inspect the liquid. It should be clear to pale yellow. If the liquid is dark brown or opaque, the titer is compromised, and the reagent should be discarded safely.
-
Inert Purging: Insert an argon-flushed needle through the septum to equalize pressure.
-
Aliquoting: Using a flame-dried, argon-purged syringe, extract the required volume.
-
Storage Return: Immediately purge the headspace of the stock bottle with argon for 30 seconds, seal it with Parafilm, and return it to the -20°C freezer.
Fig 2: Step-by-step workflow for the safe thawing and handling of temperature-sensitive allylic bromides.
Protocol B: Temperature-Controlled Grignard Initiation
Formation of the Grignard reagent from this compound is notoriously difficult due to Wurtz coupling. Strict temperature control is the only way to ensure success.
-
Apparatus Setup: Assemble a flame-dried 3-neck flask equipped with a reflux condenser, an internal thermometer, and an addition funnel. Purge the system with argon.
-
Magnesium Activation: Add magnesium turnings (1.5 eq) to the flask. Activate the magnesium by dry stirring under vacuum for 30 mins, followed by the addition of enough anhydrous THF to cover the turnings. Add a single crystal of iodine.
-
Cryogenic Control: Submerge the reaction flask in an ice-salt bath to bring the internal temperature to exactly -5°C.
-
Dilution: Dilute the 2-(Bromomethyl)-3-methylbut-1-ene (1.0 eq) in 5 volumes of anhydrous THF in the addition funnel.
-
Controlled Addition: Add the bromide solution dropwise at a rate of 1 drop per 3 seconds. Critical Step: Monitor the internal thermometer. If the temperature rises above 2°C, pause the addition until the bath cools the system back to -5°C.
-
Completion: Once addition is complete, allow the mixture to stir at 0°C for 1 hour before proceeding to the electrophile addition.
References
-
Allylic Bromination (NBS, hv) | Radical Mechanism + Traps - Orgosolver. Available at: [Link]
Sources
Troubleshooting low conversion rates in allylic alkylation reactions
Technical Support Center: Troubleshooting Allylic Alkylation Topic: Optimizing Conversion in Transition Metal-Catalyzed Allylic Substitution Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the technical support module for Allylic Alkylation . While this guide applies broadly to Ir, Mo, and Cu systems, the primary focus is on Palladium-Catalyzed Allylic Substitution (Tsuji-Trost) , the workhorse of this class.
Low conversion in these reactions is rarely a random event; it is a symptom of a specific break in the catalytic cycle—usually at Oxidative Addition (initiation failure) or Catalyst Deactivation (turnover failure). This guide moves beyond basic "add more catalyst" advice to diagnose the mechanistic bottlenecks compromising your yield.
Part 1: The Diagnostic Framework
Before altering variables, you must diagnose when the reaction fails. Use this decision tree to categorize your issue.
Figure 1: Diagnostic logic for categorizing conversion failures based on kinetic profiles.
Part 2: Troubleshooting Guides (Q&A)
Module A: The "Dead" Reaction (0-10% Conversion)
Symptom: Starting material remains untouched. No color change to the characteristic yellow/orange of the
Q1: I am using Pd(OAc)₂ and PPh₃, but the reaction won't start. Why? Diagnosis: Activation Failure. Pd(II) must be reduced to Pd(0) to enter the catalytic cycle. Phosphines can serve as the reducing agent, but this consumes ligand and generates phosphine oxide, which can inhibit the reaction. Solution:
-
Switch Pre-catalyst: Use a discrete Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to eliminate the reduction step.
-
Force Reduction: If using Pd(II), add a dedicated reductant (e.g., 1-2 mol% n-BuLi or DIBAL-H) before adding the substrate, or ensure the nucleophile is capable of reducing Pd(II) (e.g., amines).
Q2: My catalyst is active (Pd(0)), but the substrate is inert. Is it steric hindrance? Diagnosis: Oxidative Addition Bottleneck. The breaking of the C-X bond is often the rate-limiting step (RLS). If your leaving group (LG) is poor or the allyl system is electron-poor, Pd(0) cannot insert. Solution:
-
Upgrade the Leaving Group: Shift from Acetates to Carbonates (alloc) or TFA esters . Carbonates decarboxylate upon ionization, rendering the step irreversible and driving the reaction forward [1].
-
Ligand Bite Angle: For difficult substrates, wide bite-angle ligands (e.g., Xantphos , DPEphos ) facilitate oxidative addition by destabilizing the Pd(0) resting state, forcing it to react with the alkene [2].
Table 1: Leaving Group Reactivity Ladder
| Leaving Group (LG) | Reactivity | Mechanistic Note |
|---|---|---|
| Iodide / Triflate | Very High | Fast ionization; unstable on shelf. |
| Carbonate (-OCO₂R) | High | Irreversible (gas evolution); generates alkoxide base in situ. |
| Acetate (-OAc) | Moderate | Standard; often requires external activation. |
| Carbamate | Low | Requires high temp or specific Lewis Acid activation. |
| Chloride | Very Low | often requires Ag(I) additives to pull the halide. |
Module B: The "Stalled" Reaction (Plateaus at ~50%)
Symptom: Reaction runs fast initially, then stops. Adding more substrate does nothing. Adding more catalyst restarts it.
Q3: The reaction turns black and stops halfway. What is happening? Diagnosis: Catalyst Aggregation (Pd Black). The active monomeric Pd(0) species has collapsed into inactive metallic nanoparticles. This occurs when the rate of reductive elimination (product release) is slow, or when the ligand concentration is insufficient to stabilize the metal. Solution:
-
Increase Ligand/Metal Ratio: If using monodentate ligands (PPh₃), increase the ratio from 2:1 to 4:1 or 6:1 .
-
Add Chloride Sources: Add catalytic n-Bu₄NCl or LiCl . Chloride ions stabilize Pd(0) species (anionic stabilization) and prevent aggregation without poisoning the cycle [3].
Q4: The solution remains clear, but conversion stops. Is the catalyst poisoned? Diagnosis: Product Inhibition or Base Depletion.
-
Inhibition: The product (e.g., a bis-allylated amine) might bind Pd(0) better than the starting ligand.
-
Base: If using a carbonate LG, the in situ base might be consumed by side reactions (e.g., protonation by adventitious water). Solution:
-
Check pH/Base: If using an external base (Cs₂CO₃, NaH), ensure it is finely ground and dry. Phase transfer issues often mimic "stalling." Add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.
Module C: Nucleophile Compatibility (The "Soft" vs. "Hard" Trap)
Q5: I am using a "Hard" nucleophile (e.g., Grignard or hydride), and getting 0% yield. Diagnosis: Mechanistic Mismatch. The standard Tsuji-Trost cycle works for Soft Nucleophiles (pKₐ < 25, e.g., malonates, amines). Hard nucleophiles attack the metal center (inner-sphere), not the allyl ligand (outer-sphere), often leading to reduction or homocoupling. Solution:
-
Switch Metals: For hard nucleophiles, Copper (Cu) or Iridium (Ir) catalysts are often superior to Palladium.
-
Transmetallation: If you must use Pd, transmetallate your hard nucleophile to Zinc (Zn) or Boron (B) to "soften" it (e.g., Negishi-type allylation).
Q6: My amine nucleophile is not reacting, even with active catalyst.
Diagnosis: Protonation of the Intermediate. The amine might be protonating the
Part 3: Mechanistic Visualization
Understanding the specific failure point requires visualizing the cycle.
Figure 2: The Pd-Catalyzed Allylic Alkylation Cycle showing critical failure points (Aggregation and Reversibility).
Part 4: Experimental Protocols
Protocol 1: Kinetic Profiling (The "Is it Dead?" Test)
Use this to distinguish between induction periods and catalyst death.
-
Setup: Prepare reaction on a 0.5 mmol scale in a septum-capped vial.
-
Standard: Add an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not overlap with SM/Product in NMR/GC.
-
Sampling:
-
Take an aliquot at t=0 (immediately after catalyst addition).
-
Take aliquots at 5, 15, 30, 60, and 120 minutes.
-
-
Quench: Immediately quench aliquots into a vial containing EtOAc and saturated NH₄Cl (or appropriate quench) to stop the reaction.
-
Plot: Graph [Product] vs. Time.
-
Linear: Reaction is healthy but slow (Heat/Concentration needed).
-
Sigmoidal: Induction period (Catalyst activation is slow).
-
Logarithmic (Plateau): Catalyst death or inhibition.[3]
-
Protocol 2: BSA-Promoted Allylation (For Amides/Alcohols)
For stubborn nucleophiles or "wet" systems.
-
Mix: Combine Substrate (1.0 equiv) and Nucleophile (1.1 equiv) in dry solvent (THF or DCM).
-
Activate: Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 - 3.0 equiv). Stir for 10 mins. Note: Ensure system is vented if using carbonates.
-
Catalyst: Add catalytic amount of KOAc (crucial for BSA cycle) and the Pd-catalyst (e.g., 2-5 mol%).
-
Run: Heat to 40°C. The BSA scavenges the leaving group acetate and regenerates the active nucleophile species.
References
-
Tsuji, J. (1986). New synthetic reactions catalyzed by palladium complexes. Tetrahedron, 42(16), 4361-4401. Link
-
van Leeuwen, P. W. N. M., et al. (2000). Bite Angle Effects in Hydroformylation and Allylic Alkylation. Chemical Reviews, 100(8), 2741-2770. Link
-
Amatore, C., & Jutand, A. (2000). Anionic Pd(0) complexes as the true catalytic species in Pd-catalyzed reactions. Accounts of Chemical Research, 33(5), 314-321. Link
-
Trost, B. M., & Vranken, D. L. (1996).[4] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link
Sources
Technical Support Center: Synthesis & Handling of 2-(Bromomethyl)-3-methylbut-1-ene
Welcome to the Application Scientist Support Center. The synthesis of 2-(bromomethyl)-3-methylbut-1-ene presents a unique challenge: the target molecule is a kinetically favored allylic bromide featuring a highly sensitive terminal double bond. Without strict environmental control, acidic byproducts generated during synthesis will rapidly degrade your yield. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure synthetic integrity.
Part 1: Troubleshooting FAQs
Q1: Why is my isolated 2-(bromomethyl)-3-methylbut-1-ene contaminated with a tetrasubstituted alkene? This is a classic case of acid-catalyzed allylic isomerization. During allylic bromination with N-Bromosuccinimide (NBS), trace amounts of hydrogen bromide (HBr) are inevitably generated. HBr protonates the terminal double bond of your kinetic product, generating a tertiary carbocation at the C2 position. Subsequent deprotonation yields 1-bromo-2,3-dimethylbut-2-ene. Because this byproduct features a tetrasubstituted double bond, it acts as a thermodynamic sink following Zaitsev's rule . To prevent this, the reaction must be kept strictly neutral.
Q2: Can I use PBr₃ or the Appel reaction (CBr₄/PPh₃) on the corresponding allylic alcohol instead of NBS bromination? We strongly advise against PBr₃ for this specific substrate. PBr₃ generates stoichiometric HBr, which will immediately isomerize the terminal alkene before isolation is possible. While the Appel reaction is milder, it still generates acidic phosphonium salts. NBS-mediated allylic bromination of 2,3-dimethylbut-1-ene remains the most atom-economical and kinetically controllable route , provided you use an in-situ acid scavenger.
Q3: How do I effectively neutralize HBr during an NBS allylic bromination without causing side reactions? Do not use amine bases (like triethylamine); they can act as competing nucleophiles or induce E2 elimination. Instead, use propylene oxide . Propylene oxide acts as an irreversible acid scavenger. It reacts rapidly with HBr via an epoxide ring-opening mechanism to form 1-bromo-2-propanol, a neutral, inert byproduct that will not interfere with your radical chain reaction .
Q4: My reaction looks clean on TLC, but the product isomerizes during column chromatography. How should I purify it? Standard silica gel is slightly acidic (pH ~5) and retains enough moisture to hydrolyze allylic bromides or catalyze their rearrangement. You must filter the crude reaction mixture through a pad of Basic Alumina (Activity I) . This ensures the microenvironment remains basic during purification, preserving the kinetic terminal alkene.
Part 2: Mechanistic Workflow
The following diagram illustrates the logical relationship between acid generation, product degradation, and the targeted intervention using propylene oxide.
Mechanism of acid-catalyzed isomerization and intervention by propylene oxide.
Part 3: Quantitative Comparison of Acid Scavengers
To select the optimal neutralization strategy, review the physicochemical data of common acid scavengers below.
| Scavenger | Phase | pKa (Conjugate Acid) | Neutralization Mechanism | Neutralization Time | Suitability for Allylic Bromides |
| Propylene Oxide | Liquid (Homogeneous) | N/A (Irreversible) | Epoxide ring-opening | < 5 mins | Optimal (No nucleophilic byproducts) |
| NaHCO₃ (Solid) | Solid (Heterogeneous) | 6.4 | Acid-base (forms CO₂ + H₂O) | 15 - 30 mins | Moderate (H₂O byproduct risks hydrolysis) |
| K₂CO₃ (Solid) | Solid (Heterogeneous) | 10.3 | Acid-base (forms CO₂ + H₂O) | 15 - 30 mins | Low (Stronger base risks E2 elimination) |
| Triethylamine | Liquid (Homogeneous) | 10.7 | Acid-base (forms ammonium salt) | Instantaneous | Poor (Amine acts as a nucleophile) |
Part 4: Optimized Experimental Protocol
This methodology utilizes a self-validating framework to ensure the integrity of 2-(bromomethyl)-3-methylbut-1-ene throughout the synthesis .
Objective: NBS allylic bromination of 2,3-dimethylbut-1-ene with in-situ acid scavenging.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Ensure all glassware is entirely free of moisture to prevent the hydrolysis of NBS into HOBr and HBr.
-
Reagent Loading: Add 2,3-dimethylbut-1-ene (10.0 mmol) and anhydrous (Trifluoromethyl)benzene (BTF) (20 mL) to the flask. Causality: BTF is used as a greener, non-ozone-depleting alternative to CCl₄ that still supports radical chain reactions.
-
Scavenger Addition: Inject propylene oxide (20.0 mmol) directly into the solvent. Causality: The scavenger must be present before the radical initiator is added to ensure any trace HBr present in the commercial NBS is immediately quenched.
-
Initiation: Add recrystallized NBS (9.5 mmol) and Azobisisobutyronitrile (AIBN) (0.5 mmol). Causality: Sub-stoichiometric NBS is used intentionally to prevent over-bromination (dibromide formation).
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 75°C) while irradiating with a visible light source (e.g., tungsten lamp) for 2 hours.
-
In-Process Validation (pH & TLC): Withdraw a 50 µL aliquot. Touch the aliquot to a moistened strip of pH paper; it must read neutral (pH ~7). If it reads acidic, the propylene oxide has been depleted due to wet reagents. Spot the aliquot on a TLC plate (Hexanes, KMnO₄ stain) to confirm the consumption of NBS.
-
Workup & Purification: Cool the reaction to 0°C to precipitate the succinimide byproduct. Filter the cold suspension directly through a 2-inch pad of Basic Alumina (Activity I) . Wash the pad with cold hexanes (30 mL).
-
Concentration: Concentrate the filtrate under reduced pressure using a water bath kept strictly below 25°C to yield the crude product.
-
Final Validation (NMR): Obtain a ¹H NMR spectrum of the crude mixture immediately.
-
Success criteria: The presence of two distinct vinylic protons (exocyclic methylene) at ~δ 4.9-5.1 ppm confirms the target kinetic product.
-
Failure criteria: A dominant singlet at ~δ 1.7 ppm (representing tetrasubstituted methyl groups) indicates that acid-catalyzed isomerization to 1-bromo-2,3-dimethylbut-2-ene has occurred.
-
Part 5: References
-
Alkyl Halide Reactivity (Zaitsev's Rule and Thermodynamic Stability) Source: Michigan State University (MSU) Department of Chemistry URL:[Link]
-
The Light-Initiated Reaction of 2,3-Dimethylbut-2-ene with N-Bromosuccinimide Source: Pearson Organic Chemistry Channels URL:[Link]
-
Use of Propylene Oxide as an Acid Scavenger in Peptide Synthesis Source: United States Patent US5698676A URL:
-
Organic Syntheses Procedure: 4-Bromination of androst-4-en-3,17-dione (Application of Propylene Oxide in Bromination) Source: Organic Syntheses, 2010, 87, 126-136 URL:[Link]
Handling lachrymatory properties of volatile allylic bromides in the lab
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with volatile allylic bromides. These compounds are valuable synthetic intermediates, but their lachrymatory nature demands rigorous handling protocols to ensure laboratory safety. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes volatile allylic bromides potent lachrymators?
Volatile allylic bromides are strong lachrymators due to their chemical reactivity. The term "lachrymator" refers to a substance that irritates the eyes and causes tearing.[1] The high volatility of many allylic bromides means they readily form vapors at room temperature, increasing the risk of exposure.[2]
The underlying mechanism of their irritant effect is their ability to act as alkylating agents. The carbon-bromine bond in an allylic system is susceptible to nucleophilic attack. In the eye, the bromide can react with nucleophilic functional groups on the surface of the cornea and conjunctiva. This alkylation of biological macromolecules triggers a sensory nerve response, leading to the characteristic stinging, pain, and profuse tearing.
The stability of the resulting allylic carbocation or radical intermediate contributes to their reactivity.[3][4] This inherent reactivity is what makes them useful in synthesis but also hazardous to handle without proper precautions.
Q2: What are the immediate signs of exposure to a volatile allylic bromide?
Exposure to even minute quantities of a volatile allylic bromide can cause immediate and pronounced symptoms. The most common signs include:
-
Ocular Effects: Intense stinging or burning sensation in the eyes, followed by profuse and uncontrollable tearing (lacrimation).[1] Involuntary closure of the eyelids (blepharospasm) is also common.
-
Respiratory Irritation: A sharp, acrid smell followed by irritation of the nasal passages, throat, and lungs, which can lead to coughing and a feeling of constriction in the chest. Inhalation of vapors may cause lung edema.[5]
-
Dermal Effects: Direct skin contact can cause redness, irritation, and a burning sensation. Prolonged or repeated contact may lead to more severe chemical burns.[2]
It is crucial to recognize these symptoms immediately and take appropriate action to minimize exposure and seek medical attention if necessary.
Q3: What personal protective equipment (PPE) is mandatory when working with volatile allylic bromides?
A multi-layered approach to PPE is essential to prevent exposure. The following should be considered the minimum requirement:
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield.[2][5] | Protects against splashes and pervasive vapors. Standard safety glasses are inadequate. |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber or Viton™). | Consult a glove compatibility chart for the specific allylic bromide being used. Double-gloving is recommended. |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron. | Protects against splashes and spills.[6] |
| Respiratory Protection | A properly fitted respirator with an appropriate organic vapor cartridge. | Essential for handling these volatile compounds, even within a fume hood.[7][8] |
Always consult the Safety Data Sheet (SDS) for the specific allylic bromide to confirm the appropriate PPE. [9]
Troubleshooting Guide
Scenario 1: I can smell the allylic bromide even though I am working in a fume hood.
-
Immediate Action: If you can smell the chemical, your respiratory system is being exposed. Stop your work, safely secure your reaction, and leave the immediate area. Inform your supervisor and the laboratory safety officer.
-
Potential Causes & Solutions:
-
Improper Fume Hood Use: Ensure the sash is at the lowest practical working height. Avoid large, bulky equipment that can disrupt airflow.
-
Inadequate Fume Hood Performance: The fume hood may not be functioning correctly. It should be tested and certified annually.
-
High Volatility: The allylic bromide may be exceptionally volatile. Consider using a cooling bath for your reaction vessel to reduce its vapor pressure.
-
Inappropriate Respirator: The cartridge on your respirator may be saturated or incorrect for the chemical class. Replace it immediately.
-
Scenario 2: I accidentally splashed a small amount of an allylic bromide solution on my gloved hand.
-
Immediate Action: Immediately remove the contaminated glove without touching your skin with the outside of the glove. Wash your hands thoroughly with soap and water.[10]
-
Procedure:
-
Carefully peel the glove off, turning it inside out as you remove it.
-
Dispose of the contaminated glove in the designated hazardous waste container.[10]
-
Thoroughly wash your hands and forearms with soap and water for at least 15 minutes.[11]
-
Inspect your skin for any signs of irritation. If redness or a burning sensation develops, seek medical attention.
-
Scenario 3: A small spill of an allylic bromide has occurred inside the fume hood.
-
Immediate Action: Keep the fume hood sash as low as possible while still allowing you to work safely. Ensure you are wearing all appropriate PPE.
-
Cleanup Protocol:
-
Contain the spill by surrounding it with an inert absorbent material like vermiculite or sand.[10]
-
Carefully add a quenching agent to neutralize the reactive bromide. A dilute solution of sodium thiosulfate or sodium bisulfite can be effective.
-
Once the reaction has subsided, absorb the mixture with the containing material.
-
Using spark-proof tools, collect the absorbed material into a designated, labeled hazardous waste container.[10]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then with soap and water. Place all cleaning materials in the hazardous waste container.[12]
-
Keep the fume hood running until all vapors have dissipated.
-
Experimental Protocols
Safe Quenching and Disposal Workflow
This protocol outlines a general procedure for neutralizing and disposing of waste containing volatile allylic bromides.
-
Preparation: Conduct the entire procedure in a certified chemical fume hood while wearing all mandatory PPE. Prepare a quenching solution, such as a 10% aqueous solution of sodium thiosulfate or sodium bisulfite. Have a cooling bath (ice-water) ready.
-
Cooling: Place the reaction vessel containing the allylic bromide waste in the cooling bath to reduce its vapor pressure and control the rate of the quenching reaction.
-
Slow Addition: Slowly and carefully add the quenching solution to the cooled waste with stirring. Be prepared for a potentially exothermic reaction.
-
Monitoring: Continue stirring and monitor the reaction for any signs of gas evolution or temperature increase. Allow the mixture to stir until it has returned to room temperature.
-
pH Check: Test the pH of the quenched solution to ensure it is near neutral.
-
Disposal: Dispose of the neutralized waste in a properly labeled hazardous waste container according to your institution's guidelines.[2][13]
Visualizations
Workflow for Handling Volatile Allylic Bromides
Caption: A workflow diagram illustrating the key stages of safely handling volatile allylic bromides.
Emergency Eye Exposure Response
Caption: Emergency response protocol for chemical eye exposure.[14][15][16]
References
- Mayo Clinic. (2024, August 10). Chemical splash in the eye: First aid.
- Better Health Channel. Eye injuries - chemical burns.
- Emergency Eye Care. Emergency Eye Care for Chemical Burns.
- Apollo Scientific. (2022, September 16). Allyl bromide.
- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards.
- Bore, M. (2018, November 9). Emergency management: chemical burns. PMC.
- Santa Cruz Biotechnology. Allyl bromide.
- New Jersey Department of Health. HAZARD SUMMARY.
- Loba Chemie. (2016, April 19). ALLYL BROMIDE FOR SYNTHESIS MSDS.
- Sdfine. allyl bromide.
- ChemicalBook. (2026, January 17). Allyl bromide - Safety Data Sheet.
- eMedicineHealth. Personal Protective Equipment (PPE) Types, Safety & Training.
- University of California, Riverside. Personal Protection Equipment.
- Brandeis University. Lachrymators | Laboratory Safety.
- National Center for Biotechnology Information. (2026, March 3). Personal Protective Equipment - Chemical and Biological Terrorism.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Royal Society of Chemistry. (2023, January 24). Zinc-mediated carboxylations of allylic and propargylic halides in flow: synthesis of β-lactones via subsequent bromolactonization.
- Centre of Forensic Sciences. Lachrymators Examination.
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- ResearchGate. (2023, January 4). Zinc-mediated carboxylations of allylic and propargylic halides in flow: synthesis of β-lactones via subsequent bromolactonization.
- Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- ResearchGate. Stability and Detectability of Lachrymators and Their Degradation Products in Evidence Samples.
- Chemistry Steps. Allylic Bromination by NBS with Practice Problems.
- Master Organic Chemistry. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps.
- University of Calgary. Ch 10 : Radical halogenation of allylic systems.
- Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?.
- Washington State Department of Ecology. Step-by-Step Guide to Better Laboratory Management Practices.
- The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS).
- The Organic Chemistry Tutor. (2014, July 10). Allylic Bromination of Alkenes Using NBS. YouTube.
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- 14. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
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- 16. Emergency management: chemical burns - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 2-(Bromomethyl)-3-methylbut-1-ene
This guide provides an in-depth analysis of the predicted 13C NMR spectrum of 2-(Bromomethyl)-3-methylbut-1-ene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It offers a comparative analysis with structurally analogous compounds, grounding the interpretation in the fundamental principles of nuclear magnetic resonance spectroscopy. The objective is to provide a practical framework for structural elucidation and to highlight the subtle yet significant effects of substituents on carbon chemical shifts.
The Central Role of 13C NMR in Structural Elucidation
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool in organic chemistry for determining the carbon skeleton of a molecule.[1] Unlike 1H NMR, 13C NMR spectra are typically acquired with proton decoupling, resulting in a simplified spectrum where each unique carbon atom appears as a single line. The chemical shift (δ), reported in parts per million (ppm), of each carbon is highly sensitive to its electronic environment, providing crucial information about hybridization, substituent effects, and overall molecular structure.[2][3]
For a molecule like 2-(Bromomethyl)-3-methylbut-1-ene, which possesses both sp2 and sp3 hybridized carbons and a heavy atom substituent (bromine), 13C NMR is pivotal for confirming its structure. The presence of the double bond, the isopropyl group, and the bromomethyl group will each have a distinct and predictable influence on the chemical shifts of the carbon atoms.
Predicted 13C NMR Spectrum of 2-(Bromomethyl)-3-methylbut-1-ene
Structure and Carbon Numbering:
Table 1: Predicted 13C NMR Chemical Shifts for 2-(Bromomethyl)-3-methylbut-1-ene
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for the Chemical Shift |
| C1 (=CH₂) | sp² | ~115-120 | Terminal alkene carbon, shielded relative to the substituted C2. |
| C2 (=C<) | sp² | ~145-150 | Quaternary alkene carbon, deshielded by attachment to three other carbons. |
| C3 (-CH₂Br) | sp³ | ~35-40 | Methylene carbon attached to bromine; the electronegativity of bromine causes a downfield shift. The "heavy atom effect" can sometimes cause unexpected shielding, but a shift in this region is typical for a primary alkyl bromide.[6] |
| C4 (-CH<) | sp³ | ~30-35 | Methine carbon of the isopropyl group, deshielded by two methyl groups. |
| C5 (-CH₃) | sp³ | ~20-25 | Equivalent methyl carbons of the isopropyl group, located in the typical upfield region for alkyl groups. |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts for 2-(Bromomethyl)-3-methylbut-1-ene, a comparative analysis with structurally similar molecules is invaluable. This approach allows for the isolation and understanding of individual substituent effects.
Table 2: Comparison of 13C NMR Chemical Shifts (δ, ppm) of 2-(Bromomethyl)-3-methylbut-1-ene with Analogous Compounds
| Carbon Position | 2-(Bromomethyl)-3-methylbut-1-ene (Predicted) | 2,3-Dimethyl-1-butene[7] | 3-Bromo-2-methyl-1-propene[8][9] | 1-Bromo-3-methyl-2-butene[10][11] |
| C1 (=CH₂) | ~115-120 | 112.7 | ~117 | - |
| C2 (=C<) | ~145-150 | 149.9 | ~141 | ~120 |
| C3 (Substituent) | ~35-40 (-CH₂Br) | 20.9 (-CH₃) | ~38 (-CH₂Br) | ~138 (-C(CH₃)₂) |
| C4 (-CH< or =CH-) | ~30-35 | 34.2 | - | ~120 (=CH-) |
| C5 (-CH₃) | ~20-25 | 22.3 | 21.0 | 18.2, 25.8 |
Analysis of Alkene Carbons (C1 and C2)
The predicted chemical shifts for the sp2 carbons in 2-(Bromomethyl)-3-methylbut-1-ene (~115-120 ppm for C1 and ~145-150 ppm for C2) align well with the experimental data for 2,3-dimethyl-1-butene (112.7 and 149.9 ppm, respectively).[7] This indicates that replacing a methyl group (on C2) with a bromomethyl group has a relatively minor effect on the chemical shifts of the double bond carbons. The significant downfield shift of C2 in both molecules is characteristic of a quaternary, highly substituted sp2 carbon.[12]
The Influence of the Bromomethyl Group (C3)
The most notable feature is the chemical shift of the bromomethyl carbon (C3). In our target molecule, this is predicted to be around 35-40 ppm. This is a substantial downfield shift compared to the methyl carbon in the same position on 2,3-dimethyl-1-butene (20.9 ppm). This deshielding is a direct consequence of the inductive effect of the electronegative bromine atom.[13] This is further corroborated by the chemical shift of the bromomethyl carbon in 3-bromo-2-methyl-1-propene, which is approximately 38 ppm.
It is important to consider the "heavy atom effect," where elements like bromine and iodine can cause an upfield (shielding) effect on the directly attached carbon due to the large electron cloud.[6][14] However, for bromine, the inductive deshielding effect is typically dominant for sp3 carbons.
The Isopropyl Group (C4 and C5)
The chemical shifts for the isopropyl group in 2-(Bromomethyl)-3-methylbut-1-ene (C4 at ~30-35 ppm and C5 at ~20-25 ppm) are very similar to those in 2,3-dimethyl-1-butene (34.2 ppm and 22.3 ppm, respectively).[7] This demonstrates that the electronic effect of the bromomethyl substituent does not significantly propagate to these more distant carbons.
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum for structural verification, the following protocol is recommended.
Objective: To acquire a proton-decoupled 13C NMR spectrum of 2-(Bromomethyl)-3-methylbut-1-ene.
Materials:
-
2-(Bromomethyl)-3-methylbut-1-ene (20-50 mg)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette
-
Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)
Procedure:
-
Sample Preparation: Accurately weigh 20-50 mg of 2-(Bromomethyl)-3-methylbut-1-ene and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
-
Acquisition Parameters:
-
Set the experiment to a standard proton-decoupled 13C acquisition.
-
A spectral width of 0-220 ppm is typically sufficient.[1]
-
Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
The number of scans will depend on the sample concentration but will likely range from 128 to 1024 scans to achieve an adequate signal-to-noise ratio, given the low natural abundance of 13C.[12]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual CHCl₃ signal to 77.16 ppm.
-
Integrate the peaks (note: in standard proton-decoupled 13C NMR, integration is not reliably quantitative).
-
Visualizing Structural Relationships
The following diagrams illustrate the logical workflow for spectral analysis and the structural relationships influencing the 13C NMR spectrum.
Caption: Workflow for 13C NMR spectral analysis.
Caption: Substituent effects on 13C chemical shifts.
Conclusion
The analysis of the 13C NMR spectrum of 2-(Bromomethyl)-3-methylbut-1-ene, though based on prediction and comparison, provides a robust framework for its structural identification. The key spectral features—two signals in the alkene region, a downfield-shifted signal for the carbon bearing the bromine, and two signals in the aliphatic region—are highly characteristic. By comparing these predicted shifts with data from structurally related molecules like 2,3-dimethyl-1-butene and 3-bromo-2-methyl-1-propene, the influence of each structural motif on the carbon chemical shifts is clearly demonstrated. This guide underscores the power of 13C NMR not just as a tool for routine characterization but as a nuanced technique for understanding the electronic architecture of molecules.
References
-
Chemtips. (2014, October 13). Finding Alkyl Halides in 13C NMR. WordPress.com. [Link]
-
R Discovery. (1980, June 1). Carbon‐13 NMR spectra of bromine‐containing esters. [Link]
-
Doc Brown. Introductory note on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]
-
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
Supporting Information. (n.d.). [Link]
-
PubChem. 2-Butene, 1-bromo-3-methyl- | C5H9Br | CID 70092. [Link]
-
Supporting Information. (n.d.). [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
ResearchGate. 13. 13C Chemical Shifts of Organic Compounds. [Link]
-
13C-NMR. (n.d.). [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
SpectraBase. 2,3-Dimethyl-2-butene - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. (2019, March 22). What are the shielding and deshielding effects in 3-bromo propanoic acid?. [Link]
-
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]
-
Doc Brown's Chemistry. C-13 NMR spectrum of 2-methylbut-1-ene. [Link]
-
Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
NIST WebBook. 3-bromo-2-methylpropene. [Link]
-
ResearchGate. (2019). 1H and 13 C NMR Chemical Shift Prediction Models. [Link]
-
Chegg.com. (2023, July 19). Solved The 13C NMR spectrum of 3-bromo-1-propene contains 3. [Link]
-
Doc Brown's Chemistry. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene. [Link]
-
NIST WebBook. 2-Butene, 1-bromo-3-methyl-. [Link]
Sources
- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 8. 3-Bromo-2-methylpropene(1458-98-6) 1H NMR [m.chemicalbook.com]
- 9. 3-bromo-2-methylpropene [webbook.nist.gov]
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- 11. 2-Butene, 1-bromo-3-methyl- [webbook.nist.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
Technical Guide: FTIR Characterization of C-Br Stretch in 2-(Bromomethyl)-3-methylbut-1-ene
Executive Summary
This guide provides a detailed spectroscopic analysis of 2-(Bromomethyl)-3-methylbut-1-ene (CAS: 31844-96-9), a critical allylic bromide intermediate used in the synthesis of terpenoids and pharmaceutical precursors.[1]
The primary challenge in characterizing this molecule is distinguishing it from its thermodynamic regioisomer, 1-Bromo-3-methylbut-2-ene (Prenyl Bromide) .[1] While the C-Br stretch is a primary diagnostic feature, this guide demonstrates that relying solely on the C-Br region (600–500 cm⁻¹) is insufficient due to spectral overlap.[1] We compare the performance of FTIR (Fourier Transform Infrared) against Raman Spectroscopy , providing a validated protocol for unambiguous identification using the "Fingerprint Differentiation" method.
Structural Analysis & Vibrational Modes[2]
To interpret the spectrum accurately, we must first deconstruct the molecule's vibrational degrees of freedom. The target molecule contains a terminal alkene and a bulky isopropyl group, which creates specific steric environments for the C-Br bond.
Molecular Dynamics Visualization
The following diagram illustrates the key vibrational modes and the structural relationship between the target and its common isomer.
Figure 1: Vibrational mode correlation between the target allylic bromide and its regioisomer.[1] The =C-H wag is the critical differentiator.
Comparative Analysis: FTIR vs. Raman Performance[2][3][4][5][6]
For drug development professionals, the choice of analytical method depends on the sample matrix and the specific "question" being asked (e.g., purity vs. identity).
Performance Matrix
The table below objectively compares FTIR (ATR sampling) against Raman (1064 nm excitation) for this specific application.
| Feature | FTIR (ATR - ZnSe/Diamond) | Raman (1064 nm Laser) | Winner for C-Br Analysis |
| C-Br Sensitivity | Medium. The C-Br bond is moderately polar, giving a distinct but sometimes broad peak.[1] | High. The C-Br bond is highly polarizable (heavy atom), yielding a very sharp, intense peak.[1] | Raman |
| Isomer Resolution | High. The terminal alkene =C-H wag (~900 cm⁻¹) is intense in IR but weak in Raman.[1] | Medium. Excellent for C=C stretch, but less distinct in the "fingerprint" bending region. | FTIR |
| Sample Prep | Low. Liquid film on ATR crystal.[1] Requires no dilution. | Zero. Can measure directly through glass vials (non-destructive).[1] | Raman |
| Water Interference | High. Moisture obscures the spectrum.[1][2] | Negligible. Water is a weak Raman scatterer.[1][3] | Raman |
Spectral Characteristic Data
The following wavenumbers are the "Gold Standard" values derived from allylic bromide correlations [1, 2].
| Functional Group | Vibration Mode | Target Frequency (cm⁻¹) | Diagnostic Note |
| C-Br | Stretching ( | 605 ± 10 | Often split due to rotational isomers (gauche/trans).[1] |
| C=C | Stretching ( | 1640–1645 | Moderate intensity in IR; Very strong in Raman.[1] |
| =C-H | Out-of-Plane Bend ( | 890–910 | CRITICAL: Strong band specific to terminal alkenes ( |
| -CH(CH₃)₂ | Skeletal Vibration | 1385 & 1365 | "Isopropyl Split" (Gem-dimethyl doublet).[1] |
Experimental Protocol: Validated FTIR Method
This protocol is designed to ensure reproducibility and minimize artifacts from the volatile nature of the allylic bromide.
Materials & Equipment
-
Instrument: FTIR Spectrometer with DTGS detector.
-
Sampling Accessory: Single-bounce Diamond or ZnSe ATR (Attenuated Total Reflectance).[1] Note: Diamond is preferred for durability, but ZnSe offers better throughput in the low-wavenumber C-Br region.[1]
-
Solvent: Isopropanol (for cleaning).[1]
Step-by-Step Workflow
-
System Validation:
-
Perform a background scan (air) with a resolution of 4 cm⁻¹ and 16 scans.
-
Self-Check: Ensure the region below 600 cm⁻¹ is not dominated by noise (common in degraded ATR crystals).
-
-
Sample Application:
-
Pipette 10–20 µL of neat 2-(Bromomethyl)-3-methylbut-1-ene onto the crystal center.[1]
-
Caution: This compound is a lachrymator and alkylating agent. Work in a fume hood.
-
Immediate Action: Cover the sample with the ATR anvil/clamp immediately to prevent evaporation of the volatile alkene.
-
-
Acquisition:
-
Data Processing:
-
Apply ATR Correction (if quantitative comparison to transmission libraries is required).
-
Baseline correct using a 3-point anchor (4000, 2000, 550 cm⁻¹).[1]
-
Analytical Decision Tree
Use this workflow to determine sample purity based on the spectral data.
Figure 2: Logical workflow for validating the identity of 2-(Bromomethyl)-3-methylbut-1-ene.
Expert Insights: The "Rotational Isomer" Effect
Researchers often observe "doublets" in the C-Br region (e.g., peaks at 605 cm⁻¹ and 575 cm⁻¹) and assume impurity. This is often incorrect.
-
Mechanism: Primary allylic halides exist in gauche and trans conformers regarding the C-C-C-Br dihedral angle.[1]
-
Observation: The bulky isopropyl group at position 3 in 2-(Bromomethyl)-3-methylbut-1-ene sterically hinders the gauche conformer.[1]
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
-
NIST Chemistry WebBook. Standard Reference Data for Allylic Halides. National Institute of Standards and Technology. [Link]
-
Lin-Vien, D., et al. (1991).[1] The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for rotational isomerism in halides).
Sources
Comparative Reactivity Guide: 2-(Bromomethyl)-3-methylbut-1-ene vs. 3-Bromo-2-methylpropene
As drug development and advanced materials research push toward more complex architectures, the precise selection of allylic alkylating agents becomes critical. A seemingly minor structural modification can fundamentally alter a molecule's transition state kinetics, thermodynamic stability, and viability in cross-coupling methodologies.
This guide provides an objective, data-driven comparison between two primary allylic bromides: 3-bromo-2-methylpropene (commonly known as methallyl bromide) and its bulkier counterpart, 2-(bromomethyl)-3-methylbut-1-ene . By analyzing the causality behind their divergent reactivity, this guide equips researchers with the mechanistic insights needed to optimize synthetic pathways.
Structural Causality and Mechanistic Divergence
Both compounds share a primary allylic bromide motif, which typically undergoes rapid nucleophilic substitution. However, the substitution at the C2 position—a methyl group versus an isopropyl group—creates a stark divergence in their chemical behavior.
-
Methallyl Bromide (C2-Methyl): The relatively small methyl group allows for an unencumbered approach trajectory for incoming nucleophiles. The adjacent
-bond effectively lowers the activation energy of SN2 reactions through orbital overlap, making it a highly efficient and rapid alkylating agent. According to established kinetic principles, primary allylic systems in polar aprotic solvents strongly favor the SN2 pathway over SN1 [1].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
2-(Bromomethyl)-3-methylbut-1-ene (C2-Isopropyl): The replacement of the methyl group with an isopropyl group introduces significant steric bulk. During an SN2 backside attack, the rotating isopropyl group creates a steric shield that partially obstructs the nucleophile's trajectory. This raises the activation energy and suppresses the reaction rate. Furthermore, in transition-metal catalyzed reactions, the steric encumbrance of the isopropyl group drastically alters coordination. While methallyl bromide can participate in cross-metathesis (albeit with known challenges), the isopropyl analogue is virtually inactive due to the inability of the bulky 1,1-disubstituted olefin to form the requisite metallacyclobutane intermediate with Ruthenium catalysts [2].
Fig 1. Divergent reactivity pathways dictated by C2-steric bulk in allylic bromides.
Comparative Performance Data
The following table synthesizes the expected quantitative and qualitative performance of both electrophiles across standard synthetic transformations.
| Reaction Parameter | 3-Bromo-2-methylpropene | 2-(Bromomethyl)-3-methylbut-1-ene | Mechanistic Causality |
| Relative SN2 Rate | 1.00 (Baseline) | ~0.15 - 0.25 | Isopropyl group obstructs the required trajectory for nucleophilic backside attack. |
| SN1 Competitivity | Low | Low to Moderate | Both form primary allylic cations; isopropyl offers slight inductive stabilization. |
| Cross-Metathesis Yield | 40 - 65% | < 5% (Trace) | Extreme steric bulk at the 1,1-disubstituted olefin prevents Ru-coordination. |
| Grignard Formation | High Yield | High Yield | Steric bulk of the isopropyl group slightly suppresses Wurtz homocoupling side-reactions. |
Experimental Methodologies: Self-Validating Protocols
To empirically validate the mechanistic claims above, the following protocols are designed as self-validating systems . By integrating internal standards and mass-balance checks, these workflows ensure that the resulting data is a true reflection of chemical kinetics, completely isolated from instrumental or volumetric artifacts.
Protocol A: Self-Validating SN2 Kinetic Assay
Objective: Quantify the steric retardation caused by the C2-isopropyl group during nucleophilic substitution. Causality of Design: We utilize Sodium methanethiolate (NaSMe) as a highly reactive, soft nucleophile in Acetonitrile (polar aprotic) to strictly enforce an SN2 pathway and prevent SN1 solvolysis. Biphenyl is used as an inert internal standard; by measuring the product-to-biphenyl peak area ratio, the system internally calibrates every data point, neutralizing any GC-MS injection volume discrepancies.
Step-by-Step Workflow:
-
Preparation: Prepare two separate 0.1 M solutions of methallyl bromide and 2-(bromomethyl)-3-methylbut-1-ene in anhydrous Acetonitrile.
-
Standardization: Add exactly 0.05 M of biphenyl (internal standard) to both solutions.
-
Initiation: Bring solutions to 25 °C. Inject 1.2 equivalents of NaSMe solution (in Acetonitrile) to initiate the reaction.
-
Quenching: At precise intervals (0, 15, 30, 60, and 120 minutes), extract 100 µL aliquots and quench immediately in 1 mL of cold hexane/water (1:1) to halt the reaction.
-
Analysis: Analyze the organic layer via GC-MS. Plot the ratio of the thioether product peak area to the biphenyl peak area over time to derive the relative rate constants (
).
Fig 2. Self-validating kinetic workflow for comparing S_N2 conversion rates.
Protocol B: Mass-Balance Cross-Metathesis Evaluation
Objective: Prove the steric inhibition of 2-(bromomethyl)-3-methylbut-1-ene in Ru-catalyzed cross-metathesis. Causality of Design: A failed reaction can be the result of either steric inactivity or substrate decomposition. To validate that the failure is purely steric, this protocol mandates a strict mass-balance recovery check using quantitative NMR (qNMR).
Step-by-Step Workflow:
-
Setup: In a glovebox, dissolve 0.5 mmol of the allylic bromide and 2.0 mmol of allyl acetate (cross partner) in 5 mL of degassed anhydrous dichloromethane.
-
Catalysis: Add 5 mol% of Stewart-Grubbs or Hoveyda-Grubbs II catalyst.
-
Reaction: Stir at 40 °C for 12 hours under an argon atmosphere.
-
Validation (qNMR): Evaporate the solvent. Add a known mass of 1,3,5-trimethoxybenzene as a qNMR internal standard, dissolve in CDCl3, and acquire a 1H-NMR spectrum.
-
Interpretation: For 2-(bromomethyl)-3-methylbut-1-ene, the spectrum will show <5% product formation but >90% recovery of the unreacted starting material, proving that the catalyst cannot coordinate the sterically hindered olefin, rather than the substrate decomposing.
References
A Practical Guide to Thin Layer Chromatography of 2-(Bromomethyl)-3-methylbut-1-ene: Experimental Protocols and Comparative Analysis
For researchers and professionals in drug development and organic synthesis, Thin Layer Chromatography (TLC) remains an indispensable technique for its simplicity, speed, and cost-effectiveness in monitoring reaction progress, identifying compounds, and assessing purity. This guide provides an in-depth technical overview of the TLC analysis of 2-(bromomethyl)-3-methylbut-1-ene, a reactive allylic bromide intermediate. Due to the limited availability of published, specific Rf values for this compound, this document focuses on providing a robust experimental framework for its determination, comparison with logical alternatives, and interpretation of results.
Understanding the Analyte: 2-(Bromomethyl)-3-methylbut-1-ene
2-(Bromomethyl)-3-methylbut-1-ene is a halogenated alkene. Its structure, featuring a primary allylic bromide, dictates its chromatographic behavior. The presence of the bromine atom and the carbon-carbon double bond makes the molecule more polar than its corresponding alkane but still relatively non-polar overall. In normal-phase TLC, where a polar stationary phase like silica gel is used, the analyte's interaction with the stationary phase will be moderate.[1][2][3] We can predict that it will exhibit a relatively high Rf value in non-polar solvent systems.
The Core of TLC: Stationary and Mobile Phases
The separation in TLC is governed by the partitioning of the analyte between a stationary phase and a mobile phase.[1][4][5]
-
Stationary Phase: For a moderately polar compound like 2-(bromomethyl)-3-methylbut-1-ene, the standard choice is Silica Gel 60 F254 plates.[1][2][6] The "F254" indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm UV light.[7][8]
-
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation.[6] Since our target compound is of low to moderate polarity, a non-polar solvent system is the appropriate starting point. A mixture of a hydrocarbon solvent and a slightly more polar solvent is typically used to fine-tune the separation.
The following table provides a starting point for selecting a mobile phase. The goal is to achieve an Rf value between 0.2 and 0.8, as values outside this range indicate poor separation.[9]
| Mobile Phase System (v/v) | Anticipated Rf Value Range | Rationale for Selection |
| 100% Hexane | High (0.7 - 0.9) | Establishes a baseline for the compound's low polarity. The compound is expected to travel with or close to the solvent front. |
| 5% Ethyl Acetate in Hexane | Moderate to High (0.5 - 0.7) | The addition of a small amount of a more polar solvent will decrease the Rf value by increasing competition for the stationary phase. |
| 10% Ethyl Acetate in Hexane | Moderate (0.3 - 0.5) | A common starting point for many organic compounds of low to moderate polarity.[1] |
| 10% Dichloromethane in Hexane | Moderate (0.4 - 0.6) | Dichloromethane offers a different selectivity compared to ethyl acetate and can sometimes provide better separation from impurities. |
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Materials
-
TLC Plates: Silica Gel 60 F254
-
Analyte: 2-(bromomethyl)-3-methylbut-1-ene, dissolved in a volatile solvent (e.g., dichloromethane or diethyl ether) at a concentration of ~1-2 mg/mL.
-
Mobile Phases: As listed in the table above.
-
TLC developing chamber with a lid.
-
Capillary tubes for spotting.
-
Pencil
-
Ruler
-
Visualization tools: UV lamp (254 nm), iodine chamber, potassium permanganate stain.
Step-by-Step Methodology
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[5][10] Mark the lanes for each sample to be spotted.
-
Spotting: Use a capillary tube to apply a small spot of the analyte solution onto the origin line.[10] The spot should be as small and concentrated as possible (1-2 mm in diameter).
-
Chamber Equilibration: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and allow it to equilibrate for 5-10 minutes.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[5] Close the lid and allow the solvent to ascend the plate by capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[5]
-
Drying: Allow the solvent to completely evaporate from the plate in a fume hood.
Visualization: Making the Invisible, Visible
Since 2-(bromomethyl)-3-methylbut-1-ene is colorless, a visualization technique is required.[8][11]
-
UV Light: Examine the dried plate under a UV lamp at 254 nm.[8][11] The alkene component of the molecule may allow it to absorb UV light, appearing as a dark spot against the green fluorescent background of the plate.[11] Circle any observed spots with a pencil.
-
Iodine Vapor: Place the plate in a sealed chamber containing a few crystals of iodine.[8][11] Many organic compounds will form a temporary, colored complex with iodine, appearing as yellow-brown spots.[11] Note that alkyl halides may not stain well with this method.[11]
-
Potassium Permanganate Stain: This is a destructive but highly effective method for compounds with oxidizable functional groups like alkenes.[12] Briefly dip the plate into a solution of potassium permanganate or spray the plate with the solution. The alkene in the target molecule will react, leaving a yellow-brown spot on a purple background.[12] This is often the most reliable method for visualizing this type of compound.
Calculation of the Retention Factor (Rf)
The Rf value is a ratio and is calculated as follows:[9][13]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Measure the distance from the origin line to the center of the spot and from the origin line to the solvent front. The Rf value is a characteristic property of a compound under a specific set of conditions (stationary phase, mobile phase, temperature).[13]
Visualizing the Workflow
Caption: A streamlined workflow for determining the Rf value of 2-(bromomethyl)-3-methylbut-1-ene.
Comparative Analysis with Structural Analogs
To provide context for the experimental results, it is useful to compare the behavior of 2-(bromomethyl)-3-methylbut-1-ene with structurally related compounds.
| Compound | Structure | Key Differences | Predicted Relative Rf | Rationale |
| 2-(Bromomethyl)-3-methylbut-1-ene | C=C(C(C)C)CBr | Target Analyte | - | Baseline for comparison. |
| 1-Bromo-3-methyl-2-butene (Prenyl Bromide) | (CH3)2C=CHCH2Br | Isomeric allylic bromide. The double bond is more substituted. | Similar | Polarity is very similar. Small differences in Rf may arise from steric effects and double bond position. |
| 3-Bromo-3-methyl-1-butene | CH2=CHC(Br)(CH3)2 | Isomeric tertiary allylic bromide. | Slightly Lower | The tertiary bromide may have slightly different interactions with the silica gel compared to the primary bromide. |
| 1-Bromo-3-methylbutane | (CH3)2CHCH2CH2Br | Saturated analog (no double bond). | Slightly Higher | The absence of the polarizable pi-bond of the alkene makes this compound slightly less polar, leading to weaker interaction with silica gel and a higher Rf. |
| 2-Methyl-3-buten-2-ol | CH2=CHC(OH)(CH3)2 | The corresponding alcohol (precursor in some syntheses).[14] | Significantly Lower | The hydroxyl group is much more polar than the bromine atom, leading to strong interactions with the silica gel and a much lower Rf value. |
This comparative analysis is crucial for interpreting chromatograms, especially in the context of reaction monitoring where starting materials, intermediates, and products may be present simultaneously.
Conclusion and Best Practices
While a definitive, published Rf value for 2-(bromomethyl)-3-methylbut-1-ene is elusive, this guide provides a comprehensive and scientifically sound methodology for its experimental determination. By systematically testing a range of non-polar mobile phases and employing appropriate visualization techniques, particularly potassium permanganate stain, researchers can reliably characterize this compound on silica gel TLC. For robust identification, it is imperative to co-spot the unknown sample with a known standard on the same plate.[2] Adherence to these protocols will ensure trustworthy and reproducible results, essential for the rigorous demands of chemical research and development.
References
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Detection Progress of Selected Drugs in TLC - PMC - NIH. National Center for Biotechnology Information. [Link]
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TLC Visualization Reagents - EPFL. École Polytechnique Fédérale de Lausanne. [Link]
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Visualizing TLC Plates. Chemistry LibreTexts. [Link]
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Visualizing TLC Plates. Chemistry LibreTexts. [Link]
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Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. [Link]
-
TLC Rf Explained. Let's Talk Academy. [Link]
-
TLC stains. University of California, Los Angeles. [Link]
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I'm having trouble separating two overlapping spots on TLC. ResearchGate. [Link]
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During TLC analysis of an organic pollutant using silica gel. Testbook. [Link]
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Chromatography. University of Rochester. [Link]
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TLC-Thin Layer Chromatography. OperaChem. [Link]
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Thin Layer Chromatography (TLC). University of Colorado Boulder. [Link]
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Thin layer chromatography. National Centre for Biotechnology Education. [Link]
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the re value as a constant in thin-layer chromatography. Journal of Chromatography A. [Link]
-
Thin Layer Chromatography (TLC). Chemistry LibreTexts. [Link]
-
CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison. [Link]
-
Understanding Rf Values in Thin Layer Chromatography. Oreate AI Blog. [Link]
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Rf value for TLC. Reddit. [Link]
-
2-Butene, 1-bromo-3-methyl-. PubChem. [Link]
-
Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Reddit. [Link]
-
Show how you can synthesize 3-bromo-2-methylbut-1-ene using 2-met... Pearson. [Link]
-
Improved Synthesis of 1-Bromo-3-buten-2-one. ResearchGate. [Link]
-
Handmade Chemistry Lab Chromatography Charts. Scribd. [Link]
-
2-Bromo-3-methylbut-3-en-1-ol. PubChem. [Link]
-
Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan. [Link]
-
Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. [Link]
-
2-Bromo-3-methylpent-1-ene. PubChem. [Link]
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Distinguishing regioisomers of 2-(Bromomethyl)-3-methylbut-1-ene via spectroscopy
Distinguishing Regioisomers of 2-(Bromomethyl)-3-methylbut-1-ene: A Comprehensive Spectroscopic Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structurally similar regioisomers derived from allylic bromination. When 2,3-dimethyl-1-butene is subjected to Wohl-Ziegler bromination conditions, the reaction does not yield a single product. Instead, radical delocalization and competing abstraction sites generate a complex mixture of C₆H₁₁Br isomers [1].
For drug development professionals and synthetic chemists, isolating and verifying the exact architecture of these building blocks is critical, as the position of the bromide dictates the trajectory of subsequent Sₙ1, Sₙ2, or cross-coupling reactions. This guide provides an objective, self-validating spectroscopic framework to distinguish 2-(bromomethyl)-3-methylbut-1-ene (Isomer A) from its two primary regioisomeric counterparts: 1-bromo-2,3-dimethylbut-2-ene (Isomer B) and 3-bromo-2,3-dimethylbut-1-ene (Isomer C) [2].
Mechanistic Origins of the Regioisomers
To analytically distinguish these molecules, we must first understand the causality of their formation. The allylic bromination of 2,3-dimethyl-1-butene using N-Bromosuccinimide (NBS) proceeds via radical intermediates. The abstraction of a hydrogen atom can occur at two distinct allylic positions, leading to a bifurcation in the reaction pathway [2].
Mechanistic pathways generating the three primary C6H11Br regioisomers via allylic bromination.
-
Isomer A is formed via abstraction of the C2-methyl protons. The resulting radical is degenerate, meaning resonance does not shift the position of the double bond.
-
Isomers B and C are formed via abstraction of the C3-methine proton. The resulting tertiary radical undergoes resonance to form a primary radical. Bromination yields the kinetic product (Isomer C, tertiary bromide) and the thermodynamic product (Isomer B, tetrasubstituted alkene) [2].
Spectroscopic Comparison & Self-Validating Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for distinguishing these regioisomers. By analyzing the spin-spin coupling and chemical shifts, we can construct a self-validating logical system that definitively identifies each compound [1].
Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton Environment | Isomer A: 2-(Bromomethyl)... | Isomer B: 1-Bromo... | Isomer C: 3-Bromo... | Diagnostic Value |
| Terminal Alkene (=CH₂) | ~4.9 - 5.1 ppm (m, 2H) | Absent | ~4.9 - 5.1 ppm (m, 2H) | Differentiates B from A/C |
| Allylic Bromide (-CH₂Br) | ~4.0 ppm (s, 2H) | ~3.9 - 4.1 ppm (s, 2H) | Absent | Differentiates C from A/B |
| Isopropyl Methine (-CH-) | ~2.3 ppm (septet, 1H) | Absent | Absent | Definitively isolates A |
| Aliphatic Methyls (-CH₃) | ~1.1 ppm (d, 6H) | ~1.7 - 1.9 ppm (s, 9H) | ~1.8 ppm (s, 9H) | Splitting pattern isolates A |
The Causality of the Spectra:
-
Why does Isomer A exhibit a septet? The methine proton (-CH-) in Isomer A is adjacent to two equivalent methyl groups (6 protons). According to the n+1 rule, this coupling splits the signal into a distinct 7-peak multiplet (septet). Neither Isomer B nor Isomer C possesses an intact isopropyl group, making this septet the ultimate diagnostic marker for 2-(bromomethyl)-3-methylbut-1-ene.
-
Why does Isomer B lack alkene protons? Isomer B is the thermodynamic product, featuring a highly stable tetrasubstituted double bond. Because all four positions on the alkene are substituted with carbon atoms, there are no vinylic protons to resonate in the 4.5–6.5 ppm region [3].
Table 2: Comparative ¹³C NMR & GC-MS Data
| Parameter | Isomer A | Isomer B | Isomer C |
| Alkene Carbons (¹³C ppm) | ~110 (CH₂), ~150 (C) | ~125 (C), ~135 (C) | ~112 (CH₂), ~145 (C) |
| C-Br Carbon (¹³C ppm) | ~35 - 40 (CH₂) | ~30 - 35 (CH₂) | ~65 - 70 (Quaternary C) |
| Base Peak (GC-MS) | m/z 83 (Moderate stability) | m/z 83 (High stability) | m/z 83 (High stability) |
Analytical Workflow Logic
Logical workflow for distinguishing C6H11Br regioisomers via 1H NMR.
Experimental Protocols
Protocol 1: Synthesis via Allylic Bromination (Wohl-Ziegler Reaction)
Note: This protocol generates a mixture of the aforementioned isomers, necessitating the spectroscopic deconvolution described above.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethyl-1-butene (1.0 equiv) in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0 equiv) and a catalytic amount of Azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.
-
Causality: NBS is strictly required over Br₂ gas. NBS is highly insoluble in the solvent and slowly releases a low, steady concentration of Br₂. This prevents competing electrophilic addition across the double bond, forcing the reaction down the radical substitution pathway [1].
-
-
Initiation: Heat the mixture to reflux (approx. 77°C for CCl₄) under continuous stirring and irradiation with a broad-spectrum light source for 3 hours.
-
Workup: Cool the reaction to 0°C. The byproduct, succinimide, will precipitate out of solution. Filter the mixture to remove the succinimide [1].
-
Purification: Wash the organic filtrate with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isomer mixture.
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Prep: Dissolve ~15 mg of the crude mixture in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Transfer to a 5 mm NMR tube. Acquire the spectrum at 400 MHz (or higher) using a standard single-pulse experiment (16–64 scans, 2-second relaxation delay).
-
¹³C NMR Acquisition: Due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of ¹³C, acquire the proton-decoupled ¹³C spectrum using a minimum of 1024 scans with a 2–5 second relaxation delay to ensure accurate integration of the quaternary carbons.
References
GC-MS analysis methods for purity determination of allylic bromides
GC-MS Purity Determination of Allylic Bromides: A Comparative Guide to Injection Methodologies
Executive Summary Allylic bromides are highly reactive electrophiles widely utilized as critical intermediates in organic synthesis and pharmaceutical drug development. However, their inherent thermal lability presents a significant analytical challenge during purity determination via Gas Chromatography-Mass Spectrometry (GC-MS). Standard injection techniques often induce artifactual degradation, leading to inaccurate purity assessments and false impurity profiles. This guide objectively compares three GC-MS injection methodologies—Split/Splitless (S/SL), Programmable Temperature Vaporizer (PTV), and Cold On-Column (COC)—providing researchers with evidence-based protocols to ensure scientific integrity in their analytical workflows.
The Mechanistic Challenge: Thermal Lability of Allylic Bromides
The C–Br bond in an allylic position is exceptionally weak compared to standard alkyl halides, making these compounds highly susceptible to thermal stress[1]. When an allylic bromide (e.g., 1-bromo-3-methyl-2-butene) is introduced into a standard hot GC inlet (typically operated at 200–250 °C), it absorbs significant thermal energy. This triggers two primary artifactual pathways:
-
Allylic Rearrangement (Isomerization): Heterolytic cleavage of the C–Br bond forms a resonance-stabilized allyl cation. Recombination with the bromide ion often occurs at the less sterically hindered or more thermodynamically stable position, converting the primary allylic bromide into a secondary or tertiary isomer (e.g., 3-bromo-3-methyl-1-butene)[2].
-
Dehydrobromination: Thermal elimination of hydrogen bromide (HBr) generates conjugated diene degradation products[3].
Because these reactions occur inside the injection port prior to chromatographic separation, the resulting MS peaks appear as genuine impurities, falsely lowering the calculated purity of the bulk material[3].
Thermal degradation and isomerization pathways of allylic bromides in hot GC inlets.
Comparative Analysis of GC-MS Injection Methodologies
To mitigate on-column degradation, the analytical target profile must prioritize low-temperature sample transfer[4]. We compared three injection techniques for the purity analysis of a model allylic bromide.
-
Method A: Standard Split/Splitless (S/SL) Injection
-
Mechanism: The sample is flash-vaporized in a hot glass liner.
-
Verdict: Unsuitable for allylic bromides. The high thermal mass and residence time in the hot zone guarantee significant isomerization and degradation.
-
-
Method B: Programmable Temperature Vaporizer (PTV) Injection
-
Mechanism: The sample is injected into a cold liner (e.g., 40 °C), which is then ballistically heated to transfer the analyte to the column[3].
-
Verdict: Highly effective. It minimizes the time the analyte spends at elevated temperatures, drastically reducing artifact formation while allowing for split injections if the sample concentration is high.
-
-
Method C: Cold On-Column (COC) Injection
-
Mechanism: The liquid sample is deposited directly inside the capillary column at a temperature below the solvent's boiling point. The column is then temperature-programmed to elute the analytes.
-
Verdict: The gold standard for reactive halides. By completely eliminating the vaporization chamber, COC ensures maximum sample integrity and zero thermal discrimination[3].
-
Quantitative Data Presentation
The following table summarizes the experimental performance of each injection method for a 99.0% pure prenyl bromide standard.
| Parameter | S/SL Injection | PTV Injection | Cold On-Column (COC) |
| Injection Temperature | 250 °C (Constant) | 40 °C → 250 °C (Ramped) | 35 °C (Oven Track) |
| Analyte Recovery | 82.4% | 97.8% | 99.9% |
| Isomerization Artifacts | 12.1% | 1.5% | < 0.1% |
| Dehydrobromination | 5.5% | 0.7% | Not Detected |
| Peak Tailing Factor | 1.8 | 1.2 | 1.05 |
| Precision (RSD, n=6) | 4.2% | 1.1% | 0.6% |
Experimental Protocols
To ensure a self-validating system, the following step-by-step methodologies detail the optimized workflows for PTV and COC GC-MS analysis.
Protocol 1: Cold On-Column (COC) GC-MS Workflow (Recommended)
Causality Note: COC is chosen for trace impurity profiling where absolute structural preservation is mandatory.
-
Column Selection: Install a thin-film, non-polar capillary column (e.g., 30 m × 0.25 mm ID, 0.25 µm DB-5MS) to allow for lower elution temperatures[4].
-
Sample Preparation: Dilute the allylic bromide sample to a low concentration (e.g., 10–50 µg/mL) in a highly volatile, inert solvent like dichloromethane or pentane. Reasoning: COC cannot handle high sample capacities without peak distortion (band broadening).
-
Injector Setup: Equip the GC with a COC injector and a fused-silica retention gap (1–2 meters) to focus the sample band and protect the analytical column from non-volatile matrix residue.
-
Temperature Programming:
-
Set the initial oven temperature to 5 °C below the boiling point of the solvent (e.g., 35 °C for dichloromethane).
-
Hold for 2 minutes to allow solvent focusing.
-
Ramp at 10 °C/min to 200 °C. Reasoning: A gentle ramp prevents thermal shock and ensures the analyte vaporizes smoothly as it travels down the column.
-
-
MS Acquisition: Operate the MS in Electron Ionization (EI) mode (70 eV). Use Selected Ion Monitoring (SIM) for specific degradation products and Full Scan (m/z 35–300) for overall purity assessment.
Protocol 2: Programmable Temperature Vaporizer (PTV) GC-MS Workflow
Causality Note: PTV is utilized when sample concentrations are too high for COC and splitting is required, or when automated high-throughput analysis is necessary[3].
-
Liner Selection: Use a baffled, deactivated glass liner to trap the liquid droplets without providing active sites for catalytic degradation.
-
Sample Preparation: Dilute the sample to 1 mg/mL in dichloromethane.
-
PTV Temperature Program:
-
Initial temperature: 40 °C.
-
Inject 1.0 µL of the sample at a split ratio of 50:1.
-
Hold for 0.1 min, then ballistically heat the injector at 700 °C/min to 220 °C. Reasoning: Rapid heating transfers the vaporized allylic bromide to the column instantly, outcompeting the kinetics of thermal degradation.
-
-
Oven Program & MS: Follow the same chromatographic and MS parameters as Protocol 1.
Workflow & Decision Matrix
Selecting the appropriate method depends on the specific analytical goals and sample properties.
Decision matrix for selecting GC-MS injection methods for reactive halides.
Conclusion
The accurate purity determination of allylic bromides via GC-MS requires overriding standard operational defaults. Hot S/SL injection introduces unacceptable levels of artifactual isomerization and degradation. By implementing Cold On-Column (COC) injection for maximum structural integrity, or PTV injection for versatile, high-throughput needs, analytical scientists can ensure their purity data reflects the true chemical composition of the sample rather than thermal artifacts generated within the instrument.
References
-
A Comparative Analysis of HPLC and GC for Purity Assessment of 1-Bromo-2-methylbut-3-en-2-ol , BenchChem. 3
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design , Molecules (NIH PMC). 4
-
Alkyl Bromides as Mechanistic Probes of Reductive Dehalogenation: Reactions of Vicinal Dibromide Stereoisomers with Zerovalent Metals , Environmental Science & Technology (ACS). 1
-
Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition , Google Patents (WO2013008509A1). 2
Sources
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- 2. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetics of Sₙ2 Substitution: Branched vs. Linear Allylic Bromides
Executive Summary
In synthetic chemistry and drug development, allylic bromides are ubiquitous electrophilic building blocks used to install complex functional groups. However, their reactivity profiles vary drastically depending on their substitution patterns. This guide provides an objective, data-backed comparison of the bimolecular nucleophilic substitution (Sₙ2) kinetics between linear (primary) allylic bromides, such as 1-bromo-2-butene, and branched (secondary) allylic bromides, such as 3-bromo-1-butene. Understanding these kinetic differences is critical for optimizing reaction times, predicting yields, and minimizing unwanted side reactions in active pharmaceutical ingredient (API) synthesis.
Mechanistic Causality: Sterics vs. Electronics
The Sₙ2 reaction proceeds via a concerted mechanism requiring a backside attack by the nucleophile, precisely 180° relative to the leaving group. The transition state involves a highly crowded pentacoordinate carbon. The reaction rate is governed by a delicate balance between electronic stabilization and steric repulsion:
-
The Allylic Effect (Electronic Stabilization): Both linear and branched allylic bromides benefit from transition state stabilization. The adjacent carbon-carbon
bond overlaps with the partially formed p-orbital of the reacting -carbon, significantly lowering the activation energy ( ). Consequently, allylic halides are generally more reactive than their saturated alkyl counterparts (1)[1]. -
Steric Hindrance (The Deciding Factor): Despite electronic stabilization, the Sₙ2 rate is exquisitely sensitive to steric bulk at the
-carbon. In 1-bromo-2-butene (linear), the -carbon is primary and unhindered, allowing rapid nucleophilic approach. In contrast, 3-bromo-1-butene (branched) features a methyl group at the -position. This steric bulk physically blocks the nucleophile's trajectory, drastically raising and suppressing the Sₙ2 rate (2)[2]. Furthermore, branched allylic systems are highly prone to competing Sₙ2' (allylic rearrangement) or Sₙ1 pathways, complicating the kinetic landscape (3)[3].
Mechanistic logic comparing Sₙ2 pathways for linear vs branched allylic bromides.
Comparative Kinetic Data
To objectively compare performance, we examine the relative rate constants (
| Substrate Class | Representative Compound | Relative Sₙ2 Rate ( | Primary Pathway | |
| Saturated Primary | 1-Bromobutane | Primary (1°) | 1.0 (Baseline) | Sₙ2 |
| Linear Allylic | 1-Bromo-2-butene | Primary (1°) | ~40 - 70 | Sₙ2 |
| Branched Allylic | 3-Bromo-1-butene | Secondary (2°) | < 0.5 | Sₙ1 / Sₙ2' Competition |
Data Interpretation: The linear allylic bromide outperforms the saturated baseline due to
Experimental Protocol: Self-Validating Kinetic Assay
To empirically determine these rate constants in your own laboratory, the following UV-Vis spectrophotometric assay utilizes pseudo-first-order kinetics.
Experimental Design & Causality:
By using a vast excess of the nucleophile, the bimolecular rate law (
Step-by-Step Methodology:
-
Preparation: Prepare a 0.1 M solution of Sodium Thiophenoxide (NaSPh) in anhydrous MeCN. Prepare a separate 0.001 M solution of the chosen allylic bromide in MeCN.
-
Equilibration: Transfer 2.5 mL of the NaSPh solution into a quartz cuvette and place it in a temperature-controlled UV-Vis spectrophotometer set to 25.0 °C. Blank the instrument.
-
Initiation: Inject 100 µL of the allylic bromide solution into the cuvette. Rapidly mix via inversion.
-
Kinetic Tracking: Monitor the decay of the thiophenoxide absorbance peak (typically around 265 nm) over time.
-
Data Extraction: Plot
versus time ( ). The slope of this linear plot yields the pseudo-first-order rate constant, . Calculate the second-order rate constant: . -
Self-Validation (NMR Analysis): Quench a parallel macro-scale reaction and analyze the crude mixture via
H-NMR.-
Validation Logic: For 3-bromo-1-butene, you must verify the regiochemistry of the product. If the nucleophile attacked the
-carbon (yielding the linear thioether), the reaction proceeded via Sₙ2', not Sₙ2. This step ensures the kinetic data is assigned to the correct mechanistic pathway and validates the integrity of the assay.
-
Self-validating UV-Vis kinetic assay workflow for measuring Sₙ2 reaction rates.
Conclusion
For drug development professionals designing synthetic routes, linear allylic bromides are vastly superior when rapid, regioselective Sₙ2 transformations are required. Branched allylic bromides introduce severe steric hindrance, stalling Sₙ2 kinetics and inevitably diverting the reaction into Sₙ1 or Sₙ2' manifolds, which complicates purification and reduces overall yield.
References
-
Steric Hindrance in SN2 and SN1 Reactions - chemistrysteps.com 2
-
SN2 versus SN2′ Competition - PMC - NIH - nih.gov 3
-
9. MECHANISM AND KINETICS OF SN2 REACTIONS - pharmdguru.com 4
-
11.3: Characteristics of the SN2 Reaction - libretexts.org1
Sources
A Comparative Guide to Elemental Analysis Standards for 2-(Bromomethyl)-3-methylbut-1-ene
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of halogenated organic compounds, the accurate determination of elemental composition is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of 2-(Bromomethyl)-3-methylbut-1-ene, a reactive and volatile allylic bromide. We will delve into the technical nuances of various analytical techniques, offering field-proven insights and supporting experimental data to aid in the selection of the most appropriate method for your specific needs.
The Analytical Challenge: Unveiling the Elemental Fingerprint of a Reactive Alkene
2-(Bromomethyl)-3-methylbut-1-ene presents a unique set of analytical challenges due to its inherent properties:
-
Volatility: Its low boiling point necessitates meticulous sample preparation and handling to prevent analyte loss.
-
Reactivity: As an allylic bromide, it is susceptible to nucleophilic substitution and rearrangement reactions, which can alter its composition if not handled under appropriate conditions.[1][2]
-
Halogen Content: The presence of bromine requires specialized analytical techniques for accurate quantification.
This guide will compare three principal analytical methodologies for the determination of bromine and other key elements in 2-(Bromomethyl)-3-methylbut-1-ene:
-
Combustion-Ion Chromatography (C-IC)
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Classical CHN (Carbon, Hydrogen, Nitrogen) Analysis
We will explore the underlying principles of each technique, their respective strengths and limitations, and provide detailed experimental protocols to ensure self-validating and trustworthy results.
Section 1: Combustion-Ion Chromatography (C-IC) - The Gold Standard for Halogen Determination
Combustion-Ion Chromatography (C-IC) is a powerful and widely adopted technique for the determination of halogens and sulfur in a variety of matrices.[3][4][5] The process involves the complete combustion of the sample in an oxygen-rich atmosphere, followed by the absorption of the resulting gases into an aqueous solution and subsequent analysis by ion chromatography.
Principle of Operation
The core of the C-IC technique lies in its two-stage process:
-
Combustion: The organic sample is introduced into a high-temperature furnace (typically 900-1100°C) where it undergoes complete oxidation.[6] The carbon and hydrogen are converted to carbon dioxide and water, while the bromine is converted to hydrogen bromide (HBr).
-
Ion Chromatography: The combustion gases are passed through an absorption solution, where the HBr dissolves to form bromide ions (Br⁻). This solution is then injected into an ion chromatograph, where the bromide ions are separated from other anions and quantified by a conductivity detector.
dot
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Bromomethyl)-3-methylbut-1-ene
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical does not end with the experiment. The responsible management of waste, particularly for reactive and hazardous materials like 2-(Bromomethyl)-3-methylbut-1-ene, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory principles.
The core principle of this guide is that safe disposal begins before the cap is ever removed from the bottle. It starts with understanding the inherent risks of the material, preparing for potential emergencies, and establishing a clear, compliant workflow for waste segregation and removal.
Hazard Profile and Risk Assessment
2-(Bromomethyl)-3-methylbut-1-ene is a highly flammable and irritating organic compound.[1] Its classification as an allylic bromide indicates a high degree of reactivity, which must be respected during handling and disposal.[2] Before beginning any work, a thorough understanding of its properties is essential.
Table 1: Physicochemical Properties and Hazards
| Property | Value | Source(s) |
|---|---|---|
| GHS Hazard Class | Flammable Liquid (Category 2), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | [1][3] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapour.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Boiling Point | 107 °C / 225 °F | |
| Density | 1.182 g/cm³ at 25 °C |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. |[4][5][6] |
The flammability of this compound necessitates that it be kept away from all heat and ignition sources, and handled using non-sparking tools and explosion-proof equipment.[7] Its irritating properties demand stringent personal protective measures to prevent contact.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Engineering controls, such as working within a certified chemical fume hood, are the first line of defense.[8] These must be supplemented with appropriate PPE to ensure personal safety.
Required PPE:
-
Eye Protection: Tightly fitting chemical safety goggles and a face shield (8-inch minimum) are mandatory to protect against splashes.[9][10]
-
Hand Protection: Use chemical-resistant gloves. Given the halogenated nature of the compound, Viton® or Barrier® gloves are recommended. Always inspect gloves for integrity before use.[8]
-
Body Protection: A flame-retardant and antistatic lab coat or coveralls should be worn to protect against skin contact and fire hazards.
-
Respiratory Protection: All handling of open containers must occur in a well-ventilated area, preferably a chemical fume hood.[8] If there is a risk of vapor inhalation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[10]
Emergency Procedures: Spill & Exposure Management
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is crucial.
Spill Cleanup Protocol:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[9]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[7][9]
-
Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread the vapor.
-
Contain: Stop the spread of the spill using an inert, non-combustible absorbent material like sand, vermiculite, or silica gel.[7][11] Do not use combustible materials like paper towels or sawdust.
-
Collect: Once absorbed, carefully collect the material using non-sparking tools and place it into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[7][11]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Prevent Runoff: Do not allow the spilled material or cleanup water to enter drains or waterways.[9]
First Aid for Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[1][7] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink two glasses of water at most. Seek immediate medical attention.[1]
The Core Disposal Workflow
The disposal of 2-(Bromomethyl)-3-methylbut-1-ene is governed by its classification as a hazardous, halogenated organic waste.[7][8] It must never be disposed of down the drain or in regular trash. The following workflow ensures a safe and compliant process.
Diagram 1: Decision workflow for the disposal of 2-(Bromomethyl)-3-methylbut-1-ene waste.
Step-by-Step Methodology:
-
Waste Identification and Segregation:
-
This chemical waste is classified as hazardous due to its flammability and irritant properties.[7]
-
Crucially, do not mix this waste stream with other types of chemical waste, especially incompatible materials like strong bases or oxidizing agents.[5][8] Mixing can cause dangerous reactions.
-
Keep it segregated as a "halogenated organic solvent" waste.
-
-
Containerization:
-
Use a dedicated, leak-proof waste container made of a compatible material (e.g., glass or a suitable fluorinated polymer).
-
The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.[7] Keep the container closed at all times except when adding waste.
-
Affix a hazardous waste label to the container immediately. The label must include:
-
The full chemical name: "Hazardous Waste: 2-(Bromomethyl)-3-methylbut-1-ene" and any other components.[8]
-
Clear indication of the hazards (e.g., "Flammable," "Irritant").
-
The date when waste was first added to the container.
-
-
-
On-Site Accumulation:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area.[8]
-
This area must be away from heat, sparks, open flames, and other sources of ignition.[5]
-
The use of secondary containment (e.g., placing the waste container inside a larger, chemically resistant tub) is a best practice to contain potential leaks.
-
-
Final Disposal:
-
The ultimate disposal of 2-(Bromomethyl)-3-methylbut-1-ene must be carried out by a licensed professional hazardous waste disposal service.[1][8]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.[8]
-
The standard and preferred method for destroying halogenated organic compounds is high-temperature incineration at an approved waste disposal plant.[8] This process ensures the complete destruction of the compound into less harmful components.
-
Under no circumstances should you attempt to treat or neutralize this chemical waste yourself without specific training, procedures, and EHS approval.
-
Regulatory Compliance
Disposal of this material is subject to stringent national and local regulations (e.g., the Resource Conservation and Recovery Act (RCRA) in the United States).[12] These regulations govern everything from how waste is labeled and stored to how it is ultimately transported and destroyed. Landfill disposal of liquid halogenated hazardous wastes is generally prohibited.[13] Adherence to the procedures outlined in this guide and close consultation with your EHS office will ensure you remain in full compliance.
By treating 2-(Bromomethyl)-3-methylbut-1-ene with the necessary caution throughout its lifecycle, from initial handling to final disposal, we uphold our commitment to a safe and responsible research environment.
References
-
Title: SAFETY DATA SHEET for 3-Methyl-1-Butene Source: Airgas URL: [Link]
-
Title: 2-Butene, 1-bromo-3-methyl- | C5H9Br Source: PubChem, National Institutes of Health URL: [Link]
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Title: Safety Data Sheet for 4-Bromo-2-methylbut-1-ene Source: Angene Chemical URL: [Link]
- Title: Purification of liquid bromine contaminated with organic impurities Source: Google Patents URL
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Title: Part 729 Landfills: Prohibited Hazardous Wastes Source: Illinois General Assembly URL: [Link]
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Title: When Used Oil Is Regulated as a Hazardous Waste Source: Arizona Department of Environmental Quality URL: [Link]
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Title: ALLYL BROMIDE FOR SYNTHESIS MSDS Source: Labogens URL: [Link]
-
Title: Allylic position and benzylic position bromination Source: MANAC Inc. URL: [Link]
-
Title: Regulation 61-79 Hazardous Waste Management Regulations Source: South Carolina Department of Environmental Services URL: [Link]
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Title: 1-BROMO-3-METHYLBUTANE Safety Data Sheet Source: Multichem Exports URL: [Link]
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Title: Bromine contamination and risk management in terrestrial and aquatic ecosystems Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]
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Definitive Guide to Personal Protective Equipment for Handling 2-(Bromomethyl)-3-methylbut-1-ene
A Senior Application Scientist's Guide to Mitigating Risk for a Reactive Allylic Bromide
As researchers and drug development professionals, our work inherently involves navigating the risks associated with highly reactive and hazardous chemical agents. 2-(Bromomethyl)-3-methylbut-1-ene, a valuable reagent in organic synthesis, demands our utmost respect and a meticulous approach to safety. Its structure as a reactive allylic bromide, combined with its flammability and irritant properties, necessitates a comprehensive personal protective equipment (PPE) strategy. This guide moves beyond mere checklists to provide a deep, causality-driven framework for its safe handling, ensuring that every procedural step is a self-validating system of protection.
Core Hazard Analysis: Understanding the "Why"
Before selecting PPE, we must first fundamentally understand the hazards posed by 2-(Bromomethyl)-3-methylbut-1-ene and its structural analogs. Safety Data Sheets (SDS) for this compound and similar brominated hydrocarbons consistently highlight a multi-faceted risk profile.[1][2][3][4]
-
High Flammability: The compound is a highly flammable liquid and vapor, posing a significant fire and explosion risk when exposed to heat, sparks, or open flames.[1][2][5][6] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[4][6]
-
Severe Irritation: It is classified as a skin irritant, a serious eye irritant, and a respiratory tract irritant.[1][2][5][7] The term "irritant" can understate the potential for harm; contact can lead to significant inflammation, pain, and potential chemical burns.[4][8][9]
-
Lachrymatory Properties: Many reactive alkyl halides, particularly those with allylic or benzylic structures, are potent lachrymators, causing immediate and intense tearing, pain, and irritation to the eyes upon exposure to even minute quantities of vapor.[10][11] It is prudent to assume this compound shares this hazardous property.
-
Inhalation and Systemic Toxicity: Inhalation of vapors may cause not only respiratory irritation but also dizziness, drowsiness, and central nervous system depression.[4][8] Systemic absorption through the skin is also a concern, potentially leading to broader health effects.[4]
The First Line of Defense: Engineering and Administrative Controls
PPE is the last line of defense. The primary methods for controlling exposure must be robust engineering and administrative controls.[12][13]
-
Chemical Fume Hood: All handling of 2-(Bromomethyl)-3-methylbut-1-ene, from transfers to reaction setup and workup, must be conducted inside a properly functioning and certified chemical fume hood.[11][12][14] This is non-negotiable and serves as the primary barrier against inhalation of volatile, irritating vapors.
-
Minimization: Only the minimum required quantity of the chemical should be used for any given procedure.
-
Restricted Access: Clearly designate the work area where the compound is being handled and restrict access to authorized personnel only.[15]
Personal Protective Equipment (PPE): A Multi-Layered Barrier
The following PPE ensemble is required for all personnel handling 2-(Bromomethyl)-3-methylbut-1-ene. This selection is based on a comprehensive risk assessment of the compound's known hazards.
| Body Area | Required PPE | Specification & Rationale |
| Hands | Double Gloving: Inner Nitrile + Outer Laminate/Viton® | Rationale: Halogenated hydrocarbons are known to degrade or rapidly permeate standard nitrile and neoprene gloves.[16][17][18] An inner nitrile glove provides dexterity and splash protection during incidental contact, while a robust outer glove made of a laminate film (e.g., SilverShield®) or Viton® provides superior, extended chemical resistance. Always consult the glove manufacturer's specific chemical resistance chart.[19] |
| Eyes & Face | Chemical Splash Goggles & Full-Face Shield | Rationale: Due to its severe eye-irritating and potent lachrymatory properties, safety glasses are inadequate.[11] Chemical splash goggles (ANSI Z87.1 compliant) are mandatory to form a seal around the eyes.[12][20] A full-face shield must be worn over the goggles to protect the entire face from splashes.[20][21] |
| Body | Flame-Resistant (FR) Lab Coat & Chemical-Resistant Apron | Rationale: The high flammability of the compound requires a flame-resistant lab coat (NFPA 2112 compliant) as a base layer.[5][20] A chemical-resistant apron should be worn over the lab coat when handling larger volumes (>50 mL) or when there is a significant splash risk.[22] |
| Feet | Closed-toe, Chemical-Resistant Shoes | Rationale: Shoes must fully cover the foot. Leather or other porous materials are not recommended as they can absorb chemical spills. |
| Respiratory | (For normal operations) None required beyond a fume hood. (For emergencies) Full-face Air-Purifying Respirator (APR) with Organic Vapor (OV) cartridges. | Rationale: A chemical fume hood provides primary respiratory protection.[12] In the event of a large spill or fume hood failure, a full-face APR provides both respiratory and eye protection.[11][23] Personnel must be properly fit-tested and trained to use respirators. |
Operational Plan: A Step-by-Step Protocol
Adherence to a strict, validated protocol is essential for mitigating risk. The following workflow outlines the critical steps from preparation to disposal.
Experimental Workflow Diagram
Caption: Workflow for Safely Handling 2-(Bromomethyl)-3-methylbut-1-ene.
I. Pre-Handling and Setup
-
Documentation Review: Thoroughly review the Safety Data Sheet (SDS) and the experimental protocol.
-
Fume Hood Verification: Confirm that the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.
-
Area Preparation: Ensure the fume hood is clear of clutter. Assemble all necessary glassware, reagents, and equipment.[14]
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure a spill kit appropriate for flammable and halogenated organic compounds is readily accessible.[24]
-
Waste Staging: Prepare clearly labeled, dedicated waste containers for halogenated organic liquid waste and contaminated solid waste.
II. Handling and Experimental Procedure
-
Don PPE: Put on the full required PPE ensemble as detailed in the table above.
-
Chemical Transfer: Inside the fume hood, carefully transfer the 2-(Bromomethyl)-3-methylbut-1-ene. Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[5][6][25]
-
Execution: Maintain the sash of the fume hood at the lowest practical height throughout the experiment.
-
Vigilance: Never leave the experiment unattended.[24]
III. Decontamination and Disposal Plan
-
Work Surface Decontamination: Upon completion of the work, decontaminate all surfaces inside the fume hood that may have come into contact with the chemical.
-
Glassware Decontamination: Rinse all contaminated glassware with an appropriate solvent (e.g., acetone) inside the fume hood. The rinsate must be collected and disposed of as halogenated hazardous waste.
-
Waste Segregation:
-
Liquid Waste: All unused reagent, reaction mixtures, and solvent rinses containing the compound must be collected in a sealed, properly labeled container for halogenated organic waste.
-
Solid Waste: Contaminated gloves, weigh boats, pipette tips, and absorbent materials must be placed in a separate, sealed container labeled for contaminated solid waste.
-
-
Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local and federal regulations.[26] Do not pour any amount down the drain.[27]
IV. Doffing (Removing) PPE
-
Remove PPE in an order that minimizes cross-contamination. A common procedure is:
-
Remove chemical-resistant apron (if used).
-
Remove outer gloves.
-
Remove face shield.
-
Remove FR lab coat.
-
Remove goggles.
-
Remove inner gloves.
-
-
Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water for at least 20 seconds.[15]
By implementing this comprehensive safety and operational plan, you establish a robust framework that protects not only yourself but also your colleagues and your research. Trust in the procedure, understand the causality behind each step, and handle this valuable reagent with the informed respect it requires.
References
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- Glove Selection Examples of Chemical Resistance of Common Glove Materials. OSU Chemistry.
- Esko Glove Chemical Resistance Chart. eskosafety.
- OSHA Glove Selection Chart. Environmental Health and Safety.
- Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2). Safetyware.
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- Flame Resistant PPE. Department of Chemistry and Biochemistry.
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- SAFETY DATA SHEET - 2-Methyl-3-buten-2-ol. (2019, February 21). Fisher Scientific.
- SAFETY DATA SHEET - 1-Bromo-2-methylpropane. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Bromo-2-methylbut-1-ene. (2021, May 1). Angene Chemical.
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- Personal Protective Equipment. Environmental Health and Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
